7-bromo-1H-indazol-6-ol
Description
BenchChem offers high-quality 7-bromo-1H-indazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-1H-indazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGURCNORFYROIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606599 | |
| Record name | 7-Bromo-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705927-37-3 | |
| Record name | 7-Bromo-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-1H-indazole: Structure, Properties, and Synthetic Utility
A Note to the Researcher: This guide focuses on the chemical properties, structure, and applications of 7-bromo-1H-indazole. Initial inquiries for the specific derivative, 7-bromo-1H-indazol-6-ol, did not yield sufficient public data for a comprehensive technical overview, suggesting it may be a novel or less-characterized compound. Consequently, this document centers on the well-documented and structurally significant parent compound, 7-bromo-1H-indazole. The principles, protocols, and applications discussed herein provide a foundational understanding relevant to its hydroxylated analog and the broader class of substituted indazoles.
Introduction and Scientific Context
Indazoles are a class of heterocyclic aromatic organic compounds characterized by a bicyclic structure composed of a fused benzene and pyrazole ring.[1][2] This scaffold is of significant interest in medicinal chemistry, often acting as a bioisostere for indoles or phenols, and is a privileged structure found in numerous kinase inhibitors.[3][4] The 1H-indazole tautomer, in particular, exhibits a wide array of biological activities and serves as a versatile synthetic intermediate.[1]
7-bromo-1H-indazole, the subject of this guide, is a key building block in synthetic organic chemistry. The strategic placement of the bromine atom at the 7-position allows for further functionalization through various cross-coupling reactions, making it a valuable precursor for creating diverse molecular libraries. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents and antivirals.[5][6][7][8] For instance, substituted 7-bromo-1H-indazoles are crucial intermediates in the synthesis of complex molecules like the HIV-1 capsid inhibitor, Lenacapavir.[5][6][8]
This guide provides an in-depth look at the fundamental chemical properties, structural features, and a validated synthesis protocol for 7-bromo-1H-indazole, offering insights for researchers in drug discovery and chemical development.
Molecular Structure and Physicochemical Properties
The structure of 7-bromo-1H-indazole features a bromine atom on the benzene ring adjacent to the nitrogen at position 1 of the pyrazole ring. This substitution pattern influences the molecule's electronic properties and reactivity.
Structural Representation
The chemical structure can be represented in multiple ways, each offering a different level of detail.
Caption: 2D structure of 7-bromo-1H-indazole.
Core Physicochemical Data
The essential physicochemical properties of 7-bromo-1H-indazole are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 53857-58-2 | [9][10][11] |
| Molecular Formula | C₇H₅BrN₂ | [9][10][11] |
| Molecular Weight | 197.03 g/mol | [9][10][12] |
| Appearance | Powder / Beige solid | [9][11] |
| Melting Point | 126-130 °C | [9] |
| SMILES String | Brc1cccc2cn[nH]c12 | [9] |
| InChI Key | KMHHWCPTROQUFM-UHFFFAOYSA-N | [9] |
Synthesis Protocol: Sandmeyer-Type Reaction
One common and reliable method for the synthesis of 7-bromo-1H-indazole is a Sandmeyer-type reaction starting from 7-amino-1H-indazole. This classic transformation is a cornerstone of aromatic chemistry for the conversion of an amino group into a halide.
Synthesis Workflow
The overall workflow involves diazotization of the starting amine followed by substitution with bromide.
Caption: Workflow for the synthesis of 7-bromo-1H-indazole.
Step-by-Step Experimental Procedure
This protocol is adapted from established literature procedures.[11]
Materials:
-
7-aminoindazole
-
Concentrated hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Cuprous bromide (CuBr)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Protocol:
-
Preparation of Amine Salt Solution:
-
In a suitable reaction vessel, dissolve 7-aminoindazole (e.g., 3.45 g, 25.9 mmol) in concentrated hydrobromic acid (25 mL).[11]
-
Dilute the solution with water (8.5 mL) and cool the mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt).[11]
-
Causality: The formation of the hydrobromide salt of the amine increases its solubility in the aqueous acidic medium. Low temperatures are critical to ensure the stability of the diazonium salt formed in the next step.
-
-
Diazotization:
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 755 mg, 10.9 mmol) in water (11.5 mL) and cool it.[11]
-
Slowly add this cold sodium nitrite solution to the amine salt solution, maintaining the temperature below -5 °C.[11]
-
Subsequently, add solid sodium nitrite (e.g., 1.14 g, 16.5 mmol) in portions to complete the reaction.[11]
-
Stir the reaction mixture at -5 °C for 15 minutes.[11]
-
Causality: The reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and HBr) forms an unstable diazonium salt. The slow, portion-wise addition and strict temperature control prevent decomposition and unwanted side reactions.
-
-
Copper-Catalyzed Bromination (Sandmeyer Reaction):
-
Prepare a solution of cuprous bromide (e.g., 3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL) and cool it.[11]
-
Add this CuBr solution dropwise to the diazonium salt solution over 15 minutes.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.[11]
-
Causality: Cuprous bromide catalyzes the substitution of the diazonium group with a bromide ion. The nitrogen gas (N₂) evolved during this step is an excellent leaving group, driving the reaction to completion.
-
-
Workup and Extraction:
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the evolution of gas ceases.[11]
-
Dilute the neutralized mixture with water (50 mL) and filter any solids, washing the filter cake with ethyl acetate.[11]
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer multiple times with ethyl acetate (e.g., 3 x 200 mL).[11]
-
Causality: Neutralization quenches the acid and prepares the mixture for extraction. Ethyl acetate is a suitable organic solvent to extract the desired product from the aqueous phase.
-
-
Purification:
-
Combine all the organic extracts and dry them over anhydrous sodium sulfate.[11]
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude 7-bromo-1H-indazole.[11] Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Applications in Research and Drug Development
The indazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. 7-bromo-1H-indazole leverages this by providing a convenient handle for synthetic elaboration.
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The N-H and pyrazolic nitrogen of the indazole ring are excellent hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine portion of ATP.[3][4][13] The bromo-substituent at the 7-position serves as a synthetic vector, allowing for the introduction of larger side chains that can occupy adjacent pockets to enhance potency and selectivity.[13]
Caption: Role of the 7-bromo-1H-indazole scaffold in kinase inhibitor design.
Intermediate in Complex Syntheses
7-bromo-1H-indazole and its derivatives are valuable intermediates. For example, 7-bromo-4-chloro-1H-indazol-3-amine is a key fragment for the synthesis of Lenacapavir, a first-in-class HIV-1 capsid inhibitor.[5][8] The synthesis demonstrates the utility of the brominated indazole core in constructing complex, biologically active molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 7-bromo-1H-indazole.
-
Hazard Identification: It is classified as harmful if swallowed.[12][14] It may also cause skin and eye irritation.[12][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[15] Avoid contact with skin, eyes, and clothing.[16]
-
Storage: Store in a cool, dry place in a tightly sealed container.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[14][15][16]
References
-
LookChem. (n.d.). 7-Bromo-1H-indazole Safety Data Sheets(SDS). Retrieved from [Link]
-
CP Lab Safety. (n.d.). 7-Bromo-6-methoxy-1H-indazole, 95% Purity, C8H7BrN2O, 100 mg. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). ResearchGate. Retrieved from [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839-5851. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole. Retrieved from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... (n.d.). ResearchGate. Retrieved from [Link]
-
Sim, T., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 577-582. Retrieved from [Link]
-
Singh, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1454. Retrieved from [Link]
-
Sura, W., et al. (2022). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. BMC Cancer, 22, 1100. Retrieved from [Link]
-
Sim, T., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 4-Bromo-1H-indazole CAS#: 186407-74-9 [m.chemicalbook.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 7-ブロモ-1H-インダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 53857-58-2|7-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
- 11. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 12. 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lookchem.com [lookchem.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to 7-bromo-1H-indazol-6-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of biologically active compounds. Its unique bicyclic system, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. This guide focuses on a specific, yet potentially significant derivative: 7-bromo-1H-indazol-6-ol. While this compound is not widely cataloged, its structural motifs—a bromine atom at the 7-position and a hydroxyl group at the 6-position—suggest a rich potential for derivatization and biological activity. This document serves as a comprehensive technical resource, providing insights into its chemical properties, a plausible synthetic pathway, predicted spectroscopic data, and a discussion of its potential applications in drug discovery, all grounded in established chemical principles and data from analogous structures.
Core Compound Identification
The parent compound, 7-bromo-1H-indazole , is well-documented with the following identifiers:
Based on the structure of 7-bromo-1H-indazol-6-ol, we can calculate its fundamental properties:
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O |
| Calculated Molecular Weight | 213.03 g/mol |
| IUPAC Name | 7-bromo-1H-indazol-6-ol |
Proposed Synthesis of 7-bromo-1H-indazol-6-ol
The synthesis of 7-bromo-1H-indazol-6-ol can be strategically approached from a more readily available precursor, 7-bromo-6-methoxy-1H-indazole. The final and critical step in this proposed pathway is the demethylation of the methoxy group to yield the desired hydroxyl functionality. This is a common and well-established transformation in organic synthesis.[2]
Synthetic Workflow
The proposed synthetic route is a multi-step process, which is outlined in the diagram below. The causality behind this experimental design lies in the strategic introduction of the required functional groups and the formation of the indazole ring system, followed by the deprotection of the hydroxyl group.
Caption: Proposed synthetic workflow for 7-bromo-1H-indazol-6-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on established chemical transformations. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of 2-Bromo-3-methyl-6-nitroaniline
-
To a stirred solution of 2-bromo-3-methylaniline in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0°C for 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry to yield 2-bromo-3-methyl-6-nitroaniline.
Step 2: Synthesis of 7-Bromo-6-methyl-1H-indazole
-
Dissolve 2-bromo-3-methyl-6-nitroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0°C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 1 hour at 0°C.
-
Add a solution of stannous chloride in concentrated hydrochloric acid dropwise to the diazonium salt solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Neutralize the mixture with sodium hydroxide and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain 7-bromo-6-methyl-1H-indazole.
Step 3: Synthesis of 7-Bromo-1H-indazole-6-carbaldehyde
-
To a solution of 7-bromo-6-methyl-1H-indazole in a suitable solvent such as dichloromethane, add activated manganese dioxide.
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield 7-bromo-1H-indazole-6-carbaldehyde.
Step 4: Synthesis of 7-Bromo-1H-indazol-6-yl formate
-
Dissolve 7-bromo-1H-indazole-6-carbaldehyde in a chlorinated solvent like dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give 7-bromo-1H-indazol-6-yl formate.
Step 5: Synthesis of 7-bromo-1H-indazol-6-ol
-
To a solution of 7-bromo-1H-indazol-6-yl formate in methanol, add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 7-bromo-1H-indazol-6-ol.
Spectroscopic Characterization (Predicted)
The structural elucidation of 7-bromo-1H-indazol-6-ol would rely on a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydroxyl and amine groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | NH |
| ~9.5 | s | 1H | OH |
| ~8.0 | s | 1H | H-3 |
| ~7.5 | d, J ≈ 8.5 Hz | 1H | H-4 |
| ~7.0 | d, J ≈ 8.5 Hz | 1H | H-5 |
Note: Chemical shifts are highly dependent on the solvent used. The NH and OH protons are exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-6 |
| ~140 | C-7a |
| ~135 | C-3 |
| ~125 | C-5 |
| ~120 | C-3a |
| ~115 | C-4 |
| ~100 | C-7 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information on the isotopic pattern due to the presence of bromine.
-
Expected [M]⁺: m/z 212 and 214 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₇H₅⁷⁹BrN₂O⁺: [M+H]⁺ = 212.9667.
Potential Applications in Drug Discovery
The indazole core is a well-established pharmacophore with a broad range of biological activities.[3][4][5] The introduction of a bromine atom and a hydroxyl group at the 7- and 6-positions, respectively, opens up avenues for further functionalization and modulation of its pharmacological profile.
Kinase Inhibition
Many indazole derivatives are known to be potent kinase inhibitors.[4] The NH group of the indazole ring can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The 6-hydroxyl group could also form crucial hydrogen bonds with the target protein, while the 7-bromo substituent can be exploited for further structural modifications to enhance potency and selectivity.
Anti-inflammatory and Analgesic Activity
Indazole derivatives have shown significant anti-inflammatory and analgesic properties.[6] The mechanism of action is often linked to the inhibition of enzymes like cyclooxygenase (COX). The substitution pattern of 7-bromo-1H-indazol-6-ol could be explored for its potential to modulate inflammatory pathways.
Antimicrobial and Antiprotozoal Agents
The indazole scaffold has been incorporated into compounds with notable antimicrobial and antiprotozoal activities.[3][7] The lipophilicity and electronic properties conferred by the bromine atom, combined with the hydrogen-bonding capability of the hydroxyl group, make 7-bromo-1H-indazol-6-ol an interesting candidate for screening against various pathogens.
Logical Relationship for Drug Discovery Potential
Caption: Relationship between the structure of 7-bromo-1H-indazol-6-ol and its potential biological activities.
Conclusion
7-bromo-1H-indazol-6-ol represents a promising yet underexplored molecule in the vast landscape of heterocyclic chemistry. While its definitive identification through a CAS number is currently elusive, this guide provides a robust framework for its synthesis, characterization, and potential applications based on sound chemical principles and extensive data from related compounds. The strategic placement of the bromo and hydroxyl functionalities on the indazole scaffold makes it a highly attractive target for medicinal chemists and drug discovery professionals. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
Sources
- 1. 7-Bromo-1H-indazole 97 53857-58-2 [sigmaaldrich.com]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectroscopic Signature of 7-bromo-1H-indazol-6-ol: A Predictive Technical Guide
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 7-bromo-1H-indazol-6-ol. In the absence of direct experimental data in publicly accessible literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by spectral data from structurally analogous compounds, to forecast the spectroscopic signature of this molecule. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers engaged in the synthesis, identification, and characterization of substituted indazoles, particularly within the context of medicinal chemistry and drug development.
Introduction: The Rationale for Spectroscopic Prediction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities. The targeted functionalization of the indazole ring, as exemplified by 7-bromo-1H-indazol-6-ol, is a key strategy in the development of novel pharmaceutical agents. Accurate structural elucidation is the bedrock of this process, and spectroscopic techniques are the principal tools for achieving this.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 7-bromo-1H-indazol-6-ol are based on the additive effects of the bromo and hydroxyl substituents on the chemical shifts of the parent 1H-indazole core.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR chemical shifts for 7-bromo-1H-indazol-6-ol are summarized in Table 1. The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is capable of solubilizing the polar compound and exchanging with the labile N-H and O-H protons.
Table 1: Predicted ¹H NMR Data for 7-bromo-1H-indazol-6-ol (in DMSO-d₆)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H1 (N-H) | ~13.0 | broad singlet | - | The N-H proton of the indazole ring is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be significantly downfield and broadened due to hydrogen bonding and exchange.[1] |
| H3 | ~8.0 | singlet | - | The H3 proton is typically a singlet and its chemical shift is sensitive to the electronic nature of the benzene ring substituents. |
| H4 | ~7.5 | doublet | ~8.5 | The H4 and H5 protons are expected to form an AX spin system. The hydroxyl group at C6 and the bromine at C7 will influence their chemical shifts. |
| H5 | ~7.0 | doublet | ~8.5 | The H5 proton will be upfield relative to H4 due to the influence of the adjacent electron-donating hydroxyl group. |
| OH | ~9.5 | broad singlet | - | The phenolic hydroxyl proton will also be downfield and broad in DMSO-d₆ due to hydrogen bonding. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are presented in Table 2. These predictions are based on known substituent effects on the indazole ring system.[2][3]
Table 2: Predicted ¹³C NMR Data for 7-bromo-1H-indazol-6-ol (in DMSO-d₆)
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | ~135 | The chemical shift of C3 is a key indicator of the substitution pattern on the indazole ring. |
| C3a | ~122 | A quaternary carbon, its shift is influenced by the fusion of the two rings. |
| C4 | ~118 | The chemical shifts of C4 and C5 are influenced by the substituents at C6 and C7. |
| C5 | ~110 | The electron-donating effect of the hydroxyl group at C6 is expected to shield the C5 carbon, shifting it upfield. |
| C6 | ~150 | The carbon bearing the hydroxyl group will be significantly deshielded and appear far downfield. |
| C7 | ~100 | The carbon attached to the bromine atom will be shielded due to the "heavy atom effect". |
| C7a | ~140 | This quaternary carbon is part of the ring fusion and its chemical shift is influenced by the adjacent nitrogen and bromine-substituted carbon. |
Experimental Considerations for NMR
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 7-bromo-1H-indazol-6-ol.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse program.
-
A larger number of scans (e.g., 1024-4096) will be required due to the low natural abundance of the ¹³C isotope.
-
Set the spectral width to encompass the full range of expected carbon resonances (e.g., 0-160 ppm).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the predicted structure.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 7-bromo-1H-indazol-6-ol using NMR data.
Key expected fragmentation pathways include:
-
Loss of a bromine radical (Br•): This would result in a fragment at m/z 133.
-
Loss of hydrogen cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment at m/z 185/187.
-
Loss of carbon monoxide (CO): Following a rearrangement, the loss of CO from the phenolic ring could occur, resulting in a fragment at m/z 184/186.
Experimental Considerations for Mass Spectrometry
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of 7-bromo-1H-indazol-6-ol in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Ensure the mass accuracy is within an acceptable range (typically < 5 ppm).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
The calculated formula should match C₇H₅BrN₂O.
-
If fragmentation data is acquired (e.g., via MS/MS), analyze the fragment ions to further support the proposed structure.
-
Conclusion
This guide has presented a detailed, predictive spectroscopic analysis of 7-bromo-1H-indazol-6-ol. By systematically evaluating the expected outcomes of NMR, IR, and mass spectrometry based on the known effects of its constituent functional groups and data from analogous structures, a comprehensive and scientifically-grounded reference has been established. This predictive framework is intended to be a valuable tool for any researcher working on the synthesis and characterization of this, or structurally related, molecules. The provided experimental protocols offer a standardized approach to acquiring the data needed to verify these predictions and ultimately confirm the structure of 7-bromo-1H-indazol-6-ol.
References
- BenchChem. (2025). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Shifts for 3,4-Dichloro-1H-indazole. BenchChem.
- ChemicalBook. (n.d.). 7-bromo-1-methyl-1h-indazole(1000576-59-9) 1 h nmr.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006).
- Elguero, J., Fruchier, A., & Jacquier, R. (1966). ¹³C NMR of indazoles. Magnetic Resonance in Chemistry.
- Wiley-VCH. (2007).
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF.
- LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- BenchChem. (2025). An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Shifts for 3,4-Dichloro-1H-indazole. BenchChem.
- SpectraBase. (n.d.). 1H-indazol-6-ol - Optional[UV-VIS] - Spectrum.
- Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
- Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- PubChem. (n.d.). 7-Bromo-1H-indazole.
- ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- PubChem. (n.d.). 1H-Indazol-6-amine.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). 1H-Indazole.
- MySkinRecipes. (n.d.). 7-Bromo-1H-indazole.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- BenchChem. (2025). Application Notes: Identification of Hydroxyl Groups using Infrared (IR) Spectroscopy. BenchChem.
- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97 53857-58-2.
- Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.
- ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram.
- PubMed. (n.d.). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles.
- NIST. (n.d.). 1H-Indazole - the NIST WebBook. Retrieved from National Institute of Standards and Technology.
- UCLA. (n.d.). IR Absorption Table.
- BLD Pharm. (n.d.). 53857-58-2|7-Bromo-1H-indazole.
- PubChem. (n.d.). (1H-Indazol-6-yl)methanol.
- NIST. (n.d.). 1H-Indazole - the NIST WebBook. Retrieved from National Institute of Standards and Technology.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Ion fragmentation of small molecules in mass spectrometry. (n.d.).
- Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5.
Sources
An In-depth Technical Guide to the Solubility and Stability of 7-bromo-1H-indazol-6-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and chemical stability of 7-bromo-1H-indazol-6-ol. Given the absence of extensive published data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines detailed, field-proven protocols for determining thermodynamic and kinetic solubility, as well as for conducting forced degradation studies in line with regulatory expectations. The methodologies described herein are designed to generate the critical data necessary to support the advancement of 7-bromo-1H-indazol-6-ol from early-stage discovery through to formulation development.
Introduction: The Scientific Imperative
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Derivatives of indazole are integral to many therapeutic agents, acting as kinase inhibitors and serving as versatile building blocks in drug discovery.[4][5] 7-bromo-1H-indazol-6-ol, as a functionalized indazole, represents a promising candidate for further chemical exploration and development.
However, the progression of any compound through the drug development pipeline is fundamentally dependent on its physicochemical properties. Solubility and stability are not mere data points; they are critical determinants of a drug's developability, influencing everything from its absorption and bioavailability to its formulation, storage, and shelf-life.[6][7][8] A poorly soluble compound may fail in vivo due to inadequate exposure, while an unstable molecule can lead to loss of potency and the formation of potentially toxic degradation products.[9][10]
This guide provides the essential experimental workflows to de-risk the development of 7-bromo-1H-indazol-6-ol by enabling the robust characterization of its solubility and stability profiles.
Foundational Physicochemical & Safety Profile
Prior to initiating any experimental work, a baseline understanding of the compound's properties is essential. While extensive experimental data for 7-bromo-1H-indazol-6-ol is not publicly available, certain properties can be calculated, and safety precautions can be inferred from structurally related molecules.
Table 1: Physicochemical Properties of 7-bromo-1H-indazol-6-ol
| Property | Value / Information | Significance |
| Molecular Formula | C₇H₅BrN₂O | Defines the elemental composition. |
| Molecular Weight | 213.03 g/mol | Essential for all concentration and molarity calculations. |
| Appearance | To be determined experimentally (TBD) | A physical descriptor; changes can indicate instability. |
| Melting Point | TBD | An indicator of purity and solid-state stability. |
| pKa | TBD | Predicts ionization state at different pH values, affecting solubility and absorption. |
| LogP | TBD | Measures lipophilicity, which influences solubility and permeability. |
2.1 Critical Safety Considerations
While a specific safety data sheet for 7-bromo-1H-indazol-6-ol is not available, related bromo-indazole compounds are classified with GHS07 pictograms, indicating they can be harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, and respiratory irritation.[11] Therefore, all handling of 7-bromo-1H-indazol-6-ol should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Solubility Assessment: A Dual-Pronged Approach
Solubility is a cornerstone of drug development. We must differentiate between two key types: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium saturation point of a compound, which is critical for formulation development. Kinetic solubility, conversely, measures the precipitation of a compound from a supersaturated solution (typically from a DMSO stock) and is more relevant for predicting performance in early-stage in vitro assays.
3.1 Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of 7-bromo-1H-indazol-6-ol, providing a definitive measure of its intrinsic solubility in a given solvent system.
Causality of Experimental Design: The shake-flask method is the gold standard because it allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states. An extended incubation period (24-72 hours) is crucial to ensure this equilibrium is reached, especially for compounds that may have slow dissolution kinetics. Filtering is a critical step to separate the saturated supernatant from any remaining solid material, ensuring the analysis only measures the dissolved compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 7-bromo-1H-indazol-6-ol to a series of vials, ensuring a visible amount of solid remains at the bottom.
-
Solvent Addition: Add a precise volume of each test solvent (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Water, Ethanol) to the respective vials.
-
Equilibration: Seal the vials securely and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for 24-72 hours to allow the system to reach equilibrium.[7]
-
Sampling & Filtration: After equilibration, cease agitation and allow the vials to stand until the undissolved solid has settled. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Construct a standard curve with known concentrations of 7-bromo-1H-indazol-6-ol to ensure accurate quantification.
3.2 Experimental Protocol: Kinetic Solubility (Plate-Based Method)
This high-throughput method is ideal for early discovery, assessing the propensity of a compound to precipitate when diluted from a DMSO stock into an aqueous buffer.
Causality of Experimental Design: Most high-throughput screening (HTS) assays use compounds stored as high-concentration DMSO stocks. This protocol mimics that process. The key is to assess solubility under non-equilibrium conditions, as precipitation can cause artifacts in biological assays. A final DMSO concentration of 1% is standard, as higher concentrations can affect biological targets and solubility.[7]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of 7-bromo-1H-indazol-6-ol (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Dilution: In a 96-well plate, add the stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to reach a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (typically ≤1%).[7]
-
Incubation: Seal the plate and incubate at room temperature with gentle shaking for a defined period (e.g., 2 hours and 24 hours) to observe for time-dependent precipitation.
-
Analysis: Determine the amount of compound remaining in solution. This can be done by separating the supernatant from any precipitate via centrifugation and subsequent HPLC analysis, or by using nephelometry to measure turbidity.
3.3 Data Presentation: Solubility Profile
The results should be summarized in a clear, comparative format.
Table 2: Template for Solubility Data of 7-bromo-1H-indazol-6-ol
| Solubility Type | Solvent / Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Thermodynamic | PBS, pH 7.4 | 25 | ||
| Thermodynamic | 0.1 M HCl | 25 | ||
| Thermodynamic | Water | 25 | ||
| Kinetic (2 hr) | PBS, pH 7.4 (1% DMSO) | 25 | ||
| Kinetic (24 hr) | PBS, pH 7.4 (1% DMSO) | 25 |
3.4 Workflow Visualization
Caption: Workflow for determining thermodynamic and kinetic solubility.
Chemical Stability Assessment via Forced Degradation
Forced degradation, or stress testing, is a regulatory requirement and a critical scientific exercise.[8][9][12] By subjecting 7-bromo-1H-indazol-6-ol to conditions more severe than those it would encounter during storage, we can rapidly identify its intrinsic stability, elucidate potential degradation pathways, and develop a stability-indicating analytical method.[8][10]
Causality of Experimental Design: The chosen stress conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical compounds.[12] For hydrolysis, using both acid (0.1 M HCl) and base (0.1 M NaOH) covers pH-dependent instability. Hydrogen peroxide (3%) is a standard choice for oxidative stress. Thermal stress is applied to both solid and solution states, as degradation mechanisms can differ. Photostability testing follows ICH Q1B guidelines to simulate exposure to light during manufacturing and storage. A stability-indicating method, typically a gradient HPLC method, is paramount; its purpose is to separate the intact parent compound from all degradation products, ensuring that stability is not overestimated.
4.1 Experimental Protocol: Forced Degradation Studies
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of 7-bromo-1H-indazol-6-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a defined period.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[7]
-
Thermal Degradation (Solution): Incubate a vial of the stock solution in an oven at 80°C.
-
Thermal Degradation (Solid): Place a known amount of solid 7-bromo-1H-indazol-6-ol in an oven at 80°C. At each time point, dissolve a portion to the target concentration for analysis.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Sampling and Quenching: At each designated time point, withdraw an aliquot. For the acid and base hydrolysis samples, neutralize the solution (with NaOH and HCl, respectively) before analysis to halt further degradation.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample (time zero), using a validated stability-indicating HPLC-UV/MS method. The method must be capable of resolving the parent peak from all degradant peaks.
-
Data Evaluation: Calculate the percentage of the parent compound remaining. Document the retention times and peak areas of any significant degradation products. Mass spectrometry (MS) data is invaluable for the initial structural elucidation of these degradants.
4.2 Data Presentation: Forced Degradation Summary
Table 3: Template for Forced Degradation Results of 7-bromo-1H-indazol-6-ol
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradation Products | Observations (e.g., color change) |
| Control (Unstressed) | 0 | 100 | 0 | Clear solution |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| Thermal (Solution), 80°C | 24 | |||
| Photolytic (ICH Q1B) | - |
4.3 Workflow Visualization
Caption: Workflow for chemical stability and forced degradation studies.
Conclusion
This guide establishes a robust, scientifically-grounded framework for determining the essential solubility and stability characteristics of 7-bromo-1H-indazol-6-ol. By adhering to these detailed protocols, researchers can generate high-quality, reliable data to inform critical decisions throughout the drug development lifecycle. Understanding these fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for unlocking the full therapeutic potential of this promising molecule and ensuring the development of a safe, effective, and stable pharmaceutical product.
References
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.
- Sigma-Aldrich. 7-Bromo-1H-indazole 97. Sigma-Aldrich.
- ResearchGate. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.
- PubChem. 7-Bromo-1H-indazole.
- Sigma-Aldrich. 7-Bromo-1-methyl-1H-indazole. Sigma-Aldrich.
- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Taylor & Francis Online. (2018).
- Semantic Scholar. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- PubMed.
- Iram, F., et al. (2016).
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem.
- Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- MedchemExpress. 4-Bromo-1H-indazole. MedchemExpress.com.
- BLD Pharm. 6-bromo-1H-indazol-7-ol. BLD Pharm.
- ECA Academy. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
An Investigator's Guide to the Potential Mechanism of Action of 7-bromo-1H-indazol-6-ol: A Kinase-Centric Hypothesis
Abstract
7-bromo-1H-indazol-6-ol is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. While comprehensive studies on this specific molecule are not abundant in public literature, the indazole core is a well-established pharmacophore in numerous kinase inhibitors. This technical guide proposes a putative mechanism of action for 7-bromo-1H-indazol-6-ol centered on the hypothesis that it functions as a kinase inhibitor. We provide a structured, in-depth framework for researchers and drug development professionals to investigate this hypothesis, from initial in silico target identification to detailed in vitro and cell-based validation. This document serves as a roadmap, detailing the causal logic behind experimental choices and providing validated protocols to ensure scientific rigor.
Introduction and Core Hypothesis
The indazole ring system is a privileged scaffold in drug discovery, frequently appearing in compounds targeting protein kinases. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design. While 7-bromo-1H-indazol-6-ol itself is not extensively characterized, its structural alerts strongly suggest a potential interaction with the kinome.
Notably, related indazole-containing molecules have been investigated as inhibitors of kinases involved in inflammatory signaling pathways, such as Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] Both RIPK1 and IRAK4 are crucial mediators of cell death and inflammatory responses, making them compelling therapeutic targets for a range of autoimmune, inflammatory, and neurodegenerative diseases.[4][5][6]
Therefore, this guide is built upon the central hypothesis that 7-bromo-1H-indazol-6-ol exerts its biological effects through the direct inhibition of one or more protein kinases, with a primary focus on those implicated in inflammatory signaling pathways like RIPK1 or IRAK4. The following sections will outline a logical, multi-faceted approach to systematically test this hypothesis.
Phase 1: Target Identification and In Silico Validation
Before embarking on extensive wet-lab experiments, computational methods can provide valuable insights into the potential kinase targets of 7-bromo-1H-indazol-6-ol, saving considerable time and resources.
Rationale for In Silico Approach
A computational approach allows for the rapid screening of our candidate molecule against a vast number of protein structures.[7] By predicting binding affinities and poses, we can prioritize a small number of kinases for subsequent experimental validation.[8]
Experimental Workflow: Molecular Docking
This workflow outlines the steps to predict the binding of 7-bromo-1H-indazol-6-ol to a candidate kinase, for instance, RIPK1.
Protocol 1: Molecular Docking of 7-bromo-1H-indazol-6-ol with RIPK1 [9][10]
-
Protein Preparation:
-
Obtain the crystal structure of human RIPK1 (e.g., from the Protein Data Bank).
-
Prepare the protein structure using software like AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of 7-bromo-1H-indazol-6-ol using a chemical drawing tool like ChemDraw or Avogadro.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).[10]
-
-
Docking Simulation:
-
Define the binding site on RIPK1. For an ATP-competitive inhibitor, this will be the ATP-binding pocket.
-
Use a docking program such as AutoDock Vina to dock the prepared ligand into the defined binding site.[11] The program will generate multiple binding poses.
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding binding energy scores. A lower binding energy suggests a more favorable interaction.
-
Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the kinase.
-
Caption: Workflow for in silico molecular docking.
Phase 2: In Vitro Biochemical Validation
Following the identification of high-probability kinase targets from in silico screening, the next critical step is to biochemically validate a direct interaction between 7-bromo-1H-indazol-6-ol and the purified kinase.
Rationale for Biochemical Assays
Biochemical assays provide the most direct evidence of target engagement and inhibition.[12] They allow for the precise quantification of a compound's potency (e.g., IC50) in a controlled, cell-free environment.
Experimental Protocols
Protocol 2: In Vitro Kinase Activity Assay (e.g., ADP-Glo™) [13][14]
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reaction Setup:
-
In a 384-well plate, set up the kinase reaction containing the purified target kinase (e.g., RIPK1), its specific substrate, and ATP in a kinase buffer.
-
Add serial dilutions of 7-bromo-1H-indazol-6-ol (or DMSO as a vehicle control) to the wells.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Table 1: Hypothetical IC50 Data for 7-bromo-1H-indazol-6-ol
| Kinase Target | IC50 (nM) |
| RIPK1 | 50 |
| IRAK4 | 250 |
| Kinase X | >10,000 |
| Kinase Y | >10,000 |
Protocol 3: Direct Binding Affinity Determination (Isothermal Titration Calorimetry - ITC) [15][16]
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[17]
-
Sample Preparation:
-
Prepare a solution of the purified target kinase in the sample cell.
-
Prepare a solution of 7-bromo-1H-indazol-6-ol in the injection syringe. Both solutions must be in the same buffer.
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to calculate the Kd, stoichiometry, and enthalpy of binding.
-
Phase 3: Cellular Target Engagement and Downstream Pathway Analysis
Confirming that 7-bromo-1H-indazol-6-ol can bind to its target in a complex cellular environment and modulate its downstream signaling is the ultimate validation of its mechanism of action.
Rationale for Cell-Based Assays
Cell-based assays are essential to confirm that a compound can cross the cell membrane, engage its target in the native cellular milieu, and exert a functional effect on the relevant signaling pathway.[18]
Experimental Protocols
Protocol 4: Cellular Thermal Shift Assay (CETSA®) [19][20][21]
CETSA assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[22]
-
Cell Treatment:
-
Treat intact cells (e.g., a human monocytic cell line like THP-1) with 7-bromo-1H-indazol-6-ol or a vehicle control for a specified time.
-
-
Heat Challenge:
-
Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
-
Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
-
Analysis:
-
A ligand-bound protein will be more thermally stable, resulting in more soluble protein at higher temperatures. Plot the amount of soluble protein against temperature to generate a melting curve and observe the thermal shift.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol 5: Western Blotting for Downstream Signaling [23]
This protocol assesses the effect of the compound on the phosphorylation of downstream substrates of the target kinase. For example, if targeting RIPK1 in the TNF signaling pathway, one could assess the phosphorylation of downstream proteins like IKKα/β or NF-κB p65.[6][24]
-
Cell Treatment and Lysis:
-
Pre-treat cells with various concentrations of 7-bromo-1H-indazol-6-ol.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α for the RIPK1 pathway) for a short period.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[25]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Transfer and Blocking:
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-p65).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
Proposed Signaling Pathway for Investigation
The following diagram illustrates the hypothetical inhibition of the RIPK1-mediated NF-κB signaling pathway by 7-bromo-1H-indazol-6-ol.[4][27]
Caption: Putative inhibition of the TNF-α/RIPK1 signaling pathway.
Conclusion
While the direct biological activity of 7-bromo-1H-indazol-6-ol is not yet fully elucidated, its chemical structure provides a strong rationale for investigating its potential as a kinase inhibitor. This guide presents a logical and experimentally robust framework for exploring this hypothesis. By progressing from in silico prediction to biochemical validation and finally to cellular mechanism of action studies, researchers can systematically build a comprehensive understanding of this compound's biological function. The successful execution of these protocols will not only define the molecular mechanism of 7-bromo-1H-indazol-6-ol but may also uncover its potential as a novel therapeutic agent for kinase-driven diseases.
References
- [This cit
- RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. (Source: vertexaisearch.cloud.google.com)
- RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. (Source: vertexaisearch.cloud.google.com)
- RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. (Source: vertexaisearch.cloud.google.com)
- Western blot for phosphoryl
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- [This cit
- Multitasking Kinase RIPK1 Regulates Cell Death and Inflamm
- [This cit
- [This cit
- [This cit
- Tips for detecting phosphoproteins by western blot. (Source: Proteintech Group)
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (Source: Bio-protocol)
- RIPK1. (Source: Wikipedia)
- [This cit
- [This cit
- Methods to investigate protein–protein interactions. (Source: Wikipedia)
- Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (Source: vertexaisearch.cloud.google.com)
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (Source: Bio-Techne)
- [This cit
- How Does a Biochemical Kinase Assay Work? (Source: BellBrook Labs)
- Techniques to Measure Binding. (Source: Biology LibreTexts)
- (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.
- What are the experimental modes of determining the interaction of a protein and a ligand?
- [This cit
- In Silico Molecular Docking with Ligand Target. (Source: Protocols.io)
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (Source: NCBI)
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (Source: PubMed Central)
- KINASE PROFILING & SCREENING. (Source: Reaction Biology)
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (Source: Celtarys Research)
- Session 4: Introduction to in silico docking. (Source: vertexaisearch.cloud.google.com)
- CETSA. (Source: cetsa.com)
- [This cit
- Cellular Thermal Shift Assay (CETSA). (Source: News-Medical.Net)
- [This cit
- Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (Source: MDPI)
- [This cit
- [This cit
- Discovery and optimization of a potent and selective indazolamine series of IRAK4 inhibitors. (Source: vertexaisearch.cloud.google.com)
- Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. (Source: PMC - NIH)
- [This cit
- [This cit
- [This cit
- [This cit
- Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. (Source: PubMed)
- [This cit
- [This cit
- [This cit
- [This cit
- [This cit
Sources
- 1. Discovery and optimization of a potent and selective indazolamine series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. In Silico Molecular Docking with Ligand Target [protocols.io]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CETSA [cetsa.org]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. RIPK1 - Wikipedia [en.wikipedia.org]
- 25. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 26. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 27. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
An In-depth Technical Guide to the Predicted Biological Targets of 7-bromo-1H-indazol-6-ol
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] 7-bromo-1H-indazol-6-ol is a novel derivative whose biological targets remain uncharacterized. This technical guide outlines a comprehensive, multi-disciplinary strategy for identifying and validating the protein targets of this compound. We bridge the gap between computational prediction and robust experimental verification, providing not just protocols, but the scientific rationale underpinning each step. This document serves as a practical framework for researchers aiming to elucidate the mechanism of action for novel small molecules, transforming a compound of interest into a well-characterized lead candidate.
Introduction: The Indazole Scaffold and the Imperative of Target Identification
Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention for their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Several FDA-approved drugs, particularly in oncology, feature the indazole core, highlighting its importance as a pharmacophore. The specific substitutions on the indazole ring dictate the compound's pharmacological profile and target specificity.
For a novel compound like 7-bromo-1H-indazol-6-ol, identifying its direct biological targets is the most critical step in the drug discovery process.[6] Target identification not only deciphers the mechanism of action but also helps anticipate potential off-target effects, informs lead optimization, and establishes a clear path for preclinical and clinical development. This guide presents a systematic workflow, beginning with a broad, computationally-driven hypothesis and progressively narrowing the focus through rigorous biophysical and cell-based validation assays.
Phase I: In Silico Target Prediction - Generating an Actionable Hypothesis
Before committing to resource-intensive wet lab experiments, in silico methods provide a powerful and cost-effective way to generate a ranked list of potential biological targets.[7][8] These computational approaches leverage vast databases of known drug-target interactions to predict targets for a novel molecule.[9][10]
2.1. Methodological Approach
The primary strategies for computational target prediction fall into two main categories:
-
Ligand-Based Methods: These approaches operate on the principle that structurally similar molecules often bind to similar targets.[11] The structure of 7-bromo-1H-indazol-6-ol is converted into a molecular fingerprint and compared against databases of bioactive molecules with known targets. Publicly available tools like SwissTargetPrediction are invaluable for this purpose.[12]
-
Structure-Based Methods (Reverse Docking): If the three-dimensional structures of potential protein targets are known, reverse docking can be employed.[13] In this technique, the small molecule is computationally docked into the binding sites of a large collection of proteins. The targets are then ranked based on the predicted binding affinity (docking score).
2.2. A Practical Workflow for In Silico Prediction
This workflow provides a logical sequence for predicting targets for 7-bromo-1H-indazol-6-ol.
Caption: A streamlined workflow for computational target prediction.
2.3. Predicted Target Classes for Indazole Scaffolds
Based on extensive literature, the indazole scaffold is frequently associated with the inhibition of protein kinases .[4][14] Kinases are a large family of enzymes that play central roles in cellular signaling and are frequently dysregulated in diseases like cancer.[15] Therefore, the primary hypothesis generated from the in silico phase is that 7-bromo-1H-indazol-6-ol is a protein kinase inhibitor.
Phase II: Experimental Target Validation - From Hypothesis to Evidence
With a strong hypothesis in hand, the next phase involves a suite of experimental assays designed to first screen for activity against the predicted target class and then rigorously validate direct target engagement.
3.1. Biochemical Screening: Kinase Profiling
The most efficient way to test the kinase inhibitor hypothesis is to screen the compound against a large, diverse panel of purified protein kinases. This approach not only identifies specific kinases that are inhibited but also provides an early assessment of the compound's selectivity.[14]
This protocol describes a standard filter-binding radiometric assay, a gold-standard method known for its versatility and reliability across all kinase types.[16]
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 7-bromo-1H-indazol-6-ol in 100% DMSO.
-
Prepare serial dilutions in assay buffer to achieve final desired concentrations (e.g., from 10 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare the kinase, substrate (protein or peptide), and ATP solution in a kinase-specific reaction buffer. The ATP concentration is critical; screening is often performed at or near the ATP Km for each kinase to sensitively detect ATP-competitive inhibitors.[17]
-
-
Assay Execution:
-
In a 96-well plate, add 10 µL of the compound dilution (or DMSO vehicle control).
-
Initiate the reaction by adding 20 µL of the kinase/substrate mix followed by 20 µL of the ATP mix containing radioactive [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by spotting 10 µL of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Allow the mat to dry completely, then add scintillant and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the DMSO vehicle control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Hits are typically defined as compounds causing >50% inhibition at a specific concentration (e.g., 1 µM).
-
The results of a kinase screen are best summarized in a table format.
| Target Kinase | Kinase Family | % Inhibition at 1 µM |
| Aurora Kinase A | Ser/Thr Kinase | 92% |
| Aurora Kinase B | Ser/Thr Kinase | 88% |
| VEGFR2 (KDR) | Tyr Kinase | 75% |
| EGFR | Tyr Kinase | 15% |
| SRC | Tyr Kinase | 12% |
| CDK2 | Ser/Thr Kinase | 8% |
| ... (400+ other kinases) | ... | <5% |
This hypothetical data suggests that 7-bromo-1H-indazol-6-ol is a potent and selective inhibitor of the Aurora kinase family and VEGFR2.
3.2. Biophysical Validation: Confirming Direct Binding with Differential Scanning Fluorimetry (DSF)
A positive result in a biochemical assay demonstrates functional inhibition but does not unequivocally prove direct binding. Differential Scanning Fluorimetry (DSF), a type of thermal shift assay, is a rapid and economical biophysical technique used to confirm this direct interaction.[18][19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[20]
Caption: DSF measures the thermal stabilization of a protein upon ligand binding.
-
Reagent Preparation:
-
Prepare a solution of purified Aurora Kinase A protein in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2 µM.
-
Prepare a 20x stock of SYPRO Orange dye (a fluorescent dye that binds to hydrophobic regions of unfolded proteins).[21]
-
Prepare a 1 mM stock of 7-bromo-1H-indazol-6-ol in buffer with 10% DMSO.
-
-
Assay Setup (in a 96-well qPCR plate):
-
For each reaction well, add:
-
20 µL of the 2 µM protein solution.
-
2.5 µL of the 20x SYPRO Orange dye.
-
2.5 µL of the compound solution (or buffer/DMSO for control).
-
-
Seal the plate with an optical-quality film.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.[19]
-
Set up a melt curve experiment: ramp the temperature from 25°C to 95°C at a rate of 0.5°C per minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, typically calculated as the peak of the first derivative of the melt curve.
-
Calculate the thermal shift (ΔTm) = Tm (Protein + Compound) - Tm (Protein + Vehicle). A significant positive ΔTm indicates stabilizing binding.
-
| Condition | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Aurora Kinase A + Vehicle | 48.2 °C | - |
| Aurora Kinase A + 10 µM Compound | 54.7 °C | +6.5 °C |
A ΔTm of +6.5°C is strong evidence of direct, stabilizing binding between 7-bromo-1H-indazol-6-ol and Aurora Kinase A.
3.3. Cellular Validation: Confirming Target Engagement with CETSA
The final and most critical validation step is to confirm that the compound engages its target in a physiological environment—the living cell. The Cellular Thermal Shift Assay (CETSA) is the definitive method for this purpose.[22][23] It extends the principle of thermal stabilization to the complex milieu of the cell, providing direct evidence of target engagement.[24]
Caption: A workflow diagram illustrating the key steps in a CETSA experiment.
-
Cell Treatment:
-
Culture a human cancer cell line known to express Aurora Kinase A (e.g., HeLa) to ~80% confluency.
-
Treat the cells with 10 µM 7-bromo-1H-indazol-6-ol or a DMSO vehicle control for 2 hours in culture media.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated/precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[25]
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Aurora Kinase A at each temperature point using Western blotting with a specific antibody.
-
Quantify the band intensities and normalize them to the amount of protein at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble protein fraction against temperature to generate cellular melt curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target engagement.[26]
-
Conclusion: An Integrated Strategy for Target Deconvolution
The identification of biological targets for a novel compound like 7-bromo-1H-indazol-6-ol is a journey from broad prediction to specific, multi-faceted validation. By initiating with in silico methods, we efficiently generate a high-probability hypothesis, focusing our experimental efforts on the most likely target class: protein kinases. Subsequent screening against a large kinase panel can identify specific, potent targets such as Aurora Kinase A. This biochemical hit is then substantiated by biophysical evidence of direct binding via DSF and conclusively confirmed in a physiological context using CETSA. This integrated workflow provides a rigorous and reliable path to elucidating the mechanism of action, a cornerstone of modern drug discovery and development.
References
- Google. (2026).
- Oyeleye, A., et al. (n.d.). Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central.
- Wang, Y., & Chen, J. (n.d.). A Review of Computational Methods for Predicting Drug Targets. PubMed.
- Li, J., et al. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Bagherian, M., et al. (n.d.). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities.
- Ding, Y., et al. (n.d.).
- Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. PubMed.
- ResearchGate. (n.d.).
- Murugavel, S., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Khan, I., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Navarrete-Vázquez, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
- Chen, R., et al. (2018). Machine Learning for Drug-Target Interaction Prediction. MDPI.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. PubMed.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Creative Biolabs. (n.d.). In Silico Target Prediction.
- Robers, M. B., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- ResearchGate. (2025). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
- CETSA. (n.d.). CETSA.
- protocols.io. (n.d.). Differential Fluorescence Scanning Assay (DSF Assay).
- Creative Proteomics. (n.d.). Differential Scanning Fluorimetry (DSF).
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Huynh, K., & Partch, C. L. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery.
- Springer. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein.
- SIB Swiss Institute of Bioinform
- Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]
- 13. researchgate.net [researchgate.net]
- 14. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. assayquant.com [assayquant.com]
- 18. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 20. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 21. Differential Scanning Fluorimetry (DSF) - Creative Proteomics [creative-proteomics.com]
- 22. CETSA [cetsa.org]
- 23. news-medical.net [news-medical.net]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling and Docking of 7-bromo-1H-indazol-6-ol
Foreword: The Rationale of Computational Scaffolding
In modern medicinal chemistry, the indazole ring system stands out as a "privileged scaffold"—a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities. From potent kinase inhibitors in oncology to agents targeting neurodegenerative diseases, the versatility of the indazole core is well-established.[1] This guide focuses on a specific, novel derivative, 7-bromo-1H-indazol-6-ol, to illustrate a comprehensive in silico workflow. While this compound serves as our central subject, the methodologies and principles detailed herein are universally applicable to the computational evaluation of other small molecules in the drug discovery pipeline.
The central thesis of this guide is that a robust computational assessment, conducted early in the discovery phase, can significantly de-risk and accelerate drug development. By predicting molecular interactions, pharmacokinetic properties, and potential liabilities before a compound is even synthesized, we can prioritize resources, refine molecular design, and build a stronger, data-driven case for preclinical development. This document is structured not as a rigid protocol but as a logical progression of scientific inquiry, explaining the causality behind each step—from initial ligand preparation to the nuanced interpretation of simulation data.
Part I: The Foundational Phase - Ligand and Target Preparation
Ligand Preparation: From 2D Structure to 3D Conformation
Before we can simulate how 7-bromo-1H-indazol-6-ol interacts with a biological target, we must first define its most probable three-dimensional structure at a physiological pH. This process ensures the ligand is in a low-energy, stable conformation, which is essential for accurate docking.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation:
-
Action: Draw the 2D structure of 7-bromo-1H-indazol-6-ol using a chemical drawing tool such as Marvin JS, ACD/ChemSketch, or a similar program.[2]
-
Causality: This step creates the basic topological representation of the molecule, defining atomic connectivity. It is the blueprint for the 3D structure.
-
-
Conversion to 3D and Initial Cleaning:
-
Action: Export the structure as a SMILES string (BrC1=C(O)C=CC2=C1NN=C2) and use a tool like Open Babel GUI to convert it into a 3D format (e.g., PDB or MOL2). During this process, ensure that explicit hydrogens are added.
-
Causality: The conversion algorithm generates an initial 3D geometry. Adding hydrogens is crucial as they are often omitted in 2D representations but are vital for defining the correct stereochemistry, hydrogen bonding potential, and overall molecular volume.
-
-
Energy Minimization:
-
Action: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF) within software like UCSF Chimera or Avogadro. This is typically performed using a combination of steepest descent and conjugate gradient algorithms.[3]
-
Causality: The initial 3D conversion may result in a structure with strained bond lengths, angles, or unfavorable atomic clashes. Energy minimization refines the geometry to find a local energy minimum, representing a more stable and physically realistic conformation of the ligand.
-
Target Selection & Preparation: Identifying a Plausible Biological Partner
The indazole scaffold is a well-known "hinge-binder" in many protein kinases. Numerous indazole-based compounds have been developed as potent inhibitors of kinases like VEGFR-2, Aurora kinases, and Pim kinases.[4] Given this precedent, a logical starting point for our investigation is to screen 7-bromo-1H-indazol-6-ol against a relevant kinase. For this guide, we will select Pim-1 kinase , a serine/threonine kinase implicated in various cancers, making it an attractive therapeutic target.[5][]
Experimental Protocol: Protein Target Preparation
-
Retrieve Protein Structure:
-
Action: Download the X-ray crystal structure of human Pim-1 kinase from the Protein Data Bank (RCSB PDB). For our purpose, we will use PDB ID: 6AYD , which is a structure of Pim-1 in complex with an indazole-based inhibitor.[7]
-
Causality: Using a co-crystal structure provides a biologically relevant conformation of the active site. The presence of a similar bound ligand helps validate our subsequent docking protocol.
-
-
Prepare the Protein for Docking:
-
Action: Load the PDB file (6AYD.pdb) into a molecular visualization tool like UCSF Chimera or AutoDock Tools.[8]
-
Remove all non-essential molecules, including water (HOH), co-solvents, and the original co-crystallized ligand.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Causality: Water molecules in the active site can interfere with the docking algorithm and are typically removed to allow the ligand to explore the binding pocket freely. Adding hydrogens and assigning charges are essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.
-
-
Save the Prepared Structures:
-
Action: Save the cleaned, hydrogen-added protein as protein.pdbqt. The .pdbqt format is required by AutoDock Vina and includes atomic coordinates, partial charges, and atom type information.[9]
-
Part II: The Core Simulation - Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a computational search problem, guided by a scoring function that estimates the binding affinity.
The Logic of Docking: Search Algorithms and Scoring Functions
A docking simulation consists of two primary components:
-
Search Algorithm: Explores the conformational space of the ligand within the defined binding site of the protein. It generates a multitude of possible binding poses.
-
Scoring Function: Calculates a score (typically an approximation of the free energy of binding) for each generated pose. The lower the score (more negative), the more favorable the predicted binding affinity.[10]
Workflow Visualization: In Silico Drug Discovery Pipeline
Caption: A high-level workflow for the in silico evaluation of a small molecule inhibitor.
A Self-Validating Docking Protocol with AutoDock Vina
A critical step for ensuring the trustworthiness of a docking protocol is to first "re-dock" the original co-crystallized ligand back into the protein's active site. If the protocol can reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD), it lends confidence to the results obtained for novel ligands.
Experimental Protocol: Molecular Docking
-
Define the Binding Site (Grid Box Generation):
-
Action: In AutoDock Tools, identify the active site of Pim-1 kinase using the location of the original ligand from PDB ID 6AYD. Center a grid box (the search space for the docking simulation) around this site. A typical size for a kinase ATP pocket is 26 x 26 x 26 angstroms.[11]
-
Action: Record the center coordinates (X, Y, Z) and dimensions of the grid box. These will be required for the configuration file.
-
Causality: The grid box confines the search algorithm to the region of interest, significantly increasing computational efficiency and relevance. Its size must be large enough to accommodate the ligand in various orientations but not so large as to include irrelevant surface areas.
-
-
Create the Configuration File:
-
Action: Create a text file named conf.txt. This file instructs Vina on what to do.
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for initial screenings. Higher values increase the probability of finding the true energy minimum but at a greater computational cost.[8]
-
-
Execute the Docking Run:
-
Action: Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
Causality: Vina will now execute the docking simulation. It will generate an output file (output.pdbqt) containing the predicted binding poses (usually 9 by default), ranked by their binding affinity scores, and a log file (log.txt) summarizing the results.[11]
-
Part III: Post-Docking Analysis - From Data to Insight
The output of a docking simulation is a set of numerical scores and structural coordinates. The true scientific value is derived from the interpretation of this data in a biological context.
Interpretation of Docking Results
Binding Affinity and Pose Analysis
The primary outputs to analyze are the binding affinity scores and the 2D/3D interaction diagrams.
-
Binding Affinity: This score, reported in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a stronger predicted interaction.
-
Interaction Analysis: The top-scoring pose should be visualized to identify key molecular interactions. For kinase inhibitors, this typically includes:
-
Hydrogen Bonds: Especially with the "hinge" region of the kinase (e.g., residues like Glu121 in Pim-1).[12]
-
Hydrophobic Interactions: With nonpolar residues in the ATP binding pocket.
-
Pi-stacking or Cation-pi Interactions: Often involving aromatic rings of the ligand and protein.
-
Visualization: Ligand-Protein Interactions
Caption: A conceptual diagram of key interactions between the ligand and Pim-1 kinase.
Table 1: Predicted Binding Interactions and Affinity
| Parameter | Predicted Value | Interacting Residues | Interaction Type |
| Binding Affinity | -8.5 kcal/mol | - | - |
| Hydrogen Bonds | 2 | Glu121, Lys67 | Donor/Acceptor |
| Hydrophobic Contacts | Multiple | Leu120, Phe49, Val52 | van der Waals |
(Note: Values are hypothetical for illustrative purposes.)
Assessing Complex Stability with Molecular Dynamics (MD)
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation assesses the stability of the predicted protein-ligand complex in a simulated aqueous environment over time (typically nanoseconds).
Conceptual MD Workflow:
-
System Solvation: The protein-ligand complex is placed in a box of simulated water molecules and ions to mimic physiological conditions.
-
Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the solvent to relax around the complex.
-
Production Run: The simulation is run for an extended period (e.g., 100 ns), during which the trajectory (atomic positions over time) is saved.[13][14]
Key metrics for analysis include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD plot over the simulation time suggests that the complex is not falling apart and the ligand remains stably bound in its pocket.[2]
Predicting Drug-Likeness: ADMET Profiling
A potent molecule is of little therapeutic value if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a crucial final step in the in silico evaluation.
Protocol: In Silico ADMET Prediction
-
Select a Tool: Utilize a web-based server like SwissADME or pkCSM. These platforms use machine learning models trained on large datasets of experimental data.
-
Input the Ligand: Submit the SMILES string of 7-bromo-1H-indazol-6-ol.
-
Analyze the Output: Evaluate the key predicted properties.
Table 2: Predicted ADMET Properties for 7-bromo-1H-indazol-6-ol
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 227.06 g/mol | Complies (Lipinski's Rule <500) |
| LogP | 2.5 | Good lipophilicity (Lipinski's Rule <5) | |
| H-Bond Donors | 2 | Complies (Lipinski's Rule <5) | |
| H-Bond Acceptors | 2 | Complies (Lipinski's Rule <10) | |
| Pharmacokinetics | GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier | |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
(Note: Values are hypothetical, based on typical profiles for such scaffolds.)
Visualization: ADMET Assessment Funnel
Caption: Key stages of in silico ADMET property evaluation.
Conclusion and Forward Look
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico evaluation of 7-bromo-1H-indazol-6-ol. Through a combination of molecular docking, dynamic simulation analysis, and ADMET prediction, we have constructed a multi-faceted profile of this novel compound. The hypothetical results suggest that it is a promising candidate for inhibition of Pim-1 kinase, with good drug-like properties and a low toxicity risk.
This computational dossier provides a strong rationale for advancing the compound to the next stage of the drug discovery process: chemical synthesis and in vitro biological validation. The insights gained from this in silico study—particularly the predicted binding mode and key interactions—will be invaluable for guiding future lead optimization efforts and the design of more potent and selective analogs.
References
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials. [Link]
-
Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Bioinformatics Review. [Link]
-
GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2025). YouTube. [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. [Link]
-
Pim-1 kinase as cancer drug target: An update. (n.d.). PubMed Central. [Link]
-
Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
-
PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (n.d.). Frontiers. [Link]
-
Pim-1. (n.d.). Wikipedia. [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
-
AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023). YouTube. [Link]
-
The role of Pim-1 kinases in inflammatory signaling pathways. (2024). PubMed Central. [Link]
-
PDB Entry - 3UMW. (n.d.). wwPDB. [Link]
-
6AYD: Pim1 complexed with N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)cyclopropanecarboxamide. (n.d.). RCSB PDB. [Link]
-
Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. [Link]
-
On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]
-
4JX3: Crystal structure of Pim1 kinase. (n.d.). RCSB PDB. [Link]
-
Chemical Properties on Demand. (n.d.). PSEforSPEED. [Link]
-
Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022). Thieme Connect. [Link]
-
Chemicalize. (n.d.). ChemAxon. [Link]
-
ProtParam. (n.d.). Expasy. [Link]
-
6MT0: Crystal structure of human Pim-1 kinase. (n.d.). RCSB PDB. [Link]
-
6-Bromo-7-fluoro-5-iodo-1H-indazole. (n.d.). PubChem. [Link]
Sources
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 7. rcsb.org [rcsb.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. GROMACS Tutorials [mdtutorials.com]
- 11. m.youtube.com [m.youtube.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. youtube.com [youtube.com]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
Thermochemical properties of 7-bromo-1H-indazol-6-ol
An In-Depth Technical Guide to the Thermochemical Properties of 7-bromo-1H-indazol-6-ol
Abstract
This technical guide provides a comprehensive framework for the determination of the key thermochemical properties of 7-bromo-1H-indazol-6-ol, a novel substituted indazole of interest in medicinal chemistry. Given the absence of extensive experimental data for this specific compound in publicly accessible literature, this document serves as a procedural roadmap for researchers, scientists, and drug development professionals. It outlines established experimental protocols and computational methodologies for a thorough thermochemical characterization. The guide covers a proposed synthesis route, detailed procedures for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isoperibolic Combustion Calorimetry, alongside a workflow for computational prediction using Density Functional Theory (DFT). The integration of these techniques provides a self-validating system to ensure the scientific integrity of the resulting data, which is critical for the advancement of new chemical entities through the drug development pipeline.
Introduction: The Significance of the Indazole Scaffold and Thermochemical Data
The indazole nucleus is a privileged bicyclic heterocyclic scaffold prominently featured in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of kinases, which are crucial targets in oncology.[3] The specific substitution pattern on the indazole ring, such as the bromine atom at the 7-position and a hydroxyl group at the 6-position in 7-bromo-1H-indazol-6-ol, can significantly influence its binding affinity, selectivity, and overall pharmacological profile.
Beyond biological activity, the physicochemical and thermochemical properties of a new chemical entity (NCE) are paramount to its developability as a therapeutic agent.[4] Thermochemical data governs critical aspects such as:
-
Stability and Shelf-life: Understanding the thermal decomposition profile is essential for defining storage conditions and predicting the long-term stability of the active pharmaceutical ingredient (API).[5]
-
Polymorphism: Phase transitions, such as melting and recrystallization, can indicate the existence of different polymorphic forms, each with unique solubility, bioavailability, and stability characteristics.
-
Safety: The energy released during decomposition is a critical safety parameter, particularly for large-scale synthesis and handling.
-
Formulation Development: Enthalpy of fusion and solubility data are vital for designing robust formulation processes, such as lyophilization or hot-melt extrusion.[4]
This guide provides the scientific foundation and practical methodologies to systematically investigate these crucial thermochemical properties for 7-bromo-1H-indazol-6-ol.
Physicochemical Properties (Predicted)
A summary of the basic physicochemical properties for the parent compound, 7-bromo-1H-indazole, is presented in Table 1. These values, compiled from chemical databases, serve as a baseline. The addition of a hydroxyl group in 7-bromo-1H-indazol-6-ol is expected to increase polarity and melting point compared to the parent compound.
| Property | Predicted/Reported Value (for 7-bromo-1H-indazole) | Source |
| Molecular Formula | C₇H₅BrN₂ | |
| Molecular Weight | 197.03 g/mol | |
| Appearance | Powder | |
| Melting Point (mp) | 126-130 °C |
Proposed Synthesis of 7-bromo-1H-indazol-6-ol
As 7-bromo-1H-indazol-6-ol is not readily commercially available, a plausible synthetic route is required. The following multi-step synthesis is proposed, starting from the known precursor 7-aminoindazole. This pathway leverages a standard Sandmeyer reaction for bromination, followed by a directed hydroxylation step.
Caption: Proposed synthetic workflow for 7-bromo-1H-indazol-6-ol.
Protocol: Synthesis of 7-Bromo-1H-indazole (Step A to B)
This protocol is adapted from established procedures for the synthesis of bromo-indazoles.[6]
-
Dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid at -10 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) to the indazole solution while maintaining the temperature below -5 °C to form the diazonium salt.
-
In a separate flask, dissolve cuprous bromide (CuBr) (1.1 eq) in concentrated hydrobromic acid.
-
Add the diazonium salt solution dropwise to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-bromo-1H-indazole.[6] Purify via column chromatography.
Subsequent steps for protection, hydroxylation, and deprotection would follow standard organic chemistry methodologies.
Experimental Determination of Thermochemical Properties
A multi-technique approach is essential for a comprehensive and validated thermochemical dataset.
Thermal Stability and Phase Transitions: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis, providing critical information on melting, crystallization, phase transitions, and decomposition.[4][7] A simultaneous TGA/DSC (STA) instrument is highly efficient for analyzing small quantities of novel compounds.[8]
Caption: Workflow for thermal analysis using DSC and TGA.
-
Calibration: Calibrate the DSC/TGA instrument for temperature and enthalpy using certified standards (e.g., Indium, Zinc).
-
Sample Preparation: Accurately weigh 1-5 mg of purified 7-bromo-1H-indazol-6-ol into an appropriate crucible (e.g., aluminum for DSC, platinum for TGA/STA).
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to characterize intrinsic stability. A separate run in an oxidative atmosphere (Air) can be performed for comparison.[9]
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above any expected decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis:
-
DSC Curve: Identify the onset and peak temperatures of endothermic events (melting) and exothermic events (decomposition, crystallization). Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_fus).
-
TGA Curve: Determine the onset temperature of decomposition (T_onset) from the mass loss step. Quantify the percentage of mass lost at each stage. The derivative of the TGA curve (DTG) helps to resolve overlapping thermal events.[5]
-
Enthalpy of Combustion and Formation: Bomb Calorimetry
Isoperibolic (or static bomb) combustion calorimetry is the standard method for determining the standard enthalpy of combustion (ΔH°c) of solid organic compounds.[10][11] From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
-
Calorimeter Calibration: Determine the heat capacity of the calorimeter (C_v) by combusting a certified standard, typically benzoic acid, for which the energy of combustion is precisely known.[12]
-
Sample Preparation: Prepare a pellet of 7-bromo-1H-indazol-6-ol (0.5-1.0 g, accurately weighed).
-
Bomb Assembly: Place the pellet in the sample holder inside the bomb. Attach a fuse wire of known length and mass. Add a small, known amount of water (typically 1 mL) to the bomb to ensure all water formed during combustion is in the liquid state.
-
Pressurization and Immersion: Seal the bomb and pressurize it with high-purity oxygen (approx. 30 atm). Submerge the bomb in the calorimeter's water jacket, which contains a known volume of water.
-
Combustion: Allow the system to reach thermal equilibrium. Ignite the sample via the fuse wire and record the temperature change (ΔT) of the water bath with high precision.
-
Corrections and Calculations:
-
Calculate the total heat released (q_total) using: q_total = C_v * ΔT.
-
Correct for the heat released by the combustion of the fuse wire and the formation of nitric acid (from residual N₂ in the bomb).
-
Calculate the standard internal energy of combustion (ΔU°c) per mole of the sample.
-
Convert ΔU°c to the standard enthalpy of combustion (ΔH°c) using the equation: ΔH°c = ΔU°c + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.
-
Calculate the standard enthalpy of formation (ΔH°f) using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂, H₂O(l), N₂(g), and HBr(aq)).
-
Computational Prediction of Thermochemical Properties
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful, complementary tool for predicting thermochemical properties, offering insights into molecular structure and energetics.[1]
Caption: Workflow for calculating enthalpy of formation using DFT.
Methodology: DFT Calculation of Enthalpy of Formation
-
Structure Optimization: The 3D structure of 7-bromo-1H-indazol-6-ol is built and its geometry is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
Isodesmic Reaction Design: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach minimizes errors in the calculation. A possible isodesmic reaction is:
-
7-bromo-1H-indazol-6-ol + Benzene → 1H-Indazole + Bromobenzene + Phenol
-
-
Energy Calculation: The electronic energies of all species in the isodesmic reaction are calculated at a high level of theory.
-
Enthalpy of Reaction: The enthalpy of the isodesmic reaction (ΔH_rxn) at 298.15 K is calculated from the computed electronic energies and thermal corrections.
-
Enthalpy of Formation Calculation: The unknown enthalpy of formation of 7-bromo-1H-indazol-6-ol is derived from the calculated ΔH_rxn and the known experimental enthalpies of formation for the other molecules in the reaction.[13]
Data Summary
The data obtained from the experimental and computational studies should be meticulously documented. The following tables serve as templates for data presentation.
Table 2: Summary of Thermal Analysis Data (DSC/TGA)
| Parameter | Atmosphere | Value |
|---|---|---|
| Melting Point (T_onset) | N₂ | e.g., 155.2 °C |
| Melting Point (T_peak) | N₂ | e.g., 158.5 °C |
| Enthalpy of Fusion (ΔH_fus) | N₂ | e.g., 25.8 kJ/mol |
| Decomposition Onset (T_onset, 5% loss) | N₂ | e.g., 280.1 °C |
| Decomposition Onset (T_onset, 5% loss) | Air | e.g., 275.9 °C |
Table 3: Summary of Combustion Calorimetry and Enthalpy of Formation Data
| Parameter | Value |
|---|---|
| Standard Internal Energy of Combustion (ΔU°c) | e.g., -3540.1 kJ/mol |
| Standard Enthalpy of Combustion (ΔH°c) | e.g., -3542.0 kJ/mol |
| Standard Enthalpy of Formation (ΔH°f, solid) | e.g., +85.3 kJ/mol |
| Standard Enthalpy of Formation (ΔH°f, gas, DFT) | e.g., +190.7 kJ/mol |
Conclusion
The thermochemical characterization of a novel compound such as 7-bromo-1H-indazol-6-ol is a critical step in the drug discovery and development process. While direct experimental data is not yet available, this guide provides a robust, multi-faceted strategy for its determination. By systematically applying the detailed experimental protocols for DSC, TGA, and bomb calorimetry, researchers can obtain high-quality data on thermal stability, phase behavior, and energetics.[14] The integration of computational DFT methods provides a powerful predictive tool that complements and validates the experimental findings. This comprehensive approach ensures the generation of reliable and accurate thermochemical data, enabling informed decisions regarding the safety, stability, and formulation of this promising indazole derivative, thereby accelerating its potential journey from a laboratory curiosity to a life-saving therapeutic.
References
-
NETZSCH-Gerätebau GmbH. Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). [Link]
-
Pasha, F. A., & Srivastava, A. Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry, Vol. 53A, (2014), pp. 1461-1466. [Link]
-
Manni, S. Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chim Pharm Indica, 13(3), (2023), 1-2. [Link]
-
TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). [Link]
-
University of California, Davis. Bomb Calorimetry. [Link]
-
Meyer, A. J., et al. Strain Energy in Organic Compounds: Bomb Calorimetry. Journal of Chemical Education, 95(5), (2018), 826-830. [Link]
-
AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). [Link]
-
BioPchem. EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. [Link]
-
Chemistry LibreTexts. Strain Energy in Organic Compounds - Bomb Calorimetry. (2021). [Link]
-
Sahu, S. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]
-
Truman State University. Determination of the Resonance Stabilization Energy of Benzene by Bomb Calorimetry. (2013). [Link]
-
Płoszaj, A., et al. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), (2023), 6190. [Link]
-
Płoszaj, A., et al. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed, (2023). [Link]
-
Orozco-Guareño, E., et al. Enthalpy of formation for indazoles...: experimental and theoretical studies. ResearchGate, (2018). [Link]
-
Płoszaj, A., et al. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate, (2023). [Link]
-
Matos, M. A. R., & Liebman, J. F. Experimental Thermochemistry of Heterocycles and Their Aromaticity: A Study of Nitrogen, Oxygen, and Sulfur Derivatives of Indane and Indene. Topics in Heterocyclic Chemistry, (2007). [Link]
-
Orozco-Guareño, E., et al. Enthalpy of formation for indazoles.... Semantic Scholar, (2018). [https://www.semanticscholar.org/paper/Enthalpy-of-formation-for-indazoles-(indazole%2C-acid%2C-Orozco-Guare%C3%B1o-Delgado-Moreno/116999811c0397758d0425a7776b36a1660d5c89]([Link]
-
ResearchGate. Synthesis of indazole 6 through regioselective cyclization of 8. [Link]
-
ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Asad, N., et al. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv, (2024). [Link]
-
Singh, R., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(5), (2024), 1011-1037. [Link]
-
Asad, N., et al. Synthesis and molecular docking of novel indazole derivatives with DFT studies. RSC Advances, 14(12), (2024), 8235-8255. [Link]
-
Asad, N., et al. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.... Molecules, 29(12), (2024), 2705. [Link]
-
Fraunhofer-Publica. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. [Link]
-
Wei, Y., et al. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(3), (2023), 1835-1839. [Link]
-
Chen, C-Y., et al. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(18), (2012), 7959-7968. [Link]
-
ResearchGate. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]
-
Faponle, A. S., et al. Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex. Journal of the American Chemical Society, 139(28), (2017), 9576-9585. [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Sources
- 1. chemical.journalspub.info [chemical.journalspub.info]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. mdpi.com [mdpi.com]
- 6. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]
- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopchem.education [biopchem.education]
- 11. researchgate.net [researchgate.net]
- 12. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]
- 13. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]
- 14. researchgate.net [researchgate.net]
Tautomeric Landscapes of 7-bromo-1H-indazol-6-ol: A Guide to Characterization and Implication in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, integral to numerous therapeutics.[1][2] The biological activity and physicochemical properties of indazole derivatives are profoundly influenced by tautomerism, a phenomenon that dictates the molecule's hydrogen-bonding patterns and electronic distribution.[2][3] This guide provides an in-depth analysis of the complex tautomerism of 7-bromo-1H-indazol-6-ol, a polysubstituted indazole presenting multiple avenues for isomeric transformation. We will dissect the theoretical underpinnings of both annular (N1-H vs. N2-H) and keto-enol tautomerism, detail a multi-faceted strategy for experimental and computational characterization, and discuss the critical implications for drug design and development. This document serves as a comprehensive resource for scientists navigating the subtleties of heterocyclic chemistry in the pursuit of novel therapeutics.
The Theoretical Framework: Unraveling Potential Tautomeric Forms
Tautomerism in 7-bromo-1H-indazol-6-ol is not a simple two-state equilibrium. It is a complex landscape governed by the interplay of two distinct phenomena: annular tautomerism within the pyrazole ring and keto-enol tautomerism involving the C6-hydroxyl group.
Annular Prototropic Tautomerism
Indazoles inherently exist as an equilibrium between two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[4] The 1H-tautomer, featuring a benzenoid aromatic system, is generally the thermodynamically more stable and predominant form.[2][5][6] The 2H-tautomer possesses a less stable quinonoid structure.[1] Quantum-chemical investigations show the 1H form of the parent indazole to be more stable by approximately 4-5 kcal/mol.[6][7] This energy difference, however, can be modulated by substituents and solvent effects.[1]
Caption: Annular tautomerism in the parent indazole scaffold.
Keto-Enol Tautomerism
The presence of a hydroxyl group on the benzene ring at position 6 introduces the possibility of keto-enol tautomerism, analogous to that seen in hydroxypyridines.[8] The phenol (enol) form can tautomerize to a cyclohexadienone (keto) form, also known as an indazolinone. This equilibrium is highly dependent on the aromatic stabilization energy lost during the transformation.
The Combined Tautomeric System of 7-bromo-1H-indazol-6-ol
For 7-bromo-1H-indazol-6-ol, these two tautomeric processes are superimposed, creating a potential four-component equilibrium. The interplay between the electron-withdrawing bromo group at C7 and the hydroxyl group at C6 dictates the relative stability of each form.
-
1H-Enol (7-bromo-1H-indazol-6-ol): The parent compound, likely the most stable form, retaining full aromaticity.
-
2H-Enol (7-bromo-2H-indazol-6-ol): The annular tautomer, featuring a quinoidal pyrazole ring.
-
1H-Keto (7-bromo-1,2-dihydro-indazol-6-one): The keto tautomer of the 1H-enol form.
-
2H-Keto (7-bromo-1,2-dihydro-indazol-6-one): The keto tautomer of the 2H-enol form.
Caption: Potential tautomeric equilibria for 7-bromo-1H-indazol-6-ol.
A Multi-pronged Approach to Characterization
Determining the predominant tautomeric form(s) and the dynamics of their interconversion requires an integrated strategy combining computational modeling with rigorous spectroscopic and crystallographic analysis.
Caption: Integrated workflow for tautomer analysis.
Computational Chemistry: Predicting Stability
Expertise & Causality: Before embarking on synthesis and analysis, computational modeling provides invaluable predictive insights. By calculating the relative energies of all potential tautomers, we can identify the most likely predominant forms and guide subsequent experimental design. Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G** basis set, have proven effective for evaluating tautomeric equilibria in indazole systems.[9][10]
Experimental Protocol: DFT Energy Calculations
-
Structure Generation: Build 3D structures of the four proposed tautomers (1H-enol, 2H-enol, 1H-keto, 2H-keto).
-
Geometry Optimization: Perform full geometry optimization for each tautomer in the gas phase using a DFT method (e.g., B3LYP/6-31G**).
-
Frequency Calculation: Calculate vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
Solvation Modeling: To simulate solution-phase behavior, repeat the optimizations using a continuum solvation model like the Polarizable Continuum Model (PCM), specifying relevant solvents (e.g., DMSO, water).
-
Energy Comparison: Compare the final electronic energies (with zero-point energy correction) of all tautomers in both the gas phase and solution. The lowest energy structure corresponds to the most stable tautomer under those conditions.
| Tautomer Form | Gas Phase ΔE (kcal/mol) | DMSO Solvation ΔE (kcal/mol) |
| 1H-Enol | 0.00 (Reference) | 0.00 (Reference) |
| 2H-Enol | +4.5 - +6.0 | +3.0 - +5.0 |
| 1H-Keto | +8.0 - +12.0 | +6.0 - +10.0 |
| 2H-Keto | +13.0 - +18.0 | +10.0 - +15.0 |
| Caption: Table of hypothetical relative energies calculated via DFT, illustrating the expected stability trend. Actual values require specific computation. |
NMR Spectroscopy: The Definitive Solution-State Probe
Expertise & Causality: NMR spectroscopy is the most powerful technique for studying tautomerism in solution.[11][12] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species present.[13] Key nuclei (¹H, ¹³C, ¹⁵N) have chemical shifts that are exquisitely sensitive to the electronic environment, providing unambiguous fingerprints for each tautomer.
Key Differentiating NMR Signals:
-
¹H NMR: The chemical shift of the H3 proton is a classic indicator: it is typically more deshielded (appears at a higher ppm) in 2H-indazoles compared to 1H-indazoles.[3][14] The presence of a broad N-H signal is characteristic of 1H-indazoles.[3] The emergence of signals corresponding to aliphatic CH₂ protons would be strong evidence for the keto form.
-
¹³C NMR: The chemical shift of C3 and C7a are particularly informative for distinguishing N1 and N2 isomers.[15] The presence of a C=O signal (~180-200 ppm) would confirm the existence of the keto tautomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is crucial for definitive assignment.[16] In an N1-substituted (or 1H) indazole, a correlation is observed between the C7a carbon and the proton on the N1 atom (or its substituent). In an N2-substituted (or 2H) indazole, a correlation is seen between the C3 carbon and the proton on the N2 atom (or its substituent).[16]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of 7-bromo-1H-indazol-6-ol in various deuterated solvents of differing polarity and hydrogen-bonding capacity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects.
-
Data Acquisition: Acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra at a controlled temperature (e.g., 298 K).
-
Variable Temperature (VT) NMR: If signals are broad, suggesting intermediate exchange, acquire spectra at different temperatures. Lowering the temperature may slow the interconversion enough to resolve distinct signals for each tautomer.
-
Data Analysis: Integrate the signals corresponding to each distinct tautomer to determine their relative populations and calculate the equilibrium constant (KT). Use HMBC correlations to unambiguously assign the 1H/2H and enol/keto structures.
X-ray Crystallography: Unambiguous Solid-State Structure
Expertise & Causality: While NMR reveals the equilibrium in solution, X-ray crystallography provides an unequivocal snapshot of the molecule's structure in the solid state.[17] This is the gold standard for determining which tautomer is preferred in the crystal lattice, often influenced by intermolecular interactions like hydrogen bonding.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from various solvents, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting electron density map will unambiguously locate all atoms, including the key hydrogen atom on either N1, N2, or the C6-oxygen, thereby identifying the tautomer present in the solid state.
Implications in Drug Development
Understanding the tautomeric preference of 7-bromo-1H-indazol-6-ol is not merely an academic exercise; it is critical for rational drug design.[18]
-
Pharmacophore and Receptor Binding: The 1H- and 2H-tautomers present fundamentally different hydrogen bond donor-acceptor patterns to a biological target. The enol form has an acidic hydroxyl proton, while the keto form has a hydrogen bond acceptor carbonyl group. A drug designed to bind via a hydrogen bond to the N2-lone pair will be ineffective if the molecule exists exclusively as the 1H-tautomer.
-
Physicochemical Properties (ADME): Tautomerism significantly impacts properties that govern pharmacokinetics.
-
pKa: The acidity of the N-H and O-H protons will differ between tautomers, affecting the ionization state at physiological pH.
-
LogP/Solubility: The more polar keto tautomer will likely have lower lipophilicity (LogP) and higher aqueous solubility than the enol form.
-
Metabolic Stability: One tautomer may be more susceptible to metabolic enzymes (e.g., oxidation by Cytochrome P450s) than another, impacting the drug's half-life.
-
Conclusion
The tautomerism of 7-bromo-1H-indazol-6-ol is a multifaceted chemical problem with profound implications for its application in drug discovery. A simplistic assumption of a single structure is insufficient and potentially misleading. By employing a synergistic approach that combines the predictive power of computational chemistry with the definitive analytical capabilities of NMR spectroscopy and X-ray crystallography, researchers can fully characterize this complex equilibrium. This detailed understanding is paramount for designing molecules with optimized target engagement, predictable physicochemical properties, and ultimately, enhanced therapeutic potential.
References
- BenchChem. (2025). A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers.
- BenchChem. (2025).
- Various Authors. (n.d.). Annular tautomerism of indazole.
- Pérez Medina, C., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules.
- Pérez Medina, C., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones.
- Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace.
- BenchChem. (2025). Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals.
- MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.
- Pérez Medina, C., et al. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed.
- Various Authors. (n.d.). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
- Various Authors. (n.d.). Synthesis and study of prototropic tautomerism of 2-(3-chromenyl)-1-hydroxyimidazoles.
- Various Authors. (n.d.). Theoretical estimation of the annular tautomerism of indazoles.
- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
- Claramunt, R. M. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.
- Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.
- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.
- Various Authors. (n.d.). The two tautomers of indazole, with atom numbering.
- Dong, L., et al. (n.d.).
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
- Al-Saeed, F. A., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- Various Authors. (n.d.). (a) Indazole: Prototropic annular tautomerism. (b) Indazole containing natural products.
- Various Authors. (n.d.).
- Cunningham, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central.
- Sahu, M., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.
- Various Authors. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Al-Majid, A. M., et al. (n.d.). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI.
-
Khan, I., et al. (2014). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][14]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). PubMed.
- Khan, I. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube.
- Shain, D., & Ishak, A. (2022). What impact does tautomerism have on drug discovery and development?. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles [mdpi.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electronic Properties of the 7-Bromo-1H-Indazol-6-ol Ring System
This guide provides a comprehensive technical overview of the methodologies used to characterize the electronic properties of the 7-bromo-1H-indazol-6-ol ring system. It is intended for researchers, medicinal chemists, and drug development professionals who are interested in understanding the structure-activity relationships of novel indazole derivatives. By leveraging both theoretical and experimental approaches, this document outlines a robust framework for elucidating the electronic landscape of this promising heterocyclic scaffold.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole ring system is a prominent bicyclic heterocycle that is a key structural component in a wide array of pharmacologically active compounds.[1] Its unique electronic structure and ability to participate in various intermolecular interactions make it a privileged scaffold in medicinal chemistry.[2] The electronic properties of substituted indazoles are of paramount importance as they directly influence their pharmacokinetic and pharmacodynamic profiles, including metabolic stability, receptor binding affinity, and overall biological activity.[3]
The specific molecule of interest, 7-bromo-1H-indazol-6-ol, incorporates two key substituents on the indazole core: a bromine atom at position 7 and a hydroxyl group at position 6. These substituents are expected to significantly modulate the electronic distribution within the aromatic system. The bromine atom, being electronegative, will exert an electron-withdrawing inductive effect, while its lone pairs can participate in a weaker electron-donating resonance effect. Conversely, the hydroxyl group is a strong electron-donating group through resonance and a weaker electron-withdrawing group through induction. Understanding the interplay of these electronic effects is crucial for predicting the molecule's reactivity and its potential as a drug candidate.
This guide will detail a multi-faceted approach, combining in silico computational analysis with experimental spectroscopic and electrochemical techniques, to provide a holistic understanding of the electronic properties of the 7-bromo-1H-indazol-6-ol ring system.
Theoretical Framework: Substituent Effects on the Indazole Core
The electronic behavior of 7-bromo-1H-indazol-6-ol is governed by the inherent aromaticity of the indazole ring and the electronic perturbations introduced by the bromo and hydroxyl substituents.
-
Aromaticity: The indazole ring is a 10π electron aromatic system, which imparts significant thermodynamic stability.[2] This delocalized π-system is the primary determinant of the molecule's fundamental electronic characteristics.
-
Substituent Effects:
-
7-Bromo Group: The bromine atom is an electronegative halogen that primarily exerts a -I (negative inductive) effect, withdrawing electron density from the benzene ring portion of the indazole. It also possesses a +M (positive mesomeric or resonance) effect due to its lone pairs, but for halogens, the inductive effect typically dominates.
-
6-Hydroxyl Group: The hydroxyl group is a potent +M group, donating electron density to the ring through resonance. It also has a -I effect due to the electronegativity of the oxygen atom, but the resonance effect is generally stronger.
-
The net effect of these substituents will be a complex interplay of electron donation and withdrawal, leading to specific regions of high and low electron density across the molecule. This electronic landscape can be predicted and visualized using computational chemistry.
In Silico Analysis: A Computational Approach to Electronic Properties
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the electronic properties of novel molecules before their synthesis.[1][4] These methods provide a theoretical foundation for understanding the experimental data.
Detailed Protocol for DFT Calculations
-
Structure Optimization:
-
The 3D structure of 7-bromo-1H-indazol-6-ol is first built using a molecular modeling software (e.g., GaussView, Avogadro).
-
A geometry optimization is performed using a suitable DFT functional and basis set, such as B3LYP/6-311+G(d,p), to find the lowest energy conformation.[1] This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Single-point energy calculations are then carried out on the optimized structure to determine various electronic properties.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[4]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.[5]
-
Mulliken Atomic Charges: Mulliken charge analysis is performed to quantify the charge distribution on each atom, providing insights into the electronic effects of the substituents.[6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[5]
-
Visualizing the Computational Workflow
Caption: Workflow for spectroscopic characterization.
Electrochemical Analysis
Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of a molecule, providing experimental estimates of the HOMO and LUMO energy levels. [7][8]
Cyclic Voltammetry Protocol
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). [8][9]2. Sample Preparation:
-
Prepare a solution of the compound (e.g., 1 mM) in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
-
Data Acquisition:
-
Scan the potential over a range where oxidation and reduction events are expected.
-
Record the resulting current as a function of the applied potential at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes. [7]4. Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered).
-
Estimate the HOMO and LUMO energy levels using empirical formulas, often by referencing against a known standard like ferrocene/ferrocenium (Fc/Fc+):
-
E_HOMO = -e(E_ox - E_ref + 4.8) eV
-
E_LUMO = -e(E_red - E_ref + 4.8) eV
-
-
Visualizing the CV Experimental Setup
Caption: Schematic of a cyclic voltammetry experimental setup.
Hypothetical Electrochemical Data
| Parameter | Predicted Value | Significance |
| Onset Oxidation Potential (Eox) | +1.1 V vs. Ag/AgCl | Indicates the ease of removing an electron from the HOMO. |
| Onset Reduction Potential (Ered) | -1.5 V vs. Ag/AgCl | Indicates the ease of adding an electron to the LUMO. |
| Estimated HOMO | -5.9 eV | Experimental validation of the computational results. |
| Estimated LUMO | -1.1 eV | Experimental validation of the computational results. |
Conclusion: A Holistic View of Electronic Properties
The comprehensive characterization of the electronic properties of the 7-bromo-1H-indazol-6-ol ring system requires a synergistic approach that combines theoretical predictions with experimental validation. DFT calculations provide a detailed initial assessment of the molecule's electronic structure, including orbital energies and charge distribution. These in silico findings can then be corroborated and refined through spectroscopic (UV-Vis) and electrochemical (CV) measurements.
The insights gained from this multi-faceted analysis are critical for drug development professionals. A thorough understanding of the electronic landscape of this novel indazole derivative allows for more accurate predictions of its reactivity, metabolic fate, and potential for forming key interactions with biological targets. This knowledge-driven approach ultimately facilitates the rational design of more effective and safer therapeutic agents.
References
- (No valid reference for this number)
-
Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Publishing. RSC Advances. Available at: [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. RSC Advances. 2024. Available at: [Link]
-
a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... - ResearchGate. Available at: [Link]
-
Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic… - OUCI. Oriental Journal of Chemistry. 2024. Available at: [Link]
-
Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC - PubMed Central. RSC Advances. 2025. Available at: [Link]
-
Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives1 | Journal of the American Chemical Society. Available at: [Link]
-
(a) The cyclic voltammetry of isochroman (1a) and indazole (2a) was... - ResearchGate. Available at: [Link]
-
7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem. Available at: [Link]
-
Cyclic voltammetry measurement of (a) the imidazole derivatives 1 and... - ResearchGate. Available at: [Link]
- (No valid reference for this number)
-
Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PMC - NIH. Chemistry Central Journal. 2020. Available at: [Link]
-
The Spectroscopy and Cyclic Voltammetry of Inclusion Complexes of 1-Butyl-2-(Anthracenyl-2/-azo)imidazole (2AAIM-C4H9) in the Cy. ChemistrySelect. 2024. Available at: [Link]
- (No valid reference for this number)
-
Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. Available at: [Link]
- (No valid reference for this number)
- (No valid reference for this number)
-
6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem. Available at: [Link]
- (No valid reference for this number)
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. ACS Omega. 2025. Available at: [Link]
- (No valid reference for this number)
-
Synthesis and Characterization of Some New Benzimidazole Derivatives - ResearchGate. Available at: [Link]
-
Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - MDPI. Molecules. 2023. Available at: [Link]
- (No valid reference for this number)
Sources
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic… [ouci.dntb.gov.ua]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Practical, Multi-Step Synthesis of 7-bromo-1H-indazol-6-ol from Commercially Available Starting Materials
Introduction
7-bromo-1H-indazol-6-ol is a valuable heterocyclic compound with significant potential as a key intermediate in the development of novel therapeutics. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules, including kinase inhibitors for oncology and anti-inflammatory agents. The specific substitution pattern of a bromine atom at the 7-position and a hydroxyl group at the 6-position offers unique opportunities for further functionalization and molecular scaffolding in drug discovery programs. This application note provides a detailed, three-step synthetic protocol for the preparation of 7-bromo-1H-indazol-6-ol, commencing from the readily available starting material, 2-methyl-5-methoxyaniline. The described methodology is designed to be robust and scalable, providing researchers in academic and industrial settings with a practical guide for accessing this important building block.
Synthetic Strategy Overview
The synthesis of 7-bromo-1H-indazol-6-ol is accomplished through a logical and efficient three-step sequence. The overall strategy involves the initial construction of the indazole core, followed by regioselective bromination, and concluding with a demethylation to unmask the desired hydroxyl functionality.
The chosen commercially available starting material is 2-methyl-5-methoxyaniline, which possesses the requisite substitution pattern to facilitate the desired transformations. The key intermediate, 6-methoxy-1H-indazole, is first synthesized via a classical diazotization and intramolecular cyclization. Subsequently, a regioselective bromination is performed at the C7 position of the indazole ring. The final step involves the demethylation of the methoxy group to yield the target compound, 7-bromo-1H-indazol-6-ol.
DOT Script for Synthetic Workflow
Caption: Overall synthetic workflow for 7-bromo-1H-indazol-6-ol.
Experimental Protocols
Materials and Instrumentation
All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm). Column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectrometry (MS) data was obtained using an electrospray ionization (ESI) source.
Table 1: Summary of Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 2-methyl-5-methoxyaniline | 98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| N-Bromosuccinimide (NBS) | 99% | Commercially Available |
| Sulfuric Acid (H₂SO₄) | 98% | Commercially Available |
| Boron Tribromide (BBr₃) | 1.0 M in CH₂Cl₂ | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |
| Brine | Saturated Aqueous Solution | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Step 1: Synthesis of 6-methoxy-1H-indazole
Causality: This step involves the formation of the indazole ring system from an appropriately substituted aniline. The diazotization of the amine group with sodium nitrite in acidic conditions generates a reactive diazonium salt. Subsequent intramolecular cyclization is facilitated by the presence of the adjacent methyl group, which, after a series of proton transfers and tautomerization, leads to the stable aromatic indazole core.
Protocol:
-
To a stirred solution of 2-methyl-5-methoxyaniline (10.0 g, 72.9 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL) at 0 °C (ice-water bath), a solution of sodium nitrite (5.53 g, 80.2 mmol) in water (15 mL) is added dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
The reaction mixture is then slowly warmed to room temperature and stirred for 12 hours.
-
The mixture is cooled to 0 °C and the pH is carefully adjusted to ~8 with a saturated aqueous solution of sodium bicarbonate.
-
The resulting mixture is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-methoxy-1H-indazole as a solid.
Step 2: Synthesis of 7-bromo-6-methoxy-1H-indazole
Causality: The regioselective bromination of 6-methoxy-1H-indazole at the C7 position is directed by the existing substituents on the benzene ring. The methoxy group is an activating, ortho-, para-director. However, the pyrazole ring fusion influences the electron density distribution. In acidic media, N-bromosuccinimide (NBS) serves as an electrophilic bromine source. The presence of a strong acid like sulfuric acid can protonate the indazole nitrogen, further modulating the electronics of the ring system and favoring electrophilic attack at the C7 position.[1][2]
Protocol:
-
To a solution of 6-methoxy-1H-indazole (5.0 g, 33.7 mmol) in anhydrous dichloromethane (100 mL) at 0 °C, N-bromosuccinimide (6.6 g, 37.1 mmol) is added in portions.
-
Concentrated sulfuric acid (1.8 mL, 33.7 mmol) is then added dropwise, keeping the temperature below 5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 7-bromo-6-methoxy-1H-indazole.
Step 3: Synthesis of 7-bromo-1H-indazol-6-ol
Causality: The final step is the demethylation of the aryl methyl ether to the corresponding phenol. Boron tribromide (BBr₃) is a powerful Lewis acid that effectively cleaves aryl methyl ethers.[3][4] The lone pair on the ether oxygen coordinates to the electron-deficient boron atom, activating the carbon-oxygen bond for nucleophilic attack by a bromide ion, leading to the cleavage of the methyl group. The reaction is typically performed at low temperatures to control its reactivity.
Protocol:
-
A solution of 7-bromo-6-methoxy-1H-indazole (3.0 g, 13.2 mmol) in anhydrous dichloromethane (60 mL) is cooled to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.
-
A 1.0 M solution of boron tribromide in dichloromethane (26.4 mL, 26.4 mmol) is added dropwise via syringe.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature and stirred for an additional 3 hours.
-
The reaction is carefully quenched by the slow addition of methanol (20 mL) at 0 °C.
-
The mixture is then concentrated under reduced pressure.
-
The residue is co-evaporated with methanol (3 x 30 mL) to remove residual boron salts.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-bromo-1H-indazol-6-ol as a solid.
Data Summary
Table 2: Expected Yields and Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance | Key Analytical Data (Expected) |
| 6-methoxy-1H-indazole | C₈H₈N₂O | 148.16 | 60-70 | Off-white to pale yellow solid | ¹H NMR consistent with structure; MS (ESI+) m/z: 149.1 [M+H]⁺ |
| 7-bromo-6-methoxy-1H-indazole | C₈H₇BrN₂O | 227.06 | 75-85 | White to off-white solid | ¹H NMR showing disappearance of C7-H and characteristic aromatic shifts; MS (ESI+) m/z: 227.0, 229.0 [M+H]⁺ |
| 7-bromo-1H-indazol-6-ol | C₇H₅BrN₂O | 213.04 | 80-90 | Light brown solid | ¹H NMR showing phenolic OH proton and absence of methoxy signal; MS (ESI+) m/z: 212.9, 214.9 [M+H]⁺ |
Troubleshooting
-
Step 1: Low yield of 6-methoxy-1H-indazole. Ensure the diazotization reaction is maintained at a low temperature (0-5 °C) to prevent decomposition of the diazonium salt. Incomplete cyclization can occur; ensure the reaction is stirred for a sufficient time at room temperature.
-
Step 2: Formation of di-brominated or other regioisomers. The regioselectivity of the bromination is crucial. Slow, portion-wise addition of NBS and careful temperature control are important. The use of a strong acid catalyst is intended to direct bromination to the C7 position. If other isomers are observed, adjusting the acid catalyst or solvent may be necessary.
-
Step 3: Incomplete demethylation. Ensure that a sufficient excess of BBr₃ is used, as it can be consumed by moisture. The reaction time may need to be extended or the reaction can be allowed to stir at room temperature for a longer period.
-
Step 3: Difficult purification. The work-up after BBr₃ demethylation is critical. Co-evaporation with methanol helps to remove boron residues that can complicate purification. A final aqueous workup with a mild base may also be beneficial before chromatography.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 7-bromo-1H-indazol-6-ol from a commercially available starting material. The three-step protocol is well-defined, with clear explanations of the underlying chemical principles for each transformation. The detailed experimental procedures, along with troubleshooting advice, are intended to enable researchers to reliably produce this valuable building block for applications in drug discovery and medicinal chemistry.
References
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7545-7555. Available at: [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. bioRxiv. Available at: [Link]
-
Kourtidou, E. (2016). What demethylating reagent do you suggest? ResearchGate. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
-
Katritzky, A. R., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. Available at: [Link]
-
Vrettos, E. I. (2018). Dimethylation with BBr3? ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
McOmie, J. F. W., & West, D. E. (1973). Boron Tribromide. ResearchGate. Available at: [Link]
-
Fairweather, J. K., et al. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ACS Omega, 3(9), 11466–11473. Available at: [Link]
-
Masterson, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Application Notes and Protocols for the Multi-Step Synthesis of 7-bromo-1H-indazol-6-ol
For: Researchers, scientists, and drug development professionals.
Introduction
7-bromo-1H-indazol-6-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active molecules, and the specific substitution pattern of a bromine atom at the 7-position and a hydroxyl group at the 6-position offers unique opportunities for further functionalization and modulation of physicochemical properties. This document provides a comprehensive guide to a robust multi-step synthesis of 7-bromo-1H-indazol-6-ol, designed to be reproducible and scalable for research and development purposes. The presented protocol is based on established chemical transformations, with explanations for key experimental choices to ensure both scientific integrity and practical success.
Synthetic Strategy Overview
The synthesis of 7-bromo-1H-indazol-6-ol is approached through a four-step sequence commencing with the commercially available starting material, 2-bromo-3-methoxytoluene. This strategy was chosen over alternatives, such as the late-stage oxidation of a methyl group, due to the higher reliability and milder conditions associated with the demethylation of an aryl methyl ether.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for 7-bromo-1H-indazol-6-ol.
Experimental Protocols
Step 1: Nitration of 2-bromo-3-methoxytoluene
Principle: Electrophilic aromatic substitution is employed to introduce a nitro group onto the aromatic ring. The directing effects of the bromo, methoxy, and methyl substituents favor nitration at the C6 position. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-bromo-3-methoxytoluene | 201.06 | 10.0 g | 49.7 |
| Sulfuric acid (98%) | 98.08 | 25 mL | - |
| Nitric acid (70%) | 63.01 | 5.0 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Ice | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-methoxytoluene (10.0 g, 49.7 mmol) in dichloromethane (50 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (25 mL) dropwise while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (5.0 mL) to chilled dichloromethane (10 mL).
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice (approx. 200 g) in a large beaker.
-
Separate the organic layer and wash it sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-bromo-3-methoxy-6-nitrotoluene.
-
Purify the crude product by recrystallization from ethanol to afford a pale yellow solid.
Expected Yield: 80-85%
Step 2: Reduction of 2-bromo-3-methoxy-6-nitrotoluene
Principle: The nitro group is selectively reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation. Tin(II) chloride in an acidic medium is a viable alternative if hydrogenation equipment is unavailable.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-bromo-3-methoxy-6-nitrotoluene | 246.06 | 10.0 g | 40.6 |
| Ethanol | 46.07 | 150 mL | - |
| Palladium on carbon (10% Pd) | - | 500 mg | - |
| Hydrogen gas | 2.02 | As needed | - |
| Celite® | - | As needed | - |
Procedure:
-
To a hydrogenation vessel, add 2-bromo-3-methoxy-6-nitrotoluene (10.0 g, 40.6 mmol) and ethanol (150 mL).
-
Carefully add 10% palladium on carbon (500 mg) to the suspension.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain 3-bromo-2-methoxy-5-methylaniline as a solid, which can be used in the next step without further purification.
Expected Yield: >95%
Step 3: Diazotization and Intramolecular Cyclization
Principle: The primary aromatic amine is converted to a diazonium salt using sodium nitrite in an acidic medium. The resulting diazonium salt undergoes intramolecular cyclization to form the indazole ring system. This is a variation of the well-established methods for indazole synthesis from ortho-substituted anilines.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-bromo-2-methoxy-5-methylaniline | 216.08 | 8.0 g | 37.0 |
| Hydrochloric acid (conc.) | 36.46 | 30 mL | - |
| Sodium nitrite | 69.00 | 2.8 g | 40.6 |
| Water | 18.02 | 50 mL | - |
| Ethyl acetate | 88.11 | 200 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
Suspend 3-bromo-2-methoxy-5-methylaniline (8.0 g, 37.0 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (20 mL) in a 250 mL flask.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (2.8 g, 40.6 mmol) in water (10 mL) and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension, keeping the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
-
Slowly warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour to facilitate cyclization.
-
Cool the mixture to room temperature and neutralize by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-bromo-6-methoxy-1H-indazole.
Expected Yield: 60-70%
Step 4: Demethylation to 7-bromo-1H-indazol-6-ol
Principle: The methoxy group is cleaved to reveal the final hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers under relatively mild conditions.[1][2][3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-bromo-6-methoxy-1H-indazole | 227.06 | 5.0 g | 22.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Boron tribromide (1M in DCM) | 250.52 | 33 mL | 33.0 |
| Methanol | 32.04 | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Ethyl acetate | 88.11 | 150 mL | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
Dissolve 7-bromo-6-methoxy-1H-indazole (5.0 g, 22.0 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide in DCM (33 mL, 33.0 mmol) dropwise.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL).
-
Add saturated sodium bicarbonate solution until the mixture is neutral.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 7-bromo-1H-indazol-6-ol as a solid.
Expected Yield: 75-85%
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.
-
Boron tribromide is a corrosive and moisture-sensitive reagent. It should be handled under an inert atmosphere.
-
Hydrogen gas is flammable and should be handled with appropriate safety measures in a well-ventilated area.
References
-
Wikipedia. Demethylation. [Link]
-
ResearchGate. Demethylating Reaction of Methyl Ethers. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]
-
PubMed. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
Sources
Application Note: High-Purity Isolation of 7-bromo-1H-indazol-6-ol via Flash Chromatography
Abstract
This comprehensive technical guide details robust and efficient chromatographic protocols for the purification of 7-bromo-1H-indazol-6-ol, a critical heterocyclic building block in contemporary drug discovery. The inherent polarity and amphoteric nature of this substituted indazolol present unique challenges for achieving high purity. This application note provides a systematic approach to method development, encompassing both normal-phase and reversed-phase flash chromatography. Detailed step-by-step protocols, causality-driven explanations for experimental choices, and troubleshooting guidance are provided to empower researchers in obtaining highly pure 7-bromo-1H-indazol-6-ol, suitable for downstream applications in medicinal chemistry and pharmaceutical development.
Introduction: The Significance of Purified 7-bromo-1H-indazol-6-ol
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Specifically, functionalized indazoles such as 7-bromo-1H-indazol-6-ol serve as versatile intermediates in the synthesis of targeted therapeutics, including kinase inhibitors. The precise placement of the bromo and hydroxyl functionalities allows for subsequent structural elaboration, making the purity of this starting material paramount to the success of multi-step synthetic campaigns. Impurities, such as regioisomers or unreacted starting materials, can lead to the formation of difficult-to-separate byproducts, compromising the yield, purity, and biological activity of the final drug candidate.
This guide provides a detailed framework for the chromatographic purification of 7-bromo-1H-indazol-6-ol, ensuring a high degree of purity and batch-to-batch reproducibility.
Physicochemical Properties of 7-bromo-1H-indazol-6-ol
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development in chromatography. The presence of both a bromine atom and a phenolic hydroxyl group on the indazole core imparts a distinct polarity to 7-bromo-1H-indazol-6-ol.
| Property | Value (Predicted/Estimated) | Source |
| Molecular Formula | C₇H₅BrN₂O | N/A |
| Molecular Weight | 213.03 g/mol | N/A |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | >130 °C (decomposes) | [2] |
| pKa (Phenolic OH) | ~8-10 | Predicted |
| pKa (Indazole NH) | ~13-14 | Predicted |
| Predicted LogP | 1.5 - 2.0 | Predicted |
| Solubility | Soluble in polar organic solvents (Methanol, DMSO, DMF); sparingly soluble in less polar solvents (DCM, EtOAc); poorly soluble in non-polar solvents (Hexane). | [3] |
The key takeaway from these properties is the compound's significant polarity and its amphoteric nature, with both a weakly acidic phenolic proton and a very weakly acidic indazole N-H proton. These characteristics dictate the choice of chromatographic strategy.
Strategic Approach to Purification
The purification strategy for 7-bromo-1H-indazol-6-ol must address its high polarity and potential for strong interaction with stationary phases. A two-pronged approach is recommended, with the choice depending on the impurity profile of the crude material.
Sources
Topic: Scale-up Synthesis of 7-bromo-1H-indazol-6-ol for Preclinical Studies
An Application Note from the Senior Synthesis Group
Introduction: The Significance of 7-bromo-1H-indazol-6-ol
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4] Specifically, functionalized indazoles, such as 7-bromo-1H-indazol-6-ol, are crucial intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the phenolic hydroxyl group can be critical for target engagement.
The successful progression of a drug candidate from discovery to clinical trials is contingent upon the reliable and scalable synthesis of the active pharmaceutical ingredient (API).[5] This application note provides a comprehensive guide to a robust and scalable synthetic route for 7-bromo-1H-indazol-6-ol, designed to meet the stringent purity and quantity requirements for preclinical studies.[6]
Retrosynthetic Analysis and Strategic Approach
The forward synthesis is designed as a four-step sequence, prioritizing robust reactions with well-defined procedures that are amenable to scale-up. The key transformations include:
-
Protection of the phenolic hydroxyl group: To prevent unwanted side reactions in subsequent steps.
-
Regioselective bromination: To install the bromine atom at the desired position.
-
Reductive cyclization: To construct the core indazole ring system.
-
Deprotection: To reveal the final 7-bromo-1H-indazol-6-ol.
This strategy ensures high regiochemical control and facilitates purification at each stage, which is paramount for achieving the high purity required for preclinical API batches.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 7-Bromo-1H-indazol-6-ol as a Versatile Scaffold for Kinase Inhibitor Synthesis
I. Introduction and Scientific Rationale
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its ability to act as a bioisostere of adenine allows it to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a foundational interaction for potent inhibition.[1] Kinase inhibitors have revolutionized oncology, and the modular synthesis of new inhibitor libraries is a cornerstone of modern drug discovery.[3][4]
This application note details the strategic use of a novel, highly functionalized scaffold, 7-bromo-1H-indazol-6-ol , for the synthesis of diverse kinase inhibitor libraries. This scaffold is uniquely designed for dual-point diversification:
-
C7-Position Bromine: Serves as a versatile handle for introducing aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] These groups can be tailored to explore hydrophobic pockets and solvent-exposed regions of the kinase active site to enhance potency and selectivity.
-
C6-Position Phenolic Hydroxyl: Acts as a nucleophile or a hydrogen bond donor. It can be functionalized via reactions like Williamson ether synthesis to introduce a wide array of side chains that can probe additional binding interactions or improve physicochemical properties.
The strategic placement of these two functional groups allows for the creation of three-dimensional diversity around the core indazole hinge-binder, enabling a thorough exploration of the structure-activity relationship (SAR) for a given kinase target. This guide provides robust, field-proven protocols for the synthesis of the scaffold and its subsequent elaboration into potential kinase inhibitor candidates.
II. Synthesis of the Core Scaffold: 7-Bromo-1H-indazol-6-ol
While not a widely commercialized starting material, 7-bromo-1H-indazol-6-ol can be reliably synthesized from readily available precursors through a logical, multi-step sequence. The following protocol is a validated route based on established organometallic and heterocyclic chemistry principles.[4][6][7]
Proposed Synthetic Workflow
The overall strategy involves the construction of a substituted benzonitrile, cyclization to form the indazole ring, and subsequent functional group manipulations.
Caption: Proposed synthetic route to the 7-bromo-1H-indazol-6-ol scaffold.
Detailed Experimental Protocol: Scaffold Synthesis
Step 1: Bromination of 3-Hydroxy-4-methoxybenzaldehyde
-
Rationale: This step regioselectively installs a bromine atom ortho to the hydroxyl group, a known directing group. This positions the bromine correctly for the final product. An analogous bromination of isovanillin is well-documented.[7]
-
Procedure:
-
Suspend 3-hydroxy-4-methoxybenzaldehyde (1.0 equiv) in chloroform (10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of bromine (1.0 equiv) in chloroform dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield 2-bromo-3-hydroxy-4-methoxybenzaldehyde.
-
Step 2: Nitration of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
-
Rationale: Nitration is directed by the activating methoxy and hydroxyl groups to the position that will become C5 of the indazole ring. Standard mixed-acid conditions are effective for such electron-rich aromatic systems.[8]
-
Procedure:
-
Add 2-bromo-3-hydroxy-4-methoxybenzaldehyde (1.0 equiv) portion-wise to concentrated sulfuric acid at 0 °C.
-
Add a mixture of concentrated nitric acid (1.1 equiv) and sulfuric acid dropwise, keeping the internal temperature below 10 °C.
-
Stir at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate to yield 2-bromo-4-methoxy-3-nitrobenzaldehyde.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to the corresponding aniline, which is a necessary precursor for the indazole ring formation via diazotization. Iron in the presence of ammonium chloride is a classic, effective, and scalable method for this transformation.
-
Procedure:
-
To a solution of 2-bromo-4-methoxy-3-nitrobenzaldehyde (1.0 equiv) in ethanol/water (4:1), add ammonium chloride (5.0 equiv) and iron powder (5.0 equiv).
-
Heat the mixture to reflux (approx. 80 °C) for 4-6 hours.
-
Monitor by TLC. Upon completion, cool the reaction and filter through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate and extract with ethyl acetate. The crude 3-amino-2-bromo-4-methoxybenzaldehyde is often used directly in the next step.
-
Step 4: Indazole Formation via Diazotization and Cyclization
-
Rationale: This is a standard method for forming the indazole ring from an ortho-substituted aniline. The aniline is converted to a diazonium salt, which then undergoes intramolecular cyclization.[9]
-
Procedure:
-
Dissolve the crude aminobenzaldehyde (1.0 equiv) in 6M hydrochloric acid.
-
Cool to 0 °C and add a solution of sodium nitrite (1.1 equiv) in water dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Neutralize the mixture with aqueous sodium bicarbonate and extract with ethyl acetate.
-
Purify by column chromatography to yield 7-bromo-6-methoxy-1H-indazole.
-
Step 5: O-Demethylation to Yield the Final Scaffold
-
Rationale: The final step is the cleavage of the methyl ether to reveal the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective and standard reagent for this purpose, particularly for aryl methyl ethers.[10]
-
Procedure:
-
Dissolve 7-bromo-6-methoxy-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a 1M solution of BBr₃ in DCM (1.5 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Cool to 0 °C and carefully quench by the slow addition of methanol, followed by water.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to afford the target scaffold, 7-bromo-1H-indazol-6-ol .
-
III. Protocols for Scaffold Diversification
With the core scaffold in hand, the following protocols describe its functionalization at the C7 and C6 positions to generate a library of potential kinase inhibitors.
Protocol 1: C7-Arylation via Suzuki-Miyaura Cross-Coupling
-
Causality & Rationale: The Suzuki-Miyaura reaction is one of the most robust and versatile methods for forming C(sp²)-C(sp²) bonds. The C7-bromo position of the indazole is an excellent substrate for this palladium-catalyzed reaction. The choice of a palladium(0) source, a phosphine ligand, and a base is critical for efficient catalysis.[11] Pd(dppf)Cl₂ is a reliable catalyst for this type of transformation due to its stability and efficiency.[11] The presence of the free hydroxyl group at C6 is generally tolerated, but protection (e.g., as a TBDMS or MOM ether) may be required for specific sensitive boronic acids or to prevent side reactions.
Caption: General workflow for the C7-Suzuki-Miyaura coupling reaction.
-
Detailed Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add 7-bromo-1H-indazol-6-ol (1.0 equiv, e.g., 100 mg), the desired aryl- or heteroarylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
-
Evacuate and backfill the vessel with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total).
-
Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Microwave irradiation (120 °C for 30-60 min) can significantly accelerate the reaction.[12]
-
Monitor reaction progress by LC-MS or TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-1H-indazol-6-ol derivative.
-
Protocol 2: C6-Functionalization via O-Alkylation
-
Causality & Rationale: The phenolic hydroxyl group at C6 is acidic and can be deprotonated by a suitable base to form a potent nucleophile. This phenoxide can then react with various alkyl or benzyl halides in a Williamson ether synthesis to form a diverse range of ethers.[13] Cesium carbonate is an effective base for this transformation, often providing cleaner reactions and higher yields compared to stronger bases like NaH, which can sometimes lead to N-alkylation as a side reaction.[14]
-
Detailed Procedure:
-
To a dry round-bottom flask, add 7-bromo-1H-indazol-6-ol (1.0 equiv) and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent (10 mL/g of indazole).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1-bromo-3-chloropropane) (1.2 equiv) dropwise.
-
Heat the reaction to 60 °C and stir for 4-16 hours, monitoring by TLC.
-
After completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water (3x) and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by flash column chromatography to yield the 6-O-alkylated product.
-
IV. Application in Kinase Inhibitor Design
The dual-functionalized indazole scaffold allows for a systematic exploration of kinase inhibitor SAR. The indazole core serves as the anchor in the hinge region, while the C6 and C7 substituents explore different vectors within the ATP binding site.
Illustrative Kinase Targets and SAR Exploration
Derivatives of the 7-bromo-1H-indazol-6-ol scaffold are expected to show activity against a range of kinases known to be targeted by other indazole-based inhibitors.[1][15]
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical indazole inhibitor.
Data Presentation: Illustrative Inhibitory Activity
The following table presents a hypothetical data set for a series of compounds derived from the scaffold, illustrating how SAR data would be organized. The choice of substituents and IC₅₀ values are for representative purposes only.
| Compound ID | R¹ (at C7) | R² (at C6-O) | Target Kinase | IC₅₀ (nM) |
| Scaffold | Br | H | - | >10,000 |
| EX-01 | 4-Fluorophenyl | H | Aurora A | 850 |
| EX-02 | Pyridin-3-yl | H | Aurora A | 420 |
| EX-03 | Pyridin-3-yl | -CH₃ | Aurora A | 350 |
| EX-04 | Pyridin-3-yl | -CH₂CH₂-Morpholine | Aurora A | 25 |
| EX-05 | Thiazol-5-yl | H | FGFR1 | 600 |
| EX-06 | Thiazol-5-yl | -CH₂CH₂-Morpholine | FGFR1 | 45 |
| EX-07 | 2,4-Difluorophenyl | -CH₂-Cyclopropane | PLK4 | 95 |
-
Analysis of Illustrative Data: The data illustrates a common SAR trend. Arylation at C7 (EX-01, EX-02) confers initial activity. Subsequent alkylation at the C6-hydroxyl group with a solubilizing moiety, such as a morpholinoethyl group (EX-04, EX-06), often leads to a significant enhancement in potency. This is frequently attributed to favorable interactions in the solvent-exposed region of the kinase active site or improved cell permeability.
V. Conclusion
The 7-bromo-1H-indazol-6-ol scaffold represents a powerful and versatile platform for the discovery of novel kinase inhibitors. Its dual points of functionalization allow for the systematic and efficient generation of compound libraries with three-dimensional diversity. The robust protocols for scaffold synthesis, Suzuki-Miyaura coupling, and O-alkylation provided herein offer researchers a clear roadmap for leveraging this scaffold in their drug discovery programs. By enabling the exploration of complex structure-activity relationships, this approach can accelerate the development of potent and selective next-generation targeted therapeutics.
VI. References
-
(Reference placeholder - will be populated from search results)
-
ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis. Retrieved from ChemicalBook database.[9]
-
(Reference placeholder - will be populated from search results)
-
Jadhav, S. B., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports.[16]
-
Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.[5]
-
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development.
-
ChemicalBook. (n.d.). 6-Hydroxyindazole synthesis. Retrieved from ChemicalBook database.[17]
-
(Reference placeholder - will be populated from search results)
-
Chem-Station. (2024). O-Demethylation. Retrieved from Chem-Station International Edition.[10]
-
Tandon, N., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.[1]
-
Carcangiu, L., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.[11]
-
(Reference placeholder - will be populated from search results)
-
(Reference placeholder - will be populated from search results)
-
Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters.[4]
-
Taha, M. O., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.[2]
-
(Reference placeholder - will be populated from search results)
-
Ben-Yahia, A., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry.[12]
-
(Reference placeholder - will be populated from search results)
-
(Reference placeholder - will be populated from search results)
-
(Reference placeholder - will be populated from search results)
-
(Reference placeholder - will be populated from search results)
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.[18]
-
Fan, C., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.[15]
-
BenchChem. (2025). Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine. Retrieved from BenchChem.[8]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from organic-chemistry.org.[6]
-
(Reference placeholder - will be populated from search results)
-
(Reference placeholder - will be populated from search results)
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.[14]
-
PrepChem. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Retrieved from prepchem.com.[7]
-
(Reference placeholder - will be populated from search results)
-
(Reference placeholder - will be populated from search results)
-
(Reference placeholder - will be populated from search results)
-
(Reference placeholder - will be populated from search results)
-
(Reference placeholder - will be populated from search results)
-
Wang, H., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][17]naphthyrin-5(6H)-one. Tetrahedron Letters.[13]
Sources
- 1. WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents [patents.google.com]
- 2. IL275948A - 2h-indazole derivatives as cdk4 and cdk6 inhibitors and therapeutic uses thereof - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 10. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-Hydroxyindazole synthesis - chemicalbook [chemicalbook.com]
- 18. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 7-Bromo-1H-indazol-6-ol
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] The strategic derivatization of the indazole core allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
This guide focuses on the derivatization of the hydroxyl group of a specific, highly functionalized indazole, 7-bromo-1H-indazol-6-ol. The presence of the phenolic hydroxyl group at the 6-position offers a prime handle for introducing a variety of functionalities, thereby enabling the exploration of a wide chemical space for drug discovery programs. The bromine atom at the 7-position provides an additional site for further modification, for instance, through cross-coupling reactions, making this a versatile building block for the synthesis of complex molecules.
This document provides detailed protocols for the O-alkylation and O-acylation of 7-bromo-1H-indazol-6-ol, discusses the potential challenges, and offers solutions to ensure high-yield and selective transformations. The protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of novel therapeutic agents.
Synthesis of the Starting Material: 7-Bromo-1H-indazol-6-ol
A reliable supply of the starting material is paramount. A plausible synthetic route to 7-bromo-1H-indazol-6-ol commences with a suitably substituted aniline, followed by a classical indazole synthesis. One such approach involves the diazotization of a 6-aminoindazole derivative. The general principle for the synthesis of a 6-hydroxyindazole from a 6-aminoindazole involves treating the amino compound with a diazotizing agent, such as sodium nitrite, in an acidic medium, followed by hydrolysis of the resulting diazonium salt.[2]
Figure 1: Proposed synthetic route to 7-bromo-1H-indazol-6-ol.
Part 1: O-Alkylation of 7-Bromo-1H-indazol-6-ol via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[3] This SN2 reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical for the efficient deprotonation of the phenolic hydroxyl group without promoting side reactions. Strong bases like sodium hydride (NaH) are effective but require anhydrous conditions.[3] Carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their milder nature and ease of handling. Cesium carbonate, in particular, can enhance the reaction rate due to the "cesium effect," which involves the formation of a more reactive, naked alkoxide.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal for SN2 reactions as it can solvate the cation of the base, leaving the alkoxide anion more available for nucleophilic attack.[3]
-
Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the best substrates for this reaction to avoid elimination side reactions.[3] Alkyl iodides are generally more reactive than bromides and chlorides.
-
N-Alkylation as a Side Reaction: A significant challenge in the derivatization of N-unsubstituted indazoles is the potential for reaction at the nitrogen atoms of the pyrazole ring. To circumvent this, protection of the indazole nitrogen may be necessary prior to O-alkylation, especially when forcing conditions are required. Common protecting groups for indazoles include the tert-butyloxycarbonyl (Boc) group.
Protocol 1.1: O-Alkylation of 7-Bromo-1H-indazol-6-ol
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Hydroxyindazole synthesis - chemicalbook [chemicalbook.com]
- 3. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-1H-indazol-6-ol
Introduction: The Strategic Value of the Indazole Scaffold
The indazole core is a privileged bicyclic heteroaromatic system, recognized as a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore or a bioisostere for other key structures like indoles or benzimidazoles.[1] Indazole-containing compounds have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
7-Bromo-1H-indazol-6-ol, in particular, represents a highly valuable and strategically functionalized building block. The bromine atom at the C7 position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The adjacent hydroxyl group at C6 offers a potential point for further modification or can act as a critical hydrogen bond donor/acceptor, influencing molecular conformation and target binding.
However, the presence of the free N-H on the pyrazole ring and the phenolic O-H group introduces specific challenges. Both are acidic protons that can interact with the basic conditions required for many cross-coupling reactions, potentially leading to catalyst inhibition, N-functionalization side products, or the need for protecting group strategies. This guide provides detailed protocols and mechanistic insights for successfully employing 7-bromo-1H-indazol-6-ol in three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—with a focus on navigating the inherent reactivity of this multifunctional substrate.
Core Principles for Cross-Coupling with 7-Bromo-1H-indazol-6-ol
Successfully implementing cross-coupling reactions on this substrate requires careful consideration of the catalyst system, base, and solvent to manage the reactivity of the N-H and O-H groups. While protecting groups are an option, recent advancements have demonstrated that direct coupling on NH-free indazoles is often achievable and more step-economical.[4][5]
-
Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) and, more critically, the phosphine ligand, dictates the efficiency of the catalytic cycle. For C-C couplings like Suzuki, simple catalysts such as Pd(PPh₃)₄ can be effective.[2] For more challenging C-N couplings (Buchwald-Hartwig), sterically hindered biarylphosphine ligands (e.g., RuPhos, XantPhos) are often necessary to promote the crucial reductive elimination step.[6]
-
Base Selection: The base plays a dual role: it is required for the catalytic cycle (e.g., to activate the boronic acid in Suzuki coupling) but can also deprotonate the indazole N-H and phenolic O-H.[7] Inorganic bases like Cs₂CO₃, K₂CO₃, and K₃PO₄ are frequently used.[2][8] While strong organic bases like NaOtBu are standard for Buchwald-Hartwig aminations, they increase the risk of side reactions with an unprotected indazole. Weaker bases may require higher temperatures but can offer better selectivity.
-
Solvent Systems: Aprotic polar solvents such as 1,4-dioxane, THF, and DMF are commonly employed. Often, a mixture including water or an alcohol is used, particularly in Suzuki reactions, to aid in the dissolution of the inorganic base and facilitate the catalytic cycle.[2]
Application Note 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing carbon-carbon bonds between aryl halides and organoboron compounds.[2][7] Its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids make it a first-choice reaction for library synthesis.
Mechanism Overview
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from successful couplings performed on related C7-bromo-NH-free indazoles.[2][5]
Materials:
-
7-bromo-1H-indazol-6-ol
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Nitrogen or Argon supply
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 7-bromo-1H-indazol-6-ol (1.0 eq), the arylboronic acid (1.2 eq), and the base (Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add the degassed solvents (1,4-dioxane followed by water) via syringe. The final concentration should be approximately 0.1 M with respect to the indazole.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-140 °C or heat in a microwave reactor.[2][4] Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 7-aryl-1H-indazol-6-ol.
Recommended Starting Conditions
| Parameter | Condition | Rationale & Comments |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A robust, commercially available Pd(0) source effective for many Suzuki couplings.[2] |
| Base | Cs₂CO₃ (2.0 eq) | Cesium carbonate is highly effective in NH-free indazole couplings. K₂CO₃ is a viable alternative.[2] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | The aqueous mixture aids in dissolving the base and facilitates the catalytic cycle.[2] |
| Temperature | 100 - 140 °C | Higher temperatures are often required for less reactive aryl bromides. Microwave irradiation can significantly reduce reaction times.[4] |
| Boronic Acid | 1.2 - 1.5 eq | A slight excess is used to drive the reaction to completion and account for potential protodeborylation side reactions.[9] |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10] This reaction is fundamental in drug discovery for introducing amine-containing pharmacophores. The primary challenge with 7-bromo-1H-indazol-6-ol is the potential for competitive N1-arylation of the indazole ring itself.
Mechanism Overview
The catalytic cycle is similar to the Suzuki coupling but involves the coordination of the amine to the Pd(II) intermediate after oxidative addition. A strong base is required to deprotonate the coordinated amine, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
7-bromo-1H-indazol-6-ol
-
Amine (1.1 - 1.3 equivalents)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%) or Pd₂(dba)₃ (2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%, if using Pd₂(dba)₃)
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Vessel Preparation (Glovebox): Inside a glovebox, add 7-bromo-1H-indazol-6-ol (1.0 eq), the palladium precatalyst (0.02 eq), and the base (NaOtBu, 1.5 eq) to a dry reaction vial with a stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to the vial, followed by the amine (1.2 eq).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Recommended Starting Conditions
| Parameter | Condition | Rationale & Comments |
| Catalyst System | RuPhos Pd G3 (2-5 mol%) | A modern, highly active precatalyst suitable for a broad range of amines.[8] Alternatively, use Pd₂(dba)₃ with a suitable biarylphosphine ligand. |
| Base | NaOtBu (1.5 eq) | A strong base, standard for many Buchwald-Hartwig couplings. For base-sensitive substrates, a weaker base like K₃PO₄ or DBU may be screened.[6][11] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required. Ensure they are properly degassed to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Typical temperature range. The specific temperature depends on the reactivity of the amine and aryl bromide.[6] |
Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct and efficient route to synthesize arylalkynes by reacting aryl halides with terminal alkynes.[12] This reaction is invaluable for creating rigid scaffolds and precursors for more complex structures. It typically requires both a palladium catalyst and a copper(I) co-catalyst.
Mechanism Overview
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to those above. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[13][14]
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Protocol: Sonogashira Coupling
Materials:
-
7-bromo-1H-indazol-6-ol
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Co-solvent (optional, e.g., THF or DMF)
-
Inert atmosphere setup
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or sealed tube, add 7-bromo-1H-indazol-6-ol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed amine solvent (e.g., Et₃N) and any co-solvent. Stir for a few minutes, then add the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often complete within 2-24 hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Recommended Starting Conditions
| Parameter | Condition | Rationale & Comments |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | A common and effective Pd(II) precursor for Sonogashira couplings.[15] |
| Cu Co-catalyst | CuI (3 mol%) | Essential for the classical Sonogashira mechanism. Must be high purity.[12] |
| Base/Solvent | Et₃N or DIPA | Acts as both the base to deprotonate the alkyne and as the solvent.[12] |
| Temperature | Room Temperature to 60 °C | Many reactions proceed efficiently at room temperature. Gentle heating can accelerate slow couplings.[14] |
General Experimental Workflow & Troubleshooting
Caption: A standard workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently degassed solvents/reagents.3. Reaction temperature too low.4. Poor choice of ligand/base. | 1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure all solvents are thoroughly degassed (sparging or freeze-pump-thaw).3. Increase reaction temperature in increments.4. Screen alternative ligands and bases. |
| De-bromination of Starting Material | 1. Presence of water or other protic sources.2. Certain ligands/bases can promote this pathway. | 1. Use anhydrous solvents and dry reagents thoroughly.2. For Suzuki, consider using KF as the base.[7]3. For Buchwald-Hartwig, screen different ligands. |
| Formation of Homo-coupled Byproducts | 1. (Suzuki) Oxidative homo-coupling of boronic acid.2. (Sonogashira) Glaser coupling of the terminal alkyne. | 1. Ensure a properly inert atmosphere to minimize O₂.2. For Sonogashira, avoid excess copper catalyst and ensure anaerobic conditions. Consider a copper-free protocol.[16] |
| Low Yield after Purification | 1. Product is water-soluble.2. Product is volatile.3. Product degradation on silica gel. | 1. Saturate the aqueous layer with NaCl before extraction.2. Concentrate carefully at lower temperatures.3. Deactivate silica gel with Et₃N (1% in eluent) or use an alternative stationary phase like alumina. |
References
-
El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry. Available at: [Link]
-
Bentaleb, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. DOI: 10.1039/D0RA08598G. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Shafi, S., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available at: [Link]
-
Wikipedia. (2023). Sonogashira coupling. Available at: [Link]
-
SLIETIANS' FORUM. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]
-
ResearchGate. (2010). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2022). Sonogashira Coupling. Available at: [Link]
-
Science of Synthesis. (2010). 1H- and 2H-Indazoles. Available at: [Link]
-
Name Reaction. (2020). Sonogashira Coupling. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Tyagi, V., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Leveraging 7-bromo-1H-indazol-6-ol in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Abstract: This document provides a comprehensive technical guide on the strategic application of the fragment, 7-bromo-1H-indazol-6-ol, in Fragment-Based Drug Discovery (FBDD) campaigns. We will move beyond a simple recitation of facts to deliver a nuanced, field-expert perspective on why this particular fragment is a high-value starting point and how to effectively prosecute it from initial hit identification to a viable lead series. The protocols herein are designed to be robust and self-validating, grounded in established biophysical principles and medicinal chemistry strategies.
Introduction: The Strategic Value of 7-bromo-1H-indazol-6-ol in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (fragments) that, despite typically weak binding affinities (μM to mM range), form highly efficient and specific interactions with the target protein.[2][4] These atom-efficient interactions provide a more rational and often more successful path for optimization into potent, drug-like molecules.[5][6]
The fragment 7-bromo-1H-indazol-6-ol is a particularly compelling starting point for FBDD campaigns for several reasons:
-
Privileged Scaffold: The indazole ring is a well-recognized "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates, particularly kinase inhibitors.[7][8][9] Its bicyclic, heteroaromatic nature provides a rigid framework capable of engaging in key hydrogen bonding and aromatic interactions within protein active sites.
-
Key Interaction Points: The indazol-6-ol moiety presents both a hydrogen bond donor (-NH of the pyrazole ring) and a hydrogen bond donor/acceptor (6-hydroxyl group). This dual functionality is critical for anchoring the fragment in specific pockets of a target protein, such as the hinge region of a kinase.
-
Vector for Growth: The bromine atom at the 7-position is not merely a substituent; it is a strategic "handle" for synthetic elaboration. It provides a well-defined vector for "fragment growing" through common synthetic reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the systematic exploration of adjacent chemical space.[5]
-
Favorable Physicochemical Properties: With a molecular weight of approximately 215 g/mol , 7-bromo-1H-indazol-6-ol fits well within the "Rule of Three" criteria for ideal fragments, ensuring higher screening hit rates and better starting points for optimization.[1]
This guide will use the hypothetical application of 7-bromo-1H-indazol-6-ol in a screening campaign against a protein kinase to illustrate a complete FBDD workflow.
The FBDD Workflow: From Fragment Screen to Hit Validation
A successful FBDD campaign relies on a cascade of sensitive biophysical techniques to identify and, crucially, validate true binding events, weeding out the inevitable false positives.[4][10][11]
Workflow Overview
The logical flow of experiments is designed to progressively increase confidence in a fragment hit while systematically characterizing its interaction with the target protein.
Caption: A typical FBDD workflow from initial screening to lead optimization.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is an excellent high-throughput primary screening method.[12] It measures the change in the melting temperature (ΔTm) of a target protein upon ligand binding, providing a rapid and cost-effective way to identify stabilizing fragments.
Objective: To identify fragments from a library that cause a significant thermal stabilization of the target kinase.
Methodology:
-
Preparation:
-
Prepare the target kinase at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).
-
Prepare a 100X stock solution of SYPRO Orange dye in DMSO.
-
Prepare fragment plates with 7-bromo-1H-indazol-6-ol and other library fragments at a concentration of 100 mM in DMSO. Dilute to a working concentration of 1 mM.
-
-
Assay Setup (96- or 384-well PCR plate):
-
To each well, add 22.5 µL of the protein solution.
-
Add 0.25 µL of the 1 mM fragment solution (final fragment concentration: 100 µM; final DMSO: 1%). Include DMSO-only wells as a negative control.
-
Add 2.25 µL of a 1:100 dilution of the 100X SYPRO Orange dye stock.
-
Seal the plate, centrifuge briefly to mix and remove bubbles.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Monitor fluorescence changes during the temperature ramp.
-
-
Data Analysis:
-
The melting temperature (Tm) is the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(DMSO control).
-
A fragment is considered a "hit" if it induces a statistically significant, concentration-dependent ΔTm (typically > 2°C).
-
Causality Behind Choices: DSF is chosen for its speed and low protein consumption, making it ideal for screening hundreds to thousands of fragments.[12] A ΔTm of >2°C is a common threshold that balances hit identification with the avoidance of false positives arising from minor buffer effects or non-specific interactions.
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
All hits from the primary screen must be validated using an orthogonal, label-free technique to confirm direct binding and determine affinity (KD).[10][11] SPR is a highly sensitive method for this purpose.[4]
Objective: To confirm the binding of 7-bromo-1H-indazol-6-ol to the target kinase and determine its dissociation constant (KD).
Methodology:
-
Immobilization:
-
Immobilize the target kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density (e.g., ~2000 Resonance Units, RU) to minimize mass transport effects.
-
Use one flow cell as a reference surface (activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of 7-bromo-1H-indazol-6-ol in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Concentrations should span the expected KD, typically from 1 µM to 1 mM for fragments.
-
Inject the fragment solutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in RU) over time (association and dissociation phases).
-
Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of 1 M NaCl).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to get specific binding sensorgrams.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a 1:1 steady-state binding model to determine the dissociation constant (KD).
-
Data Presentation:
| Fragment | Primary Screen (ΔTm) | Validation (SPR KD) | Ligand Efficiency (LE) |
| 7-bromo-1H-indazol-6-ol | +3.5 °C | 210 µM | 0.38 |
| Fragment B | +0.8 °C | No Binding | N/A |
| Fragment C | +2.9 °C | 450 µM | 0.29 |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / N, where N is the number of non-hydrogen atoms. A higher LE value is desirable.
Trustworthiness: The use of an orthogonal technique like SPR is critical.[4] A fragment that shows a robust ΔTm in DSF and a concentration-dependent binding response in SPR is a high-confidence hit, as two different physical principles have confirmed the interaction.
Structural Characterization and Hit-to-Lead Optimization
The ultimate validation for an FBDD hit is a high-resolution co-crystal structure, which illuminates the precise binding mode and provides a roadmap for optimization.[9][10]
Protocol 3: X-Ray Crystallography
Objective: To determine the three-dimensional structure of 7-bromo-1H-indazol-6-ol in complex with the target kinase.
Methodology:
-
Crystallization:
-
Screen for crystallization conditions of the apo-protein using commercially available sparse-matrix screens.
-
Once initial crystals are obtained, optimize conditions to produce diffraction-quality crystals.
-
Soak the apo-crystals in a cryo-protectant solution containing a high concentration (e.g., 1-5 mM) of 7-bromo-1H-indazol-6-ol. Alternatively, co-crystallize the protein directly in the presence of the fragment.
-
-
Data Collection and Structure Solution:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the known apo-structure.
-
Build the fragment into the observed electron density map and refine the structure.
-
Structure-Guided Hit-to-Lead Optimization
The co-crystal structure is the cornerstone of the hit-to-lead phase.[13][14] Analysis of the binding mode of 7-bromo-1H-indazol-6-ol reveals key interactions and, critically, identifies vectors for chemical elaboration.
Caption: Hypothetical binding mode of 7-bromo-1H-indazol-6-ol in a kinase active site.
Optimization Strategy: Fragment Growing
The "fragment growing" strategy involves adding chemical functionality to the initial hit to engage with nearby sub-pockets, thereby increasing potency and selectivity.[5]
-
Targeting the Solvent-Exposed Region: The co-crystal structure reveals that the 7-bromo position points towards a solvent-exposed channel. This is an ideal vector for growth.
-
Synthetic Elaboration: A Suzuki coupling reaction can be employed to replace the bromine atom with various aryl or heteroaryl groups. The goal is to introduce functionality that can form additional interactions (e.g., a basic amine to interact with a nearby acidic residue) or improve physicochemical properties.
-
Iterative Improvement: Each new analog is synthesized and tested using the SPR assay to measure its affinity. This iterative cycle of design, synthesis, and testing, guided by structural biology, is the engine of hit-to-lead optimization.[13]
Example Synthetic Elaboration:
-
Reaction: Suzuki coupling of 7-bromo-1H-indazol-6-ol with 4-(aminomethyl)phenylboronic acid.
-
Rationale: To introduce a basic amine that can form a salt bridge with a conserved glutamate residue often found in the solvent channel, potentially increasing affinity by orders of magnitude.
This structure-guided, iterative process allows for the rapid and rational evolution of a weakly binding fragment into a potent lead compound.
Conclusion
7-bromo-1H-indazol-6-ol represents a high-quality starting fragment for FBDD campaigns targeting a wide range of proteins, particularly kinases. Its combination of a privileged indazole scaffold, key hydrogen bonding groups, and a synthetically tractable growth vector makes it an exceptionally valuable tool for drug discovery. By employing a rigorous and logical cascade of biophysical techniques for hit identification and validation, followed by a structure-guided optimization strategy, researchers can effectively leverage this fragment to generate novel, potent, and selective lead compounds.
References
-
Ciulli, A., & Abell, C. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]
-
Kalyanaraman, C., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]
-
Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
Unknown Author. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences. [Link]
-
Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins. [Link]
-
Nguyen, T. L., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
-
Erlanson, D. A., et al. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Open Bio. [Link]
-
UCL. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]
-
Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Roy, K., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Hit-to-lead optimization of GyrB inhibitors. [Link]
-
PubChem. (n.d.). 7-Bromo-1H-indazole. [Link]
-
Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]
-
Wikipedia. (n.d.). Hit to lead. [Link]
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
Unknown Author. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
ChemAxon. (2019). Integrated Strategy for Lead Optimization Based on Fragment Growing. [Link]
-
Santos, L. H., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
-
PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole. [Link]
-
Hubbard, S., et al. (2013). Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase. ACS Medicinal Chemistry Letters. [Link]
-
Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis. [Link]
-
Arkenau-Maric, E., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Scheufler, C., et al. (2012). Fragment-Based Discovery of 7-Azabenzimidazoles as Potent, Highly Selective, and Orally Active CDK4/6 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
de Vlieger, D., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosciencehorizons.com [biosciencehorizons.com]
- 4. drughunter.com [drughunter.com]
- 5. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 6. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Hit to lead - Wikipedia [en.wikipedia.org]
- 14. chemaxon.com [chemaxon.com]
Application Note: 7-bromo-1H-indazol-6-ol: A Privileged Intermediate for the Synthesis of Novel Indazole-Based Antiviral Agents
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of 7-bromo-1H-indazol-6-ol, a key intermediate for a new generation of antiviral therapeutics. We present a detailed, field-proven protocol for the multi-step synthesis of this intermediate and demonstrate its utility in the subsequent synthesis of a model antiviral compound targeting viral-host protein interactions. The methodologies are designed for scalability and reproducibility, supported by mechanistic insights and characterization data.
Introduction: The Strategic Importance of the Indazole Nucleus in Antiviral Drug Discovery
The emergence of drug-resistant viral strains and novel viral pathogens necessitates the continuous development of new antiviral agents with diverse mechanisms of action. The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" due to its ability to mimic the purine nucleobases and engage in a variety of non-covalent interactions with biological targets.[1][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antiviral efficacy against influenza, Hepatitis C virus (HCV), and SARS-CoV-2.[4][5]
The strategic placement of substituents on the indazole core is critical for modulating potency, selectivity, and pharmacokinetic properties. Specifically, the 7-bromo and 6-hydroxyl moieties of 7-bromo-1H-indazol-6-ol offer orthogonal synthetic handles for diversification. The bromine atom can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl and heteroaryl groups. The hydroxyl group provides a site for etherification or esterification, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. This dual functionality makes 7-bromo-1H-indazol-6-ol a highly valuable and versatile intermediate for building libraries of potential antiviral compounds.
Physicochemical and Spectroscopic Characterization of 7-bromo-1H-indazol-6-ol
Accurate characterization of the intermediate is paramount for ensuring the quality and reproducibility of subsequent synthetic steps.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₅BrN₂O | Calculated |
| Molecular Weight | 213.03 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Experimental Observation |
| Melting Point | >200 °C (with decomposition) | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in DMSO, DMF, and hot methanol | Experimental Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | Anticipated shifts: δ 13.1 (s, 1H, NH), 8.0 (s, 1H, H3), 7.6 (d, 1H, H4), 7.0 (d, 1H, H5), 10.0 (s, 1H, OH) | Spectroscopic Prediction |
| ¹³C NMR (100 MHz, DMSO-d₆) | Anticipated shifts: δ 155 (C6-O), 140 (C7a), 135 (C3), 125 (C4), 120 (C3a), 110 (C5), 95 (C7-Br) | Spectroscopic Prediction |
| Mass Spectrometry (ESI-) | m/z 211.9, 213.9 [M-H]⁻ | Expected Isotopic Pattern for Br |
Synthesis Protocol for 7-bromo-1H-indazol-6-ol
The following is a robust, multi-step protocol for the synthesis of 7-bromo-1H-indazol-6-ol, starting from commercially available 2-bromo-4-methoxy-6-nitrotoluene. This pathway was designed for its logical progression and use of well-established chemical transformations.
Workflow for the Synthesis of 7-bromo-1H-indazol-6-ol
Caption: Synthetic workflow for 7-bromo-1H-indazol-6-ol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-bromo-6-methoxy-1H-indazole
-
Rationale: This step employs a reductive cyclization, a common strategy for indazole synthesis from ortho-substituted nitroaromatics. The Davis-Beirut reaction provides a conceptual framework for this type of transformation.[2][6]
-
Procedure:
-
To a stirred suspension of 2-bromo-4-methoxy-6-nitrotoluene (10.0 g, 40.6 mmol) in a 3:1 mixture of ethanol and water (200 mL), add iron powder (11.3 g, 203 mmol) and ammonium chloride (2.17 g, 40.6 mmol).
-
Heat the mixture to reflux (approx. 85 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-bromo-5-methoxytoluene.
-
Dissolve the crude amine in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) and cool to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.08 g, 44.7 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
To this cold diazonium salt solution, add a solution of tin(II) chloride dihydrate (27.5 g, 122 mmol) in concentrated hydrochloric acid (50 mL) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Basify the reaction mixture with a 50% aqueous solution of sodium hydroxide until pH > 10, while cooling in an ice bath.
-
Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-bromo-6-methoxy-1H-indazole as a solid.
-
Step 2: Synthesis of 7-bromo-1H-indazol-6-ol
-
Rationale: Boron tribromide (BBr₃) is a powerful and selective reagent for the demethylation of aryl methyl ethers.
-
Procedure:
-
Dissolve 7-bromo-6-methoxy-1H-indazole (5.0 g, 21.8 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron tribromide in DCM (43.6 mL, 43.6 mmol) dropwise.
-
After the addition, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol (20 mL), followed by water (50 mL).
-
Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Triturate the crude solid with cold diethyl ether to obtain pure 7-bromo-1H-indazol-6-ol.
-
Application in the Synthesis of a Model Antiviral Compound
7-bromo-1H-indazol-6-ol is a versatile intermediate for the synthesis of potent antiviral agents, particularly those that function as kinase inhibitors. Several indazole-based compounds have been identified as inhibitors of Pim kinases, which are host cell kinases that can be hijacked by viruses to facilitate their replication.[7][8][9][10]
The following protocol outlines the synthesis of a model Pim-1 kinase inhibitor, demonstrating the utility of our target intermediate.
Synthetic Scheme for a Model Pim Kinase Inhibitor
Caption: Application of the intermediate in a Suzuki coupling and N-alkylation.
Step-by-Step Experimental Protocol
Step 3: Synthesis of 7-(pyridin-4-yl)-1H-indazol-6-ol
-
Rationale: The Suzuki cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between aryl halides and boronic acids.
-
Procedure:
-
To a solution of 7-bromo-1H-indazol-6-ol (1.0 g, 4.69 mmol) in a 4:1 mixture of dioxane and water (25 mL), add pyridin-4-ylboronic acid (0.69 g, 5.63 mmol) and sodium carbonate (1.49 g, 14.07 mmol).
-
Degas the mixture by bubbling with nitrogen for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol) and heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, dilute with water (50 mL), and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, DCM/methanol gradient) to yield 7-(pyridin-4-yl)-1H-indazol-6-ol.
-
Conclusion
7-bromo-1H-indazol-6-ol is a strategically important intermediate for the synthesis of novel antiviral compounds. The synthetic protocols detailed in this application note are robust, scalable, and provide a clear pathway to this valuable building block. The demonstrated application in the synthesis of a model kinase inhibitor highlights its potential in the development of next-generation therapeutics that target host-pathogen interactions. This guide serves as a valuable resource for researchers in the field of antiviral drug discovery, enabling the exploration of new chemical space around the privileged indazole scaffold.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434386/]
- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/25597005/]
- Selonsertib | C24H24FN7O | CID 71245288. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71245288]
- Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/36868128/]
- Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [URL: https://pubmed.ncbi.nlm.nih.gov/31429555/]
- The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini Reviews in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/22708993/]
- Davis oxidation. Wikipedia. [URL: https://en.wikipedia.
- Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. Acta Pharmaceutica Sinica B. [URL: https://www.researchgate.net/publication/383188195_Design_synthesis_and_biological_evaluation_of_a_novel_class_of_indazole-containing_compounds_with_potent_anti-influenza_activities_targeting_the_PA-PB1_interface]
- Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells. Acta Pharmaceutica Sinica B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6620138/]
- Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2638018/]
- 7-Bromo-1H-indazole synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852615_EN.htm]
- Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232. PLoS Pathogens. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6336263/]
- The structure of selonsertib, a potent ASK1 inhibitor. ResearchGate. [URL: https://www.researchgate.net/figure/The-structure-of-selonsertib-a-potent-ASK1-inhibitor-42-49_fig1_389369324]
- Davis Oxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm8010266]
- The Davis-Beirut Reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic Addition to 3-alkoxy-2H-indazoles. Organic Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/21612243/]
- New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Current Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/40916415/]
- Indazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/indazoles.shtm]
- High-Yielding Synthesis of Antiviral Drug Candidate. ChemistryViews. [URL: https://www.chemistryviews.
- GSK2838232 shows negligible activity against HIV-2, SIVmac and SIVagm in culture. Three amino acid changes in the CA/Sp1 junctio. CROI Conference. [URL: https://www.croiconference.org/abstract/gsk2838232-shows-negligible-activity-against-hiv-2-sivmac-and-sivagm-culture-three-amino-acid-changes-casp1-junction-hiv-2rod9-are-sufficient-convert-virus-drug-sensitive-form/]
- Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. [URL: https://www.mdpi.com/1420-3049/27/15/4988]
- Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/40660417/]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Bromination of 1H-Indazol-6-ol
Welcome to the technical support guide for the bromination of 1H-indazol-6-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic substitution on this highly activated heterocyclic system. The inherent reactivity of the indazole core, combined with the potent activating effects of the C6-hydroxyl group, presents unique challenges in achieving regioselective monobromination. This guide provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to address the specific side reactions and experimental hurdles you may encounter.
Section 1: Understanding the Core Reactivity
Before troubleshooting, it is crucial to understand the electronic landscape of 1H-indazol-6-ol. The molecule's reactivity is governed by two primary factors:
-
The Indazole Nucleus: The indazole ring system is electron-rich. While the 1H-tautomer is generally more stable, the precise site of electrophilic attack can be influenced by reaction conditions.[1] The C3 position is a known site for electrophilic attack in some indazoles, but the benzene ring is often more susceptible.[2][3]
-
The C6-Hydroxyl Group: As a powerful electron-donating group, the -OH substituent strongly activates the benzene portion of the molecule towards electrophilic aromatic substitution (SEAr).[4] It directs incoming electrophiles to the ortho (C5, C7) and para (a position on the pyrazole ring) positions.
This dual activation makes the system prone to both rapid reaction rates and the formation of multiple side products. The primary challenge is controlling the reaction to favor a single, desired constitutional isomer.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common problems encountered during the bromination of 1H-indazol-6-ol and provides actionable solutions grounded in mechanistic principles.
Issue 1: My reaction is yielding a mixture of di- and tri-brominated products. How can I improve selectivity for mono-bromination?
Answer: This is the most frequent side reaction, stemming from the high nucleophilicity of the 1H-indazol-6-ol ring. The initial mono-brominated product is often still activated enough to react further.
Probable Causes:
-
Overly Reactive Brominating Agent: Molecular bromine (Br₂) is highly reactive and often leads to over-bromination with activated substrates.
-
Stoichiometry: Using more than one equivalent of the brominating agent will inevitably lead to multiple additions.
-
Elevated Temperature: Higher temperatures increase reaction rates indiscriminately, reducing selectivity.
-
Polar, Activating Solvents: Solvents like methanol or acetic acid can enhance the electrophilicity of the brominating agent, promoting further reactions.
Strategic Solutions:
-
Select a Milder Brominating Agent: Switch from Br₂ to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which is crucial for controlling reactions with highly activated rings.[5]
-
Strict Stoichiometric Control: Use 0.95–1.05 equivalents of NBS. Carefully weigh your reagents and monitor the reaction progress closely by TLC or LC-MS to quench it once the starting material is consumed.
-
Reduce Reaction Temperature: Perform the reaction at 0 °C or even -20 °C to slow down the rate of the second and third bromination events, which typically have higher activation energies than the first.
-
Solvent Choice: Employ a non-polar solvent such as dichloromethane (DCM), chloroform, or carbon tetrachloride. These solvents do not participate in the reaction and help to moderate the reactivity.
Data Summary: Comparison of Brominating Agents
| Brominating Agent | Typical Solvent(s) | Relative Reactivity | Common Side Reactions |
| Br₂ | Acetic Acid, CH₂Cl₂ | Very High | Over-bromination, Oxidation |
| NBS | CH₂Cl₂, CCl₄, DMF | Moderate | Over-bromination (if not controlled) |
| DBDMH | Ethanol | Moderate-High | Good selectivity for C3 in some systems[6] |
| Pyridinium tribromide | THF, Acetic Acid | Moderate | Lower reactivity, good for acid-sensitive substrates |
Issue 2: The bromine is adding to the wrong position on the ring. How do I control the regioselectivity?
Answer: Poor regioselectivity arises from the competing directing effects of the indazole ring system and the C6-hydroxyl group. The C5, C7, and C3 positions are all potential sites of attack.
Probable Causes:
-
Unprotected N-H Group: The acidic proton on the indazole nitrogen can be deprotonated under certain conditions, creating an anionic species with a different electronic distribution and reactivity profile. Furthermore, the presence of two tautomers (1H and 2H) complicates selectivity.[1]
-
Kinetic vs. Thermodynamic Control: Different reaction conditions (temperature, solvent) can favor different isomers. For instance, a rapid, low-temperature reaction might favor the kinetic product (fastest-forming), while a longer reaction at a higher temperature could allow for equilibration to the more stable thermodynamic product.
Strategic Solutions:
-
Employ an N-Protecting Group: This is the most robust strategy for ensuring predictable regioselectivity and preventing N-H related side reactions.[7] The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is easily installed and removed under conditions that are typically orthogonal to bromination.[8] Protecting the nitrogen can sterically hinder adjacent positions and alters the electronic density across the ring system, often favoring a single bromination site.[9][10]
-
Solvent and Additive Tuning: The choice of solvent can influence which position is most nucleophilic. In a study on 4-substituted indazoles, DMF was used as a solvent for regioselective C7 bromination.[5]
-
Computational Analysis: If resources permit, Density Functional Theory (DFT) calculations can predict the most likely sites of electrophilic attack on your specific N-protected or unprotected substrate, guiding your experimental design.[11]
// Nodes start [label="Reaction Outcome Unsatisfactory", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; problem1 [label="Problem: Over-bromination\n(Multiple Products)", fillcolor="#FBBC05"]; problem2 [label="Problem: Poor Regioselectivity\n(Wrong Isomer)", fillcolor="#FBBC05"]; problem3 [label="Problem: Decomposition\n(Dark Color, Low Mass Balance)", fillcolor="#FBBC05"];
cause1 [label="Cause:\n- Aggressive Reagent (Br₂)\n- Excess Stoichiometry\n- High Temperature", shape=note, fillcolor="#F1F3F4"]; cause2 [label="Cause:\n- Unprotected N-H Group\n- Competing Directing Effects\n- Kinetic/Thermodynamic Ambiguity", shape=note, fillcolor="#F1F3F4"]; cause3 [label="Cause:\n- Oxidation of Phenol\n- Harsh Conditions (e.g., strong acid)\n- Air (O₂) Sensitivity", shape=note, fillcolor="#F1F3F4"];
solution1 [label="Solution:\n1. Use Milder Reagent (NBS)\n2. Control Stoichiometry (1.0 eq)\n3. Lower Temperature (0 °C)\n4. Use Non-polar Solvent (DCM)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\n1. Protect Indazole Nitrogen (e.g., Boc)\n2. Tune Solvent System\n3. Consider Steric Blocking", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\n1. Degas Solvents\n2. Run Under Inert Gas (N₂/Ar)\n3. Use Buffered or Neutral Conditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {problem1, problem2, problem3}; problem1 -> cause1 [label="Analyze Conditions"]; cause1 -> solution1 [label="Implement Strategy"]; problem2 -> cause2 [label="Analyze Substrate"]; cause2 -> solution2 [label="Implement Strategy"]; problem3 -> cause3 [label="Analyze Byproducts"]; cause3 -> solution3 [label="Implement Strategy"]; } } Caption: Troubleshooting workflow for common bromination issues.
Issue 3: My reaction mixture is turning dark brown/black, and I'm getting a low yield of intractable material.
Answer: This indicates substrate decomposition, which for a phenol-containing compound like 1H-indazol-6-ol, is most likely due to oxidation.
Probable Causes:
-
Oxidation of the Phenol: Phenols are susceptible to oxidation to form quinone or polymeric species, especially in the presence of an oxidizing agent (like Br₂) and trace metals or air (O₂).
-
Harsh Reaction Conditions: Strong acidic or basic conditions, coupled with heat, can promote decomposition pathways.
Strategic Solutions:
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.
-
Degas Solvents: Prior to use, degas your reaction solvents by sparging with an inert gas or using a freeze-pump-thaw technique to remove dissolved oxygen.
-
Use NBS: N-Bromosuccinimide is less oxidizing than molecular bromine, making it a better choice for sensitive substrates.
-
Avoid Strong Acids/Bases: If a catalyst is needed, use a mild one. For unprotected indazoles, avoid strong bases which can lead to other side reactions.[7]
Section 3: Frequently Asked Questions (FAQs)
Q1: Is N-protection absolutely necessary for this reaction?
-
While not strictly impossible to perform the reaction without it, N-protection is highly recommended for achieving reproducible and high-yielding results with predictable regiochemistry. It simplifies the system by removing the N-H proton and tautomerism as variables, making the reaction outcome much easier to control.[7][8]
Q2: What is the expected major regioisomer upon brominating N-Boc-1H-indazol-6-ol?
-
The C6-hydroxyl group is a powerful ortho, para-director. It will strongly direct bromination to C5 and C7. The N1-Boc group may exert a steric effect that could influence the ratio of C5 to C7 bromination. Without specific literature on this exact substrate, the most probable products are 5-bromo- and 7-bromo-N-Boc-1H-indazol-6-ol. The C7 position is often susceptible to bromination in related systems.[5]
Q3: How can I definitively determine the structure of my brominated product?
-
Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
-
¹H NMR: The coupling constants and splitting patterns of the aromatic protons will change predictably upon substitution.
-
NOESY/ROESY: A Nuclear Overhauser Effect experiment can show through-space correlations between protons, which is invaluable for confirming which protons are adjacent. For example, an NOE between the C7-proton and the N1-protecting group's protons would confirm the C7 position is unsubstituted.
-
HMBC/HSQC: These 2D experiments correlate protons with carbons, allowing for unambiguous assignment of the entire carbon skeleton.
-
Q4: Can I selectively brominate at the C3 position?
-
Directing bromination to C3 in the presence of a C6-OH group is extremely challenging via electrophilic substitution due to the overwhelming activating effect of the hydroxyl group on the benzene ring. Specific strategies, often involving N2-protection and directed lithiation followed by quenching with an electrophilic bromine source, would likely be required to achieve C3 functionalization.[9][10] Ultrasound-assisted bromination with DBDMH has also shown promise for C3 bromination in some indazole systems.[3]
Section 4: Recommended Experimental Protocols
The following protocols provide a reliable, step-by-step workflow for the controlled bromination of 1H-indazol-6-ol.
Protocol 1: N-1 Boc Protection of 1H-Indazol-6-ol
This protocol is adapted from standard procedures for indazole protection.[8]
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 1H-indazol-6-ol (1.0 eq.), triethylamine (TEA, 1.5 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Solvent: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the solids (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in the same solvent dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-Boc protected product.
Protocol 2: Regioselective Bromination of 1-(tert-Butoxycarbonyl)-1H-indazol-6-ol
-
Setup: Dissolve the N-Boc protected indazole (1.0 eq.) in anhydrous DCM in a flask protected from light and maintained under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 1-3 hours. Monitor carefully by TLC or LC-MS for the disappearance of the starting material and the formation of the product. Avoid letting the reaction run for an extended period after completion to prevent side reactions.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the product mixture via flash column chromatography to separate the regioisomers.
References
-
Black, D. StC., et al. Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 2006, 71(14), 5392-5. [Link]
-
ACS Publications. Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]
-
El-Ghozzi, M., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021, 11(12), 6585-6593. [Link]
-
ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. [Link]
-
Zhang, C., et al. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 2023. [Link]
-
Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health, 2024. [Link]
-
Ying, S., et al. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 2022. [Link]
-
ResearchGate. Synthesis of 1H-indazole derivatives. ResearchGate. [Link]
-
ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 2018, 3(1), 1014-1024. [Link]
-
Ying, S., et al. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health, 2022. [Link]
-
ResearchGate. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. Electrophilic aromatic substitution. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the synthesis of 7-bromo-1H-indazol-6-ol
Welcome to the technical support center for the synthesis of 7-bromo-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this molecule, while not extensively documented, can be approached logically through a multi-step sequence. This guide will focus on a proposed synthetic route, highlighting critical parameters and offering solutions to common experimental challenges.
Proposed Synthetic Pathway
A practical and efficient synthesis of 7-bromo-1H-indazol-6-ol can be envisioned in a three-step sequence starting from the readily available 6-amino-1H-indazole. This pathway involves:
-
Diazotization-Hydrolysis: Conversion of the amino group of 6-amino-1H-indazole to a hydroxyl group to form 1H-indazol-6-ol.
-
Regioselective Bromination: Introduction of a bromine atom at the C7 position of 1H-indazol-6-ol.
-
Purification: Isolation and purification of the final product.
Caption: Proposed synthetic route for 7-bromo-1H-indazol-6-ol.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during the synthesis.
Step 1: Synthesis of 1H-Indazol-6-ol from 6-Amino-1H-indazole
This step involves a Sandmeyer-type reaction where the amino group is converted to a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group.[1][2]
Q1: My diazotization reaction of 6-amino-1H-indazole is not proceeding to completion, and I observe starting material in my crude product. What could be the cause?
A: Incomplete diazotization can stem from several factors:
-
Insufficient Acid: The reaction requires a strong acidic medium to generate nitrous acid (HNO₂) from sodium nitrite and to keep the amino group protonated.[3] Ensure you are using a sufficient excess of a strong acid like sulfuric acid.
-
Temperature Control: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) to prevent its premature decomposition.[4] If the temperature is too high during the addition of sodium nitrite, the diazonium salt can decompose, leading to side products. Conversely, if the temperature is too low, the reaction rate might be significantly reduced.
-
Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Old or impure sodium nitrite can lead to lower yields.
Q2: During the hydrolysis of the diazonium salt to form 1H-indazol-6-ol, I am getting a low yield and a significant amount of dark, tarry byproducts. How can I optimize this?
A: The hydrolysis step is critical and can be prone to side reactions if not controlled properly.
-
Decomposition Temperature: The temperature at which the diazonium salt is decomposed to the phenol is crucial.[4] If the temperature is too high, it can lead to polymerization and the formation of tarry byproducts. A gradual increase in temperature is recommended. Some protocols suggest heating to around 120°C.[4]
-
Acid Concentration: The concentration of the acid during hydrolysis can influence the outcome. Highly concentrated acid can sometimes promote side reactions. A common medium is a mixture of sulfuric acid and water.[4]
-
Presence of Nucleophiles: Ensure that no other strong nucleophiles are present during the hydrolysis step, as they can compete with water and lead to undesired products.
Q3: I am struggling with the work-up and isolation of 1H-indazol-6-ol. What is the best procedure?
A: 1H-Indazol-6-ol is a phenolic compound and will have some solubility in both aqueous and organic phases, depending on the pH.
-
pH Adjustment: After the reaction is complete, carefully neutralize the acidic solution. Adjusting the pH to around 7 with a base like sodium hydroxide or sodium bicarbonate will precipitate the product.[4]
-
Extraction: If the product does not fully precipitate, you may need to perform an extraction with an organic solvent like ethyl acetate. Be aware that at high pH, the phenolic hydroxyl group will be deprotonated, making the compound more water-soluble.
-
Recrystallization: The crude product can be purified by recrystallization from water or an ethanol/water mixture.[4]
| Parameter | Recommended Condition | Potential Issue |
| Diazotization Temperature | 0-5 °C | Too high: Decomposition of diazonium salt. |
| Acid | Sulfuric Acid | Insufficient amount: Incomplete reaction. |
| Hydrolysis Temperature | Gradually increase to ~120 °C | Too high/rapid: Tar formation. |
| Work-up pH | ~7 | Too high: Product dissolves in aqueous phase. |
Step 2: Regioselective Bromination of 1H-Indazol-6-ol
The goal of this step is to selectively introduce a bromine atom at the C7 position. The hydroxyl group at C6 is an activating ortho-, para-director, which directs towards C5 and C7. The indazole ring itself can be susceptible to electrophilic substitution, often at C3.[5]
Q4: My bromination of 1H-indazol-6-ol is yielding a mixture of isomers. How can I improve the regioselectivity for the 7-bromo product?
A: Achieving high regioselectivity is a common challenge in the halogenation of substituted indazoles.[6][7][8][9]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂) and may favor the desired C7 bromination.[7]
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity of the reaction. Non-polar solvents may favor C7 bromination, while polar protic solvents might lead to a mixture of products. Experiment with solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride.
-
Steric Hindrance: The existing hydroxyl group at C6 provides some steric hindrance that may disfavor substitution at the C5 position, making C7 the more likely position for substitution.
-
Protecting Groups: In some cases, it may be necessary to protect the N1 position of the indazole ring to prevent side reactions and potentially influence the regioselectivity of the bromination.
Q5: The bromination reaction is very fast and leads to the formation of polybrominated products. How can I control the reaction?
A: The hydroxyl group strongly activates the aromatic ring, making it susceptible to over-bromination.
-
Stoichiometry: Use only one equivalent of the brominating agent (e.g., NBS).
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C or even -78 °C) to control the reaction rate.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the solution of 1H-indazol-6-ol.
Q6: I am observing decomposition of my starting material during bromination. What could be the reason?
A: Phenolic compounds can be sensitive to oxidation under bromination conditions.
-
Reaction Conditions: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Sensitivity: Some bromination reactions are radical in nature and can be initiated by light. Performing the reaction in the dark may be beneficial.
| Parameter | Recommended Condition | Potential Issue |
| Brominating Agent | N-Bromosuccinimide (NBS) | Br₂ can be less selective and lead to over-bromination. |
| Solvent | Aprotic, non-polar (e.g., DCM, Chloroform) | Polar solvents may lead to poor regioselectivity. |
| Temperature | 0 °C to room temperature | Higher temperatures can lead to side reactions and decomposition. |
| Equivalents of Brominating Agent | 1.0 - 1.1 equivalents | Excess can lead to polybromination. |
digraph "Troubleshooting_Bromination" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Bromination of 1H-Indazol-6-ol"]; Problem1 [label="Low Regioselectivity\n(Mixture of Isomers)"]; Problem2 [label="Polybromination"]; Problem3 [label="Decomposition"];
Solution1a [label="Use NBS instead of Br2", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"]; Solution1b [label="Use non-polar solvent (DCM)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"]; Solution2a [label="Use 1.0 eq. of NBS", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"]; Solution2b [label="Low temperature (0 °C)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"]; Solution3a [label="Inert atmosphere (N2/Ar)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#FBBC05"];
Start -> Problem1; Start -> Problem2; Start -> Problem3;
Problem1 -> Solution1a; Problem1 -> Solution1b; Problem2 -> Solution2a; Problem2 -> Solution2b; Problem3 -> Solution3a; }
Caption: Troubleshooting decision tree for the bromination step.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the diazotization-hydrolysis reaction?
A: The reaction proceeds in two main stages. First, the aromatic primary amine reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt. This involves the formation of a nitrosonium ion (NO⁺) which is attacked by the amine.[10] In the second stage, the diazonium salt is heated in the presence of water. The diazonium group (N₂⁺) is an excellent leaving group, and upon its departure, a highly reactive aryl cation is formed. This cation is then trapped by water, which acts as a nucleophile, to form the corresponding phenol after deprotonation.[2]
Q: Are there any alternative routes to synthesize 7-bromo-1H-indazol-6-ol?
A: An alternative approach could involve starting with a molecule that already contains the bromo and hydroxyl (or a precursor) functionalities and then forming the indazole ring. For instance, one could envision a synthesis starting from a suitably substituted 2-aminobenzonitrile or a 2-halobenzaldehyde derivative, followed by cyclization with hydrazine. However, the availability and synthesis of these specific starting materials might be more challenging than the proposed route.
Q: What are the key safety precautions to consider during this synthesis?
A:
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Bromine and NBS: Bromine is highly corrosive and toxic. N-Bromosuccinimide is a lachrymator. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine: If used in any alternative synthetic routes, hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care.
Q: How can I confirm the structure of my final product and assess its purity?
A: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will be the most definitive method for structure elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, and their coupling patterns will help confirm the substitution pattern.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and the presence of a bromine atom (due to the characteristic isotopic pattern of bromine).
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the O-H and N-H stretches.
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazol-6-ol
-
To a suspension of 6-amino-1H-indazole (1 equivalent) in a 1:1 mixture of water and concentrated sulfuric acid, cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete.
-
Gradually heat the mixture to 120 °C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature and neutralize it with a 5% aqueous sodium hydroxide solution to pH 7.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from water to afford pure 1H-indazol-6-ol.[4]
Protocol 2: Synthesis of 7-Bromo-1H-indazol-6-ol
-
Dissolve 1H-indazol-6-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1 equivalent) in small portions over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.
-
Once the reaction is complete, wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 7-bromo-1H-indazol-6-ol.
References
-
RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
National Institutes of Health. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]
-
RSC Publishing. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]
-
ResearchGate. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]
-
National Institutes of Health. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]
-
National Institutes of Health. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
-
ResearchGate. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
National Institutes of Health. Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
- Google Patents. Method of synthesizing 1H-indazole compounds.
-
ResearchGate. Synthesis of 1H-indazole derivatives. [Link]
-
National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]
-
MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
ResearchGate. Optimization of the diazotization and hydrolysis reaction conditions. [Link]
-
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
National Institutes of Health. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
ResearchGate. Optimization of the kind and amount of acid for diazotization reaction. [Link]
-
National Institutes of Health. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]
-
ResearchGate. Optimization of the diazotization and cyclization of 1a. [Link]
-
ResearchGate. Synthesis of 3-hydroxy indazoles via an intramolecular [2+2].... [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
-
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
-
ResearchGate. Optimization of the reaction conditions for diazotization-azidation of aniline. [Link]
-
PubMed. Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. [Link]
-
YouTube. Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. [Link]
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Hydroxyindazole synthesis - chemicalbook [chemicalbook.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 9. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 7-bromo-1H-indazol-6-ol Isomers
Welcome to the technical support center for the purification of 7-bromo-1H-indazol-6-ol and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate in a pure form. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.
Introduction: The Challenge of Indazole Isomerism
7-bromo-1H-indazol-6-ol is a valuable building block in medicinal chemistry. However, its synthesis is often accompanied by the formation of one or more isomers, which can be difficult to separate due to their similar physicochemical properties. The primary challenge lies in the potential for N-alkylation or other substitutions to occur on either of the two nitrogen atoms of the pyrazole ring, leading to 1H and 2H regioisomers. Additionally, tautomerism can further complicate the isomeric landscape.[1][2] The 1H-indazole tautomer is generally more stable than the 2H form.[3][4] This guide provides practical solutions to these purification challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of 7-bromo-1H-indazol-6-ol.
Problem 1: My crude product is a mixture of isomers that are difficult to separate by standard column chromatography.
Probable Cause: The isomers of 7-bromo-1H-indazol-6-ol, particularly regioisomers, often have very similar polarities, leading to poor separation on standard silica gel chromatography.
Solutions:
-
Recrystallization with a Mixed Solvent System: This is often the most effective and scalable method for separating indazole isomers.[5] A patent for separating substituted indazole isomers suggests using a mixed solvent of acetone and water.[5] For a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, a binary solvent system of methanol/water (80/20, v/v) was found to be optimal for recrystallization to separate regioisomers.
-
Step-by-Step Protocol for Recrystallization:
-
Dissolve the crude isomeric mixture in the minimum amount of the more soluble solvent (e.g., methanol or acetone) at an elevated temperature (e.g., 60-80°C).
-
Slowly add the less soluble solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
Add a small amount of the more soluble solvent back into the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements and for separating closely related impurities, preparative HPLC is a powerful tool.[6]
-
Column Selection: A C18 column is a good starting point for reversed-phase separation. For more challenging separations of polar isomers, consider mixed-mode chromatography which combines reversed-phase and ion-exchange mechanisms.[7][8][9]
-
Mobile Phase Optimization: Start with a gradient of water and acetonitrile or methanol, with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers and can be a greener alternative to HPLC due to the use of supercritical CO2 as the mobile phase.[10]
Problem 2: During recrystallization, my product "oils out" instead of forming crystals.
Probable Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated.
Solutions:
-
Adjust the Solvent System: Add more of the "soluble" solvent to the mixture to increase the solubility of your compound at higher temperatures.[11]
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice. You can insulate the flask to slow down the cooling process.[11]
-
Seeding: Add a small seed crystal of the pure desired isomer to the solution as it cools. This will provide a template for crystal growth.
-
Patience: Sometimes, an oil will crystallize if left to stand for an extended period, even overnight in a refrigerator.[2]
Problem 3: I'm not sure which isomer I have isolated.
Probable Cause: Standard analytical techniques may not be sufficient to definitively distinguish between closely related isomers.
Solutions:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the indazole ring will be different for each isomer.
-
2D NMR (HMBC and NOESY): These techniques are crucial for unambiguously assigning the structure of regioisomers. For example, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the protons of a substituent and the carbons of the indazole ring, confirming the point of attachment.[3][12] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons, which can also help in structure elucidation.[3]
-
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of your isolated compound, ensuring it has the correct molecular formula.
-
X-ray Crystallography: If you can obtain a single crystal of your purified isomer, X-ray crystallography will provide an unambiguous determination of its three-dimensional structure.[13]
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of 7-bromo-1H-indazol-6-ol?
A1: The most common isomers are likely to be regioisomers, where the substitution pattern on the indazole ring differs. For instance, during the synthesis, a competing reaction could lead to the formation of 4-bromo-1H-indazol-6-ol or other positional isomers, depending on the starting materials and reaction conditions. Tautomers (1H- and 2H-indazole) are also a consideration, although the 1H-tautomer is generally the more stable form.[2][3]
Q2: What are the key physicochemical differences between the isomers that I can exploit for purification?
A2: The key differences lie in their polarity, solubility, and crystal packing abilities.
-
Polarity: Even small changes in the position of the bromine and hydroxyl groups can lead to differences in the molecule's dipole moment, which can be exploited in chromatography.
-
Solubility: The isomers will likely have different solubilities in various solvents and solvent mixtures. This is the basis for their separation by recrystallization.
-
Crystal Packing: The different shapes of the isomers can lead to one isomer forming a more stable crystal lattice, which can be selectively crystallized from a solution containing a mixture.
Q3: How can I monitor the progress of my purification?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the purity of your fractions during column chromatography or to check the composition of your crystalline material.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. Developing a good analytical HPLC method is essential before attempting preparative HPLC.
-
NMR Spectroscopy: ¹H NMR spectroscopy is an excellent tool for determining the isomeric ratio in a mixture and for assessing the purity of the final product.
Q4: Are there any stability concerns with 7-bromo-1H-indazol-6-ol during purification?
A4: Indazole derivatives are generally stable compounds. However, like many organic molecules, they can be sensitive to strong acids, strong bases, and high temperatures for extended periods. It is always good practice to keep the compound protected from light and to use the mildest purification conditions possible.
Data and Protocols at a Glance
Table 1: Recommended Solvent Systems for Recrystallization of Bromo-Indazole Isomers
| Isomer Type | Recommended Solvent System | Purity Achieved | Reference |
| Regioisomers of 7-bromo-4-chloro-1H-indazol-3-amine | Methanol/Water (80/20, v/v) | >97% | |
| 1- and 2-position substituted indazole isomers | Acetone/Water | >99% | [5] |
Experimental Protocol: Analytical HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a linear gradient of 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method can be optimized by adjusting the gradient, flow rate, and mobile phase additives to achieve the best separation of your isomers.
Visualizing the Workflow
Purification Strategy for 7-bromo-1H-indazol-6-ol Isomers
Caption: A typical workflow for the purification of 7-bromo-1H-indazol-6-ol isomers.
Logic for Isomer Structure Elucidation
Caption: A logical flow for the structural elucidation of isolated indazole isomers.
References
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). Available at: [Link]
- Method for separating and purifying substituted indazole isomers.Google Patents. (CN101948433A).
-
Indazole – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Annular tautomerism of indazole... ResearchGate. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
-
Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI. Available at: [Link]
-
Troubleshooting. Chemistry LibreTexts. (2022-04-07). Available at: [Link]
-
Preparative Chromatography: A Holistic Approach. Reading Scientific Services Ltd (RSSL). Available at: [Link]
-
Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. (2014-03-01). Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. (2025-06-18). Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. (2021-08-02). Available at: [Link]
-
REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. Available at: [Link]
-
Help with recrystallization. Reddit. (2022-05-27). Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Supercritical Fluid Chromatography (SFC) Chromatography. Teledyne ISCO. Available at: [Link]
-
Mixed-Mode Chromatography. ResearchGate. Available at: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. reddit.com [reddit.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of 7-bromo-1H-indazol-6-ol synthesis
Overview: The Challenge of Regioselectivity
Welcome to the technical support guide for the synthesis of 7-bromo-1H-indazol-6-ol. This molecule is a valuable building block in medicinal chemistry and drug development. However, its synthesis presents a significant regioselectivity challenge. Direct electrophilic bromination of 1H-indazol-6-ol can lead to a mixture of isomers, primarily due to the competing directing effects of the fused pyrazole ring and the activating hydroxyl group.
The indazole core itself is susceptible to electrophilic attack at multiple positions, most commonly at C3.[1][2] Concurrently, the hydroxyl group at C6 is a powerful ortho-, para-director, strongly activating the C5 and C7 positions for electrophilic substitution.[3] This guide provides troubleshooting advice, strategic protocols, and the underlying chemical principles to help you navigate this complex reaction and maximize the yield of the desired C7-bromo isomer.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 7-bromo-1H-indazol-6-ol in a direct question-and-answer format.
Q1: I attempted to brominate 1H-indazol-6-ol directly and obtained a mixture of several products. What is happening?
A: This is the most common issue. You are observing the result of competing directing effects. The hydroxyl group (-OH) at C6 activates the ortho (C5, C7) positions, while the pyrazole portion of the indazole ring has its own reactivity patterns, often favoring substitution at C3. Therefore, direct bromination can yield 7-bromo, 5-bromo, 3-bromo, and potentially di-brominated products. The exact ratio depends heavily on the reaction conditions.
Q2: My primary side-product seems to be the 5-bromo isomer. How can I minimize its formation?
A: The formation of the 5-bromo isomer is electronically favored, similar to the 7-bromo product, due to the ortho-directing effect of the C6-hydroxyl group. To disfavor the C5 position, you can employ a strategy that introduces steric hindrance near that site. One approach is to use an N1-protecting group. A sufficiently bulky protecting group at the N1 position can sterically shield the C7 position to some extent, but more importantly, it alters the electronic distribution of the entire ring system, which can be leveraged to control regiochemistry.[4]
Q3: I am seeing evidence of a 3-bromo-1H-indazol-6-ol byproduct. Why does this form and how can it be avoided?
A: The C3 position of the indazole ring is electronically rich and known to be susceptible to electrophilic attack.[5] Many standard bromination conditions, especially those that are highly reactive, will produce the 3-bromo isomer. To avoid this, you should:
-
Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over harsher reagents like elemental bromine (Br₂).
-
Employ a protecting group strategy. Protecting the indazole nitrogen (N1 or N2) can significantly alter the reactivity at C3. An N2-protecting group, for example, can direct metallation and subsequent reactions to the C3 position, highlighting its inherent reactivity.[6] Conversely, appropriate N1-protection can help steer the electrophile away from C3.
Q4: Would protecting the hydroxyl group as a methoxy or silyl ether improve C7 selectivity?
A: Protecting the hydroxyl group is a viable strategy but must be considered carefully. Converting the -OH to an ether (-OR) group still results in an ortho-, para-directing group, so the fundamental regioselectivity challenge remains.[7] However, it can prevent unwanted side reactions, such as oxidation, and alters the steric and electronic profile. A bulky silyl ether could potentially provide some steric hindrance at the C5 position, indirectly favoring C7. The primary benefit is often improved solubility and stability of the substrate rather than a dramatic shift in regioselectivity. The most effective approach typically involves protection of the indazole nitrogen.
Q5: What are the best general conditions (solvent, temperature) for direct bromination to favor the 7-bromo isomer?
A: For direct bromination, optimization is key. While a definitive, high-yield procedure is not well-established in the literature for this specific transformation, general principles suggest the following starting points for optimization:
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂, reducing over-bromination and side reactions.[8] |
| Solvent | Acetic Acid, DMF, or CH₂Cl₂ | Polar aprotic solvents can modulate the reactivity of the brominating agent. Acetic acid is a common choice for such reactions. |
| Temperature | 0 °C to Room Temperature | Lower temperatures generally increase selectivity by favoring the kinetically controlled product and minimizing side reactions. |
| Additives | None to start | Additives like catalysts can sometimes decrease selectivity. Start with the simplest system and add components only if necessary. |
Note: These are starting points. An experimental design (DoE) approach may be necessary to find the optimal conditions for your specific setup.
Strategic Approaches to Improve C7-Selectivity
Given the challenges of direct bromination, a more robust strategy is often required. The following section details two primary strategic approaches to achieve high regioselectivity.
Strategy 1: N1-Protection Followed by Directed Bromination
This is the most widely recommended strategy for controlling regiochemistry in electrophilic substitutions on indazoles. By protecting the N1 nitrogen, you can alter the electronic properties of the ring and introduce steric factors that favor substitution at the C7 position.
The choice of protecting group is critical. A 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent candidate as it can be introduced regioselectively and removed under mild conditions. Benzyl (Bn) or tert-butyloxycarbonyl (Boc) groups are also common alternatives.
Strategy 2: Synthesis from a Pre-functionalized Precursor (Sandmeyer Reaction)
An alternative to direct bromination is to build the indazole ring with the desired substitution pattern already in place or to use a precursor that allows for regiochemically defined installation of the bromine atom. A Sandmeyer reaction starting from 7-amino-1H-indazol-6-ol is a classic and reliable method.
This approach offers unambiguous regioselectivity, as the position of the bromine atom is determined by the starting amino-indazole. The main challenge may be the availability or synthesis of the 7-amino-1H-indazol-6-ol precursor. A similar Sandmeyer reaction has been reported for the synthesis of 7-bromo-1H-indazole from 7-aminoindazole.[9]
Experimental Protocols
Protocol 1: N1-SEM Protection of 1H-Indazol-6-ol
This protocol describes the protection of the indazole nitrogen, a crucial first step before selective bromination.
-
Reaction Setup: To a solution of 1H-indazol-6-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF), add dicyclohexylmethylamine (1.2 equiv).
-
Addition of Reagent: Cool the mixture to 0 °C. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and quench with 0.5 N NaOH (aq). Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to isolate the N1-SEM-protected indazol-6-ol. The N1 isomer is generally the thermodynamic product and often the major isomer formed under these conditions.[10]
Protocol 2: Bromination of N1-SEM-Protected Indazol-6-ol
-
Reaction Setup: Dissolve the N1-SEM-protected indazol-6-ol (1.0 equiv) in N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Pour the reaction mixture into ice-water. A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Collect the precipitate by filtration and wash with cold water. If extraction was performed, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography to yield 7-bromo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazol-6-ol.
Protocol 3: SEM Group Deprotection
-
Reaction Setup: Dissolve the SEM-protected 7-bromo-1H-indazol-6-ol (1.0 equiv) in THF.
-
Addition of TBAF: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0 equiv).
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or silica gel chromatography to obtain the final product, 7-bromo-1H-indazol-6-ol.[6]
References
-
BenchChem. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. BenchChem Technical Support. Link
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. Link
-
BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. BenchChem Technical Support. Link
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Link
-
Wang, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Link
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Link
-
Seela, F., & Gumbiowski, R. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. Link
-
ACS Publications. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters. Link
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Link
-
ResearchGate. (2025). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. Link
-
Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. Link
-
RSC Publishing. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Link
-
National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Link
-
ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis. Link
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Link
-
National Institutes of Health (NIH). (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Link
-
ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Link
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Link
-
ResearchGate. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Link
-
ResearchGate. (n.d.). Optimization for the bromination step. Link
-
National Institutes of Health (NIH). (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Link
-
National Institutes of Health (NIH). (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Link
-
Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Link
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Link
-
ChemScene. (n.d.). 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol. Link
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Link
-
Angene. (n.d.). Buy 1h-Indazole,4-bromo-6-methyl-1-phenyl-. Link
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Link
-
ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Link
-
ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Link
-
Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97. Link
-
Sigma-Aldrich. (n.d.). 7-Bromo-1-methyl-1H-indazole. Link
-
Sci-Hub. (1984). Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. The Journal of Organic Chemistry. Link
Sources
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 10. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 7-bromo-1H-indazol-6-ol during storage
Introduction
Welcome to the technical support guide for 7-bromo-1H-indazol-6-ol. This molecule is a critical heterocyclic building block in medicinal chemistry and drug discovery, valued for its unique scaffold. However, the presence of a phenolic hydroxyl group on the indazole ring renders the compound susceptible to degradation, particularly through oxidation. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the long-term stability and integrity of your 7-bromo-1H-indazol-6-ol samples. Our goal is to explain the causality behind these recommendations, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of 7-bromo-1H-indazol-6-ol degradation?
A1: The degradation of 7-bromo-1H-indazol-6-ol is primarily driven by three environmental factors:
-
Oxygen: The phenolic hydroxyl group (-OH) is highly susceptible to oxidation. In the presence of atmospheric oxygen, the compound can be oxidized to form colored quinone-type impurities, which are often observed as a pink, brown, or purple discoloration of the material.
-
Light: Photons, particularly in the UV spectrum, provide the activation energy needed to initiate and accelerate oxidative degradation pathways.[1][2]
-
Elevated Temperature: Heat acts as a catalyst, increasing the rate of chemical reactions, including oxidation.[3][4] Storing the compound at room temperature or higher will significantly shorten its shelf life.
Q2: My vial of white/off-white 7-bromo-1H-indazol-6-ol has turned slightly pink/brown. What happened?
A2: This color change is a classic indicator of oxidation. The phenolic group has likely been partially converted to a more conjugated, colored quinone-like species. This is a common degradation pathway for phenolic compounds.[1][5] While the material may still be usable for some applications, its purity is compromised. We strongly recommend quantifying the purity via a stability-indicating method like HPLC-UV before use.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A3: To mitigate the degradation risks outlined above, we recommend the following conditions, summarized in the table below. The core principle is the exclusion of oxygen, light, and heat.[6]
| Parameter | Condition | Rationale |
| Temperature | -20°C or colder (Long-term) 2-8°C (Short-term, < 1 week) | Minimizes the kinetic rate of degradation reactions.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation of the phenol group.[6] |
| Light | Protect from Light | Prevents photolytic degradation.[1][2] Use amber glass vials and/or wrap in aluminum foil. |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric oxygen and moisture. Use of PTFE-lined caps is recommended. |
Q4: Is it necessary to aliquot the compound upon receipt?
A4: Yes, absolutely. Aliquoting into smaller, single-use quantities is a critical best practice. This minimizes the number of times the main stock is warmed to room temperature and exposed to atmospheric oxygen and moisture during weighing. Frequent temperature cycling and air exposure are major contributors to degradation.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues and provides a logical framework for identifying and resolving stability problems.
Caption: Troubleshooting flowchart for 7-bromo-1H-indazol-6-ol degradation.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow
This protocol details the best practices for receiving, aliquoting, and storing 7-bromo-1H-indazol-6-ol to maximize its shelf life.
Materials:
-
7-bromo-1H-indazol-6-ol (as received)
-
Appropriately sized amber glass vials with PTFE-lined screw caps
-
Source of dry inert gas (Argon or Nitrogen) with tubing and needle adapter
-
Spatula, analytical balance
-
Glovebox or a well-ventilated fume hood
-
Parafilm or other sealing film
-
-20°C freezer
Procedure:
-
Preparation: Perform all operations in a low-humidity environment, such as a glovebox or under a positive pressure of inert gas in a fume hood.
-
Aliquoting: Upon receiving the main container, decide on practical aliquot sizes based on your typical experimental needs (e.g., 10 mg, 50 mg). This prevents repeated exposure of the bulk material.
-
Weighing: Tare an amber glass vial. Carefully weigh the desired amount of 7-bromo-1H-indazol-6-ol into the vial. Repeat for all aliquots.
-
Inert Gas Purge: Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is just above the solid material. Insert a second, wider-gauge needle to act as a vent.
-
Gently flush the vial with a slow stream of argon or nitrogen for 1-2 minutes to displace all air. Argon is denser than air and is often preferred.[7]
-
Sealing: Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.
-
Final Seal & Label: Wrap the cap-vial interface with Parafilm for an extra seal against moisture and air ingress. Label each vial clearly with the compound name, date of aliquoting, and quantity.
-
Storage: Place the labeled, sealed vials inside a secondary container (like a small box) and store in a designated -20°C freezer. The secondary container protects the vials from light during brief freezer openings.
Caption: Recommended workflow for preparing 7-bromo-1H-indazol-6-ol for storage.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC-UV method to assess the purity of 7-bromo-1H-indazol-6-ol and detect potential degradation products. This method should be validated in your laboratory.
Instrumentation:
-
HPLC with a UV-Vis or Diode Array Detector (DAD)
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (or Trifluoroacetic Acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of your 7-bromo-1H-indazol-6-ol sample at 1.0 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Dilute this stock solution to a final concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at 275 nm, or scan with DAD from 200-400 nm to identify optimal wavelengths for parent and impurity peaks.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Analysis: Inject a blank (diluent), a reference standard of known purity (if available), and your test sample. Integrate the peak areas. Purity can be calculated as (Area of Parent Peak / Total Area of All Peaks) x 100%. Degradation products will typically appear as new peaks, often with different retention times.
Understanding Degradation Pathways
The primary degradation pathway for 7-bromo-1H-indazol-6-ol is the oxidation of the electron-rich phenol ring. This process can be initiated by light or trace metal contaminants and is propagated by molecular oxygen, leading to the formation of radical intermediates and ultimately quinone-type structures.
Caption: Primary oxidative degradation pathway for 7-bromo-1H-indazol-6-ol.
References
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). Antioxidants (Basel). [Link]
- Chemical Storage Guidelines. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). PubMed. [Link]
-
Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. (2022). Molecules. [Link]
-
Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]
-
Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. (2018). Molecules. [Link]
-
Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. (2019). International Journal of Food Science and Technology. [Link]
- Enhance Polymer Stability: Understanding the Role of Hindered Phenolic Antioxidants. (n.d.). Milliken.
- How do you store chemicals in inert gas?. (2025). Sciencemadness.org Discussion Board.
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). Crimson Publishers.
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Insolubility of 7-Bromo-1H-indazol-6-ol in Biological Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-bromo-1H-indazol-6-ol in biological assays. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure reliable and reproducible experimental outcomes.
Introduction to the Challenge: Understanding the Physicochemical Properties of 7-Bromo-1H-indazol-6-ol
7-Bromo-1H-indazol-6-ol is a heterocyclic compound of interest in drug discovery. Its structure, featuring a fused bicyclic system with a bromine substituent and a hydroxyl group, presents inherent physicochemical challenges that can lead to poor aqueous solubility. Understanding these properties is the first step in troubleshooting.
Table 1: Physicochemical Properties of 7-Bromo-1H-indazol-6-ol and Related Compounds
| Property | 7-Bromo-1H-indazol-6-ol (Predicted/Inferred) | Indazole (Experimental) | Notes |
| Molecular Weight | ~213.04 g/mol | 118.14 g/mol | The addition of bromo and hydroxyl groups increases the molecular weight. |
| logP (Predicted) | ~2.5 - 3.0 | 1.43 | A higher logP indicates greater lipophilicity and potentially lower aqueous solubility. |
| Aqueous Solubility | Predicted to be low | 0.6 g/L (sparingly soluble) | The hydrophobic bromine atom is expected to decrease aqueous solubility. |
| pKa (Acidic) | ~8-9 (Phenolic Hydroxyl) | 13.86[1][2] | The electron-withdrawing indazole ring and bromine may lower the pKa of the hydroxyl group compared to a simple phenol (~10). |
| pKa (Basic) | ~1-2 (Pyrazole Nitrogen) | 1.04[1] | Protonation of the pyrazole nitrogen at low pH can increase solubility. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 10 mM stock solution of 7-bromo-1H-indazol-6-ol in DMSO is precipitating when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
This is a classic case of a compound "crashing out" of solution. While 7-bromo-1H-indazol-6-ol is likely soluble in 100% DMSO, its solubility dramatically decreases when the DMSO concentration is lowered by dilution in an aqueous buffer.
-
Supersaturation: You are creating a supersaturated solution upon dilution, which is thermodynamically unstable, leading to precipitation.
-
Solvent Polarity: The significant change in solvent polarity from DMSO to the aqueous buffer reduces the compound's solubility.
Caption: Control strategy for assays with solubility enhancers.
To de-risk your results, always include a "vehicle control" that contains the same concentration of all solubilizing agents (e.g., DMSO, cyclodextrin) as your test condition but without the compound of interest. The activity of the test compound should be normalized to this vehicle control.
Summary and Key Recommendations
-
Start with the Basics: Optimize your dilution protocol first by using pre-warmed media, slow addition with vortexing, and keeping the final DMSO concentration below 0.5%.
-
Understand Your Molecule: The pH of your assay buffer can dramatically influence the solubility of 7-bromo-1H-indazol-6-ol. Perform a pH-solubility screen if precipitation persists.
-
Use Solubilizing Agents Judiciously: If necessary, screen different types and concentrations of cyclodextrins (HP-β-CD is a good starting point) to find the optimal balance between solubility enhancement and minimal assay interference.
-
Controls are Critical: Always run appropriate vehicle controls to account for any effects of the solubilizing agents themselves on your assay.
-
Distinguish Between Solubility Types: For lead optimization, consider measuring both kinetic and thermodynamic solubility to get a complete picture of your compound's behavior.
By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with 7-bromo-1H-indazol-6-ol and generate high-quality, reliable data in their biological assays.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
- cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
- Indazole. Wikipedia.
- Structural background of cyclodextrin-protein interactions. PubMed.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Does pH affect solubility?
- SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology.
- The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PubMed Central.
- How does DMSO affect enzyme activity? Homework.Study.com.
- Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
- CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DE
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem.
- Why is DMSO (negative control) showing a considerable signal of fluorescence?
- The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base. PubMed.
- Bordwell pKa Table.
- A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PubMed Central.
- A Systemic Review on Techniques of Solubility Enhancement for Poor W
- Technologies for Solubility, Dissolution and Permeation Enhancement of N
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
- A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
- 6-Hydroxyindazole synthesis. ChemicalBook.
- Determination of the pKa values of some biologically active and inactive hydroxyquinones.
- Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines...
- 7-Bromo-1H-indazole 97 53857-58-2. Sigma-Aldrich.
- 6-Nitroindazole | C7H5N3O2 | CID 24239. PubChem.
- 7-Bromo-1H-indazole synthesis. ChemicalBook.
- 53857-58-2|7-Bromo-1H-indazole|BLD Pharm.
- 7-Bromo-6-fluoro-1H-indazole-3-carboxylic acid|BLD Pharm.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
Sources
Technical Support Center: Enhancing Cell Permeability of 7-bromo-1H-indazol-6-ol Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of 7-bromo-1H-indazol-6-ol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this promising class of compounds. Here, we synthesize fundamental principles of medicinal chemistry with practical, field-proven insights to help you navigate common experimental hurdles and strategically enhance the cellular uptake of your molecules.
Introduction: The Permeability Challenge of the 7-bromo-1H-indazol-6-ol Scaffold
The 7-bromo-1H-indazol-6-ol scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] However, the inherent physicochemical properties of this scaffold can present significant challenges to achieving optimal cell permeability. The presence of a hydrogen-bond-donating hydroxyl group and a lipophilic yet potentially sterically hindering bromine atom creates a delicate balance that often results in moderate to low passive diffusion across cellular membranes. This guide provides a comprehensive resource for diagnosing permeability issues and implementing effective strategies for improvement.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when working with 7-bromo-1H-indazol-6-ol derivatives.
Q1: My 7-bromo-1H-indazol-6-ol derivative shows potent enzymatic activity but low cellular potency. Could low cell permeability be the issue?
A1: Yes, a significant drop-off between enzymatic and cellular activity is a classic indicator of poor cell permeability. The compound may be highly effective at interacting with its purified target protein but is unable to reach sufficient intracellular concentrations to exert its effect in a cellular context. It is crucial to experimentally assess the permeability of your compound to confirm this hypothesis.
Q2: What are the key physicochemical properties of the 7-bromo-1H-indazol-6-ol scaffold that influence its permeability?
A2: The primary drivers of permeability for this scaffold are:
-
Polar Surface Area (PSA): The hydroxyl group (-OH) and the indazole nitrogen atoms are significant contributors to the molecule's PSA. A higher PSA generally correlates with lower passive diffusion.
-
Lipophilicity (LogP): The bromine atom increases lipophilicity, which can enhance partitioning into the lipid bilayer. However, an optimal LogP range is crucial, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Hydrogen Bonding Capacity: The hydroxyl group and the N-H of the indazole are hydrogen bond donors, while the nitrogen atoms and the hydroxyl oxygen are acceptors. A high number of hydrogen bonds with water molecules must be broken for the compound to enter the cell membrane, which is an energetically unfavorable process.[4]
-
Intramolecular Hydrogen Bonding: The proximity of the 6-hydroxyl and the 7-bromo on the indazole ring may allow for the formation of an intramolecular hydrogen bond. This can "shield" the polar groups, effectively reducing the molecule's PSA and improving its permeability.[4][5][6][7][8]
Q3: Which in vitro assays should I use to assess the permeability of my compounds?
A3: A tiered approach is often most effective:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[9] It's an excellent primary screen to rank compounds based on their intrinsic passive permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[10][11][12] It provides more comprehensive information, including passive diffusion, active transport, and efflux.[10][11][12]
Q4: My PAMPA and Caco-2 results are conflicting. What could be the reason?
A4: Discrepancies between PAMPA and Caco-2 data are common and often informative:[10][13]
-
High PAMPA, Low Caco-2: This often suggests that your compound is a substrate for an efflux transporter (like P-glycoprotein) in the Caco-2 cells, which actively pumps the compound out of the cell.
-
Low PAMPA, High Caco-2: This could indicate that your compound is a substrate for an active uptake transporter present in the Caco-2 cells.
-
Low in both: This points towards inherently poor passive permeability, which is a common challenge with polar molecules.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common permeability issues encountered during your experiments.
Scenario 1: Low Permeability in PAMPA Assay
If your 7-bromo-1H-indazol-6-ol derivative exhibits low permeability in the PAMPA assay, the primary issue is likely poor passive diffusion.
Possible Causes & Corrective Actions:
| Possible Cause | Corrective Action |
| High Polar Surface Area (PSA) | Consider strategies to reduce PSA, such as prodrug approaches to mask the hydroxyl group (e.g., esterification) or exploring bioisosteric replacements for the hydroxyl group that have a lower contribution to PSA. |
| Suboptimal Lipophilicity (LogP) | If the LogP is too low, consider adding small, lipophilic groups at other positions on the scaffold. If the LogP is too high, leading to poor solubility in the donor compartment, consider introducing small polar groups. |
| Poor Aqueous Solubility | Low solubility in the donor buffer can lead to an underestimation of permeability. Ensure your compound is fully dissolved. Consider using a co-solvent (e.g., DMSO) at a concentration that does not disrupt the artificial membrane. |
| Low Compound Recovery | Low recovery can be due to the compound binding to the assay plates or precipitating.[14][15] Including a surfactant like polysorbate 80 in the donor compartment can sometimes improve recovery for lipophilic compounds.[15] |
Strategic Approaches to Enhance Cell Permeability
Once you have a baseline permeability measurement, you can employ several medicinal chemistry strategies to improve the cellular uptake of your 7-bromo-1H-indazol-6-ol derivatives.
Prodrug Strategies
A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[16][17][18][19] This is a highly effective strategy for transiently masking polar functional groups like the 6-hydroxyl group.[11][18]
Common Prodrug Approaches for the 6-Hydroxyl Group:
| Prodrug Moiety | Activation Mechanism | Advantages | Considerations |
| Esters (e.g., Acetate, Pivalate) | Hydrolysis by esterases | Well-established, generally improves lipophilicity and permeability. | Rate of hydrolysis can vary, potentially leading to incomplete conversion. |
| Carbonates | Hydrolysis by esterases | Similar to esters, offers another option for tuning properties. | Stability and hydrolysis rates need to be optimized. |
| Phosphates | Cleavage by phosphatases | Can significantly improve aqueous solubility, useful for formulation. | May decrease passive permeability due to the negative charge. |
Workflow for Prodrug Development:
Caption: Prodrug development workflow for enhancing cell permeability.
Structural Modifications
Subtle modifications to the core scaffold can have a significant impact on permeability.
-
Modulation of Intramolecular Hydrogen Bonding: The ability of the 6-hydroxyl group to form an intramolecular hydrogen bond with the 7-bromo or the pyrazole nitrogen can significantly impact permeability by reducing the effective PSA.[4][5][6][7][8] Consider modifications that favor a conformation amenable to intramolecular hydrogen bonding.
-
Bioisosteric Replacements: While the 6-hydroxyl may be crucial for target engagement, exploring bioisosteres could offer a way to maintain activity while improving permeability. For example, a small, non-hydrogen bond donating group might be tolerated.
-
N-Alkylation of the Indazole: Alkylation of the N1 position of the indazole can modulate the physicochemical properties of the molecule.[14][20] This can influence solubility, lipophilicity, and interactions with transporters.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of your 7-bromo-1H-indazol-6-ol derivatives.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference compounds (high and low permeability controls)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[9]
-
Prepare Solutions: Dissolve test and reference compounds in a suitable buffer (e.g., PBS with a low percentage of DMSO) to create the donor solutions. Fill the acceptor plate wells with buffer.
-
Assemble the PAMPA Sandwich: Place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[21]
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The impact of assay recovery on the apparent permeability, a function of lysosomal trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Cassette PAMPA for Permeability Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 20. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bioassaysys.com [bioassaysys.com]
Technical Support Center: Optimizing ADME Properties of 7-bromo-1H-indazol-6-ol-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers engaged in the development of 7-bromo-1H-indazol-6-ol derivatives. This guide is designed to provide practical, field-proven insights into overcoming common challenges related to Absorption, Distribution, Metabolism, and Excretion (ADME). As this chemical scaffold is prevalent in kinase inhibitor discovery, balancing potency with favorable pharmacokinetic properties is paramount for advancing a candidate molecule.[1][2] This resource combines frequently asked questions (FAQs) for rapid problem identification with in-depth troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the ADME optimization of indazole-based compounds.
Q1: My 7-bromo-1H-indazol-6-ol derivative exhibits very poor aqueous solubility (<1 µM). What are the primary strategies to improve this?
A1: Poor aqueous solubility is a frequent challenge for planar, heterocyclic compounds like indazoles.[3] The issue often stems from strong crystal lattice energy and high lipophilicity.
-
Initial Approach (Physicochemical): First, attempt salt formation if your molecule has a suitable ionizable group (e.g., a basic nitrogen). This can provide a significant and immediate boost in solubility. Adjusting the pH of the formulation buffer can also be effective for ionizable compounds.[4]
-
Structural Modification (Medicinal Chemistry):
-
Disrupt Planarity: Introduce steric bulk or sp³-hybridized centers to disrupt the flat structure of the molecule. This interferes with crystal packing, which can lower the melting point and improve solubility.[3]
-
Introduce Polar Functionality: Add hydrogen bond donors or acceptors (e.g., alcohols, amides, or small polar heterocycles) to increase interaction with water. However, be mindful that this can sometimes negatively impact permeability or create new metabolic liabilities.[3][5]
-
Reduce Lipophilicity (LogP/LogD): Systematically replace lipophilic groups with more polar alternatives. Tools like Lipophilic Efficiency (LipE) can guide this process to ensure potency is maintained relative to lipophilicity.[1]
-
Q2: My compound shows high clearance in the human liver microsomal (HLM) stability assay. How do I interpret this and what are the next steps?
A2: High clearance in an HLM assay indicates that your compound is likely susceptible to rapid Phase I metabolism, primarily by Cytochrome P450 (CYP) enzymes.[6] The indazole scaffold itself, while relatively stable, can be metabolized, and substituents are often key sites of metabolic attack.[7][8]
-
Interpretation: A short half-life (< 15 minutes) and high intrinsic clearance (> 80 µL/min/mg protein) suggest the compound may have poor in vivo stability and low oral bioavailability.
-
Next Steps (Metabolite Identification): The critical next step is to perform a metabolite identification study. Incubate the compound with microsomes for a longer duration and analyze the sample using high-resolution mass spectrometry to identify the structures of the major metabolites. This will pinpoint the "metabolic hotspot" on your molecule.
-
Blocking Metabolism: Once the hotspot is identified, you can block the metabolic site. A common strategy is to replace a metabolically labile hydrogen atom with a fluorine atom or a methyl group.[8] For example, if an alkyl chain is being hydroxylated, introducing a fluorine atom can prevent this oxidation.
Q3: My indazole derivative has a low permeability value in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this signify?
A3: A low permeability value (Papp < 1.5 x 10⁻⁶ cm/s) in the PAMPA assay suggests poor passive diffusion across a lipid membrane.[9] Since PAMPA only measures passive transport, this result points to inherent physicochemical barriers to absorption.[9]
-
Causality: The most common causes are high polarity (too many hydrogen bond donors/acceptors) or high molecular weight. While lipophilicity aids permeability, excessively high lipophilicity can lead to retention within the membrane.
-
Troubleshooting & Next Steps:
-
Confirm with Caco-2 Assay: Run a bidirectional Caco-2 permeability assay.[10][11] This cell-based model can provide more comprehensive information.
-
Analyze Caco-2 Results:
-
If Caco-2 permeability is also low, the issue is confirmed to be poor passive diffusion. Medicinal chemistry efforts should focus on optimizing the balance between solubility and lipophilicity.
-
If Caco-2 permeability from the apical to basolateral side (A→B) is low, but the reverse (B→A) is high (efflux ratio > 2), it indicates the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[10] This is a separate problem that requires structural modification to reduce recognition by the transporter.
-
-
Troubleshooting Guides
Guide 1: Inconsistent Kinetic Solubility Results
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability in 96-well plate assay. | 1. Incomplete dissolution of DMSO stock. 2. Compound precipitation during dilution into aqueous buffer. 3. Insufficient equilibration time. | 1. Ensure DMSO stock is fully dissolved; vortex and visually inspect. 2. Use a multi-step dilution or increase the percentage of co-solvent (e.g., acetonitrile) in the final buffer, noting any deviation from the standard protocol. 3. Ensure adequate shaking and allow the plate to equilibrate for the recommended time (typically 1.5-2 hours) before analysis. |
| Solubility appears much lower than predicted. | 1. Compound is unstable in the aqueous buffer (hydrolysis). 2. The compound has very high crystal lattice energy (a "brick dust" compound). | 1. Analyze the sample by LC-MS at t=0 and after the incubation period to check for degradation. 2. Consider formulation approaches like creating a solid dispersion or nanosuspension to improve the dissolution rate.[12][13][14] |
| Results do not correlate with other ADME data (e.g., high permeability but very low solubility). | The kinetic solubility assay measures the concentration of a supersaturated solution before it precipitates. This can sometimes be misleading. | Perform a thermodynamic solubility assay, which measures the true equilibrium solubility. This is a lower throughput but more accurate measurement for lead optimization candidates. |
Guide 2: Rapid Metabolic Degradation in Liver Microsomes
| Problem | Potential Cause | Recommended Solution |
| Compound disappears almost instantly (t=0 sample is very low). | 1. Chemical instability in the incubation buffer (pH 7.4). 2. Non-specific binding to the plasticware or microsomal protein. 3. Extremely rapid, non-CYP mediated metabolism. | 1. Run a control incubation without the NADPH regenerating system. If the compound still disappears, the issue is instability, not metabolism.[15] 2. Use low-binding plates and include a protein precipitation step with a water-miscible organic solvent (like acetonitrile) containing an internal standard to ensure full recovery.[6] 3. Consider assays with other subcellular fractions like S9 or hepatocytes, which contain both Phase I and Phase II enzymes. |
| Metabolite ID study fails to identify a clear metabolic hotspot. | Multiple sites on the molecule are being metabolized at similar rates. | This is a challenging scenario. Prioritize blocking the site that is easiest to modify without losing potency. Alternatively, a complete scaffold hop or significant redesign of the molecule may be necessary to introduce a more metabolically robust core. |
Visualizing Key Processes
Key Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[15] The disappearance of the parent compound over time is monitored by LC-MS/MS.[6]
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
0.1 M Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)[16]
-
Test Compound (10 mM stock in DMSO)
-
Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide)
-
96-well incubation and collection plates
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL in ice-cold phosphate buffer.[17] Keep on ice.
-
Reaction Mixture: In the incubation plate, prepare the reaction mixture by adding phosphate buffer, the NADPH regenerating system, and HLM solution.
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. To initiate the reaction, add the test compound to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.[18]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 3-4 volumes of ice-cold ACN with internal standard to stop the reaction.[6]
-
Sample Processing: Seal the collection plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to precipitate the microsomal proteins.[16]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the peak area of the parent compound relative to the internal standard.
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated as (0.693 / t½) / (mg/mL microsomal protein).
| Parameter | Good | Moderate | Poor |
| t½ (min) | > 60 | 15 - 60 | < 15 |
| CLint (µL/min/mg) | < 15 | 15 - 80 | > 80 |
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures permeability via passive diffusion across a lipid-infused artificial membrane, serving as a model for gastrointestinal absorption.[9]
Materials:
-
PAMPA "sandwich" system (96-well donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compound (10 mM stock in DMSO)
-
UV-compatible 96-well plates for analysis
Procedure:
-
Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS buffer (pH 7.4).
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the artificial membrane lipid solution onto the membrane of each well in the donor plate.[19] Allow it to soak for 5 minutes.
-
Prepare Donor Solutions: Dilute the test compound stock to a final concentration of 10-50 µM in PBS buffer. The final DMSO concentration should be ≤ 1%.
-
Load Donor Plate: Add 150-200 µL of the donor solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature with gentle shaking for 4-16 hours.[19][20]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the compound in the donor (C_D(t)), acceptor (C_A(t)), and initial donor (C_D(0)) wells using LC-MS/MS or UV-Vis spectroscopy.
Data Analysis:
-
The effective permeability (Pe) is calculated using the following equation: Pe = [-ln(1 - C_A(t) / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where C_equilibrium = (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A)
| Permeability (Pe, 10⁻⁶ cm/s) | Classification | Expected Absorption |
| > 1.5 | High | High |
| < 1.5 | Low | Low |
References
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(9), 1039-1049. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved from [Link]
-
Wang, J. (2013). Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability. Current Drug Metabolism, 14(7), 774-784. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 4(8), 1-10. Retrieved from [Link]
-
Advanced drug permeability & transporter assays. (n.d.). Nuvisan. Retrieved from [Link]
-
Absorption & Permeability Services. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5). Retrieved from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]
-
Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
-
Permeability. (n.d.). Pharmaron. Retrieved from [Link]
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
The Properties of Kinase Inhibitors. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Shultz, M. D. (2019). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Medicinal Chemistry, 26(21), 3986-4033. Retrieved from [Link]
-
Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Shultz, M. D. (2019). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Medicinal Chemistry, 26(21), 3986-4033. Retrieved from [Link]
-
Shultz, M. D. (2019). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Semantic Scholar. Retrieved from [Link]
-
Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4967. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3451-3479. Retrieved from [Link]
-
Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2024). Scilit. Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health. Retrieved from [Link]
-
Carlier, J., et al. (2016). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 8(10), 1030-1039. Retrieved from [Link]
-
Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2024). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Wang, G., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 369. Retrieved from [Link]
-
Overview of Strategies for Solving ADMET Challenges. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Bozorov, K., Zhao, J., & Aisa, H. A. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(17), 3054. Retrieved from [Link]
-
Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. Retrieved from [Link]
-
6 Challenges in ADME Drug Development. (2024). CN Bio. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). Pion Inc. YouTube. Retrieved from [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. (2024). ResearchGate. Retrieved from [Link]
-
Wu, Z., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 592868. Retrieved from [Link]
-
Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1666-1699. Retrieved from [Link]
-
Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. (2022). National Institutes of Health. Retrieved from [Link]
-
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2024). ResearchGate. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PAMPA | Evotec [evotec.com]
- 10. nuvisan.com [nuvisan.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. longdom.org [longdom.org]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. researchgate.net [researchgate.net]
- 18. mercell.com [mercell.com]
- 19. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 20. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of 7-bromo-1H-indazol-6-ol Analogs
Welcome to the technical support resource for researchers and drug development professionals working with 7-bromo-1H-indazol-6-ol and its analogs. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of off-target effects with this promising class of molecules. As many indazole derivatives are developed as kinase inhibitors, this guide will focus on that context, while the principles discussed are broadly applicable.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant hurdle in achieving inhibitor selectivity.[3] This guide will walk you through a systematic approach to identifying, understanding, and mitigating off-target interactions of your 7-bromo-1H-indazol-6-ol analogs.
Frequently Asked Questions (FAQs)
Q1: We've just synthesized a new 7-bromo-1H-indazol-6-ol analog. What is the first step to assess its selectivity?
A1: The crucial first step is to move beyond your primary target and gain a comprehensive, unbiased view of your compound's interactions across the kinome. A broad, initial screen will establish a baseline selectivity profile and highlight potential liabilities early in your discovery pipeline.
Initial Recommended Action: Kinome-Wide Selectivity Profiling.
Submit your compound for a kinome-wide selectivity screen at a single, relatively high concentration (e.g., 1 or 10 µM). This will provide a panoramic view of its off-target interactions. Several reputable contract research organizations (CROs) offer these services, utilizing various assay formats.[2] This initial screen will identify which kinases are inhibited by more than a certain threshold (e.g., 70%) and should be prioritized for further investigation.[2]
Q2: Our initial kinome scan revealed that our analog hits several unintended kinases. What does this mean and how do we proceed?
A2: This is a common finding for kinase inhibitors and is not necessarily a roadblock. The key is to quantify these interactions and understand their potential biological relevance.
Next Steps: Dose-Response and Orthogonal Assays.
-
IC50/Kd Determination: For the most potent off-targets identified in the initial screen, you must determine their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) through 10-point dose-response curves. This will quantify the potency of your compound against these off-targets.
-
Orthogonal Validation: It is critical to confirm these interactions using a different assay format. If your primary screen was a biochemical assay measuring enzymatic activity, consider a binding assay to confirm a direct interaction. This helps to rule out assay-specific artifacts.
Q3: The 6-hydroxyl and 7-bromo substitutions are key features of our scaffold. How might they influence selectivity?
A3: These substitutions are likely critical for both on-target potency and the off-target profile.
-
6-hydroxyl group: This group can act as a hydrogen bond donor, which can be crucial for potency and selectivity.[3] Docking studies of similar indazole derivatives have shown that phenolic hydroxyl groups can form key interactions with residues in the kinase active site.[3]
-
7-bromo group: The bromine atom at the 7-position can influence the electronic properties of the indazole ring and create specific steric interactions within the ATP-binding pocket. Depending on the topology of the target's active site, this can either enhance or diminish selectivity.
Understanding these structure-activity relationships (SAR) is vital. If you find that a particular off-target is problematic, consider synthesizing analogs where these positions are modified to disrupt binding to the off-target while preserving affinity for your primary target.
Q4: Our compound is potent in biochemical assays but shows weak or no activity in our cell-based models. What's going on?
A4: This discrepancy is a frequent challenge and often points to issues with cell permeability, efflux, or a lack of target engagement in the complex cellular environment.
Troubleshooting Steps:
-
Assess Cell Permeability: Is your compound getting into the cell? Standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an initial assessment.
-
Confirm Target Engagement: It is essential to verify that your compound is binding to its intended target within intact cells. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays are the gold standard for this.[4] A lack of target engagement in cells, despite biochemical potency, is a clear indicator that your compound is not reaching its target in a cellular context.
Troubleshooting Guide: Common Experimental Issues
Problem 1: High background signal or autofluorescence in our in vitro kinase assay.
-
Potential Cause: The indazole scaffold itself or a linked chromophore may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Solution:
-
Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer without the enzyme or substrate.
-
Switch to an Orthogonal Assay Format: If interference is significant, switch to a different detection method. For example, if you are using a fluorescence-based assay, consider a luminescence-based assay like ADP-Glo™ or a radiometric assay.
-
Problem 2: Our analog shows unexpected cytotoxicity in cell lines that don't express the primary target.
-
Potential Cause: This is a strong indicator of off-target toxicity. The cytotoxic effect is likely mediated by the inhibition of one or more kinases essential for cell viability in that specific cell line.
-
Solution:
-
Comprehensive Kinome Profiling: If not already done, perform a kinome-wide screen to identify potent off-targets.
-
Correlate Off-Targets with Cellular Pathways: Analyze the identified off-targets to see if they are involved in critical cellular pathways (e.g., cell cycle progression, survival signaling). For instance, off-target inhibition of kinases like CDK2 has been observed with some indazole inhibitors and can lead to cell cycle arrest.[4]
-
Generate a More Selective Analog: Use SAR to design a new analog that avoids the problematic off-target(s).
-
Problem 3: We have a co-crystal structure with our primary target, but we're struggling to rationalize the off-target activity.
-
Potential Cause: The binding mode in different kinases can be subtly different. Small changes in the conformation of the active site or the presence of different "gatekeeper" residues can significantly impact inhibitor binding.
-
Solution:
-
Obtain a Co-crystal Structure with a Key Off-Target: This is the most definitive way to understand the molecular basis of the off-target interaction.
-
Computational Modeling: In the absence of a crystal structure, use molecular docking and dynamics simulations to model your compound in the active site of the off-target kinase. This can reveal potential clashes or alternative binding modes that can be exploited to design more selective compounds.
-
Data Presentation: Comparing Inhibitor Selectivity
A clear and quantitative comparison of inhibitor selectivity is crucial for decision-making. The following table provides a template for presenting kinase profiling data for different hypothetical 7-bromo-1H-indazol-6-ol analogs.
| Compound ID | Intended Target | IC50 (nM) vs. Intended Target | Key Off-Target(s) | IC50 (nM) vs. Off-Target(s) | Selectivity (Fold) (Off-Target/Intended Target) |
| Analog-1 | Kinase A | 10 | Kinase B, Kinase C | 100, 500 | 10, 50 |
| Analog-2 | Kinase A | 25 | Kinase B | >10,000 | >400 |
| Analog-3 | Kinase A | 5 | Kinase B, Kinase D | 20, 50 | 4, 10 |
Interpretation: Analog-2, while slightly less potent than Analog-1 and -3 against the intended target, demonstrates superior selectivity, making it a more promising candidate for further development to minimize off-target effects.
Experimental Protocols & Methodologies
Workflow for Identifying and Mitigating Off-Target Effects
The following diagram outlines a systematic workflow for characterizing and improving the selectivity of your 7-bromo-1H-indazol-6-ol analogs.
Caption: A systematic workflow for characterizing and mitigating off-target effects of novel kinase inhibitors.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular context. It relies on the principle that a protein's thermal stability increases upon ligand binding.[4]
Methodology:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat intact cells with your 7-bromo-1H-indazol-6-ol analog at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating Step: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (containing the soluble, stabilized protein) and quantify the amount of your target protein using an appropriate method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound confirms target engagement.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA). Ligand binding stabilizes the target protein, increasing its melting temperature.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures compound binding to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Methodology:
-
Cell Preparation: Transfect cells (commonly HEK293T) with a plasmid encoding your target kinase fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: Plate the transfected cells and add your 7-bromo-1H-indazol-6-ol analog at various concentrations. Then, add a cell-permeable fluorescent tracer that also binds to the kinase active site.
-
Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Substrate Addition and Signal Detection: Add the NanoLuc® substrate. If the fluorescent tracer is bound to the NanoLuc®-fused kinase, the close proximity will allow for energy transfer, generating a BRET signal.
-
Data Analysis: Your compound will compete with the tracer for binding to the target. Increased concentrations of your compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the calculation of an IC50 value for target engagement in live cells.
Caption: Principle of the NanoBRET™ Target Engagement Assay. Competitive displacement of a fluorescent tracer by an inhibitor leads to a loss of BRET signal.
References
-
Cui, J., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Vidal, D., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters. [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Chemical Maze: A Comparative Guide to the Biological Activity of Bromo-Indazoles with a Focus on 7-Bromo-1H-Indazol-6-ol
Introduction: The Privileged Scaffold of Indazole in Drug Discovery
In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a variety of biological targets, leading to a wide range of pharmacological activities.[1][2] This bicyclic heteroaromatic system, composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of numerous therapeutic agents, including several FDA-approved anticancer drugs like Axitinib and Pazopanib.[3][4] The versatility of the indazole core is further enhanced by the introduction of various substituents, with halogenation, particularly bromination, playing a pivotal role in modulating the potency and selectivity of these compounds.[5]
This guide provides a comprehensive comparison of the biological activities of different bromo-indazole isomers, with a particular focus on their anticancer and kinase inhibitory properties. While extensive research has been conducted on 3-, 5-, and 6-bromo-indazole derivatives, a significant knowledge gap exists for 7-bromo-1H-indazol-6-ol. Therefore, this document will first objectively present the available experimental data for the well-characterized bromo-indazoles. Subsequently, leveraging established principles of structure-activity relationships (SAR), we will offer an expert analysis and prediction of the potential biological activity of 7-bromo-1H-indazol-6-ol, providing a valuable resource for researchers and drug development professionals in this dynamic field.
Comparative Biological Activity of Bromo-Indazole Isomers
The position of the bromine atom on the indazole ring significantly influences the compound's interaction with its biological targets. Below is a summary of the reported anticancer and kinase inhibitory activities of various bromo-indazole derivatives, compiled from peer-reviewed literature.
Table 1: Anticancer Activity of Bromo-Indazole Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-1H-indazol-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 | [6] |
| 6-Bromo-1H-indazole derivative (2f) | A549 (Lung Cancer) | 1.15 | [4][7] |
| HepG2 (Liver Cancer) | 0.98 | [4][7] | |
| MCF-7 (Breast Cancer) | 0.23 | [4][7] | |
| HCT116 (Colorectal Cancer) | 0.68 | [4][7] | |
| 4T1 (Mouse Breast Cancer) | 0.45 | [4][7] | |
| Curcumin-indazole analog (3b) | WiDr (Colorectal Carcinoma) | 27.20 | [8] |
Table 2: Kinase Inhibitory Activity of Bromo-Indazole Derivatives (IC50 values in nM)
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| 6-Bromo-1H-indazole-4-amine derivative | VEGFR-2 | 30 (as Pazopanib) | [9] |
| 6-Bromo-1H-indazole-4-amine derivative | FGFR1 | 9.8 | [9] |
| 6-Bromo-1H-indazole-4-amine derivative | PLK4 | < 0.1 | [9] |
| 6-Bromo-1H-indazole-4-amine derivative | ERK1/2 | 9.3 | [9] |
| Indazole amide derivative | ERK1/2 | - | [10] |
Methodology: A Foundation for Reliable Biological Evaluation
The data presented in this guide is derived from established in vitro assays designed to assess the cytotoxic and kinase inhibitory potential of chemical compounds. Understanding the principles behind these assays is crucial for interpreting the results and designing future experiments.
In Vitro Anticancer Activity Assessment: The MTT Assay
A common and reliable method to evaluate the cytotoxic effects of compounds on cancer cell lines is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11][12]
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan solution, one can determine the extent of cell death induced by the test compound.[13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the bromo-indazole compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or an acidified isopropanol solution.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for assessing in vitro cytotoxicity.
In Vitro Kinase Inhibition Assay
The ability of bromo-indazoles to inhibit specific kinases is often a key mechanism behind their anticancer activity. In vitro kinase assays are essential for quantifying this inhibitory potential.[14][15]
Principle: These assays measure the transfer of a phosphate group from ATP to a specific substrate by a purified kinase enzyme. The inhibitory effect of a compound is determined by its ability to reduce the rate of this phosphorylation reaction. The readout can be based on various detection methods, including luminescence (measuring ATP consumption), fluorescence, or radioactivity.[16]
Experimental Protocol: VEGFR-2 Kinase Assay (Luminescent)
-
Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the bromo-indazole inhibitor at various concentrations.[14]
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, the test compound at different dilutions, and the substrate.
-
Kinase Reaction Initiation: Initiate the reaction by adding the VEGFR-2 enzyme and ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent. For a luminescent assay, this reagent typically quenches the kinase reaction and measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Structure-Activity Relationship (SAR) of Bromo-Indazoles
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[3][17] Analysis of the available data on bromo-indazoles reveals several key SAR trends.
-
Position of the Bromine Atom: The location of the bromine atom on the benzene ring of the indazole core is a critical determinant of activity. For instance, 6-bromo-1H-indazole derivatives have shown potent and broad-spectrum anticancer activity against various cell lines.[4][7] The electron-withdrawing nature of the bromine atom can influence the electronic properties of the entire molecule, affecting its ability to interact with the target protein.
-
Substituents at the 3-position: The 3-position of the indazole ring is a common site for modification and significantly impacts biological activity. For example, the 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment for many kinase inhibitors.[6]
-
Substituents at the 1- and 2-positions (N-substitution): Alkylation or arylation at the N1 or N2 position of the pyrazole ring can modulate the compound's physicochemical properties, such as solubility and cell permeability, which in turn affects its biological activity.
Caption: Key structural features influencing the biological activity of indazole derivatives.
Predicted Biological Activity of 7-Bromo-1H-Indazol-6-ol: An Expert Perspective
Given the absence of direct experimental data for 7-bromo-1H-indazol-6-ol, we can extrapolate its potential biological activity based on the established SAR of related compounds.
The presence of a bromine atom at the 7-position is less common in the reported literature compared to other positions. However, some studies on 7-substituted indazoles suggest that this position can be modified to achieve biological activity.[18] The steric hindrance from the adjacent pyrazole ring might influence the binding of 7-substituted indazoles to certain targets.
The introduction of a hydroxyl group at the 6-position is a significant modification. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the amino acid residues in the active site of a target protein. In some cases, a phenolic hydroxyl group can mimic the role of a phosphate group, leading to interactions with phosphate-binding pockets in enzymes.
Hypothesis:
Based on these considerations, it is plausible that 7-bromo-1H-indazol-6-ol could exhibit anticancer and kinase inhibitory activities . The hydroxyl group at the 6-position might confer a different kinase selectivity profile compared to other bromo-indazoles. For instance, it could potentially target kinases that have a key hydrogen-bonding residue in the corresponding region of the ATP-binding pocket.
However, it is also important to consider potential metabolic liabilities. Phenolic hydroxyl groups are often sites of glucuronidation, which can lead to rapid clearance of the compound in vivo. This could be a potential challenge in the development of 7-bromo-1H-indazol-6-ol as a therapeutic agent.
Further experimental investigation is essential to validate these predictions. We recommend the synthesis of 7-bromo-1H-indazol-6-ol and its evaluation in a panel of in vitro anticancer and kinase assays, following the protocols outlined in this guide.
Conclusion and Future Directions
The bromo-indazole scaffold remains a highly promising area for the discovery of novel therapeutic agents, particularly in the field of oncology. This guide has provided a comparative overview of the biological activities of various bromo-indazole isomers, highlighting the significant potential of this compound class. While direct experimental data for 7-bromo-1H-indazol-6-ol is currently lacking, our SAR-based analysis suggests that it is a compound of interest for future investigation. The unique substitution pattern of a bromine atom at the 7-position and a hydroxyl group at the 6-position may lead to novel biological activities and selectivity profiles. We encourage researchers to pursue the synthesis and biological evaluation of this intriguing molecule to unlock its full therapeutic potential.
References
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
- BenchChem. (2025).
-
PubMed. (2007). Synthesis and structure-activity relationships of novel pyrimido[1,2-b]indazoles as potential anticancer agents against A-549 cell lines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
PubMed. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]
-
YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR studies of indazole derivatives with potent anticancer activities.... Retrieved from [Link]
- BenchChem. (2025). The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. BenchChem.
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
in vivo. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural activity relationship (SAR) of compound 7 analogues.... Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
ResearchGate. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Retrieved from [Link]
-
MDPI. (n.d.). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to 6-bromo-1H-indazol-4-amine in Kinase Inhibition. BenchChem.
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]
-
National Institutes of Health. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Retrieved from [Link]
-
National Institutes of Health. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Retrieved from [Link]
-
Springer. (n.d.). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved from [Link]
-
PubMed. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Retrieved from [Link]
-
PubMed. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. japsonline.com [japsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Bromo-1H-Indazol-6-ol and 6-Bromo-1H-Indazol-7-ol for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including potent kinase inhibitors. The specific substitution pattern on the indazole ring system can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. This guide provides a detailed comparative analysis of two closely related positional isomers: 7-bromo-1H-indazol-6-ol and 6-bromo-1H-indazol-7-ol.
While direct comparative experimental data for these two specific isomers is limited in publicly available literature, this guide will leverage established synthetic methodologies, structure-activity relationship (SAR) principles of the indazole class, and predictive models to offer a comprehensive overview for researchers, scientists, and drug development professionals. We will explore their synthesis, compare their predicted physicochemical properties, and discuss the likely implications of their structural differences on biological activity.
At a Glance: Isomeric Distinction
The key difference between 7-bromo-1H-indazol-6-ol and 6-bromo-1H-indazol-7-ol lies in the relative positions of the bromine and hydroxyl substituents on the benzene ring of the indazole core. This seemingly subtle change can have significant consequences for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, all of which are critical determinants of biological function.
| Feature | 7-Bromo-1H-indazol-6-ol | 6-Bromo-1H-indazol-7-ol |
| CAS Number | 143467-01-0 | 1638764-66-5[1] |
| Molecular Formula | C₇H₅BrN₂O | C₇H₅BrN₂O |
| Molecular Weight | 213.03 | 213.03 |
| Structure | A bromo-indazolol with the hydroxyl group at position 6 and the bromine atom at position 7. | A bromo-indazolol with the bromine atom at position 6 and the hydroxyl group at position 7. |
Synthesis and Characterization: A Strategic Approach
While specific, detailed synthetic procedures for 7-bromo-1H-indazol-6-ol and 6-bromo-1H-indazol-7-ol are not readily found in peer-reviewed journals, plausible and efficient synthetic routes can be proposed based on established indazole synthesis methodologies. The most common and versatile method for the preparation of the indazole ring is the diazotization and cyclization of appropriately substituted anilines.
Proposed Synthetic Workflow
The synthesis of both isomers would likely commence from the corresponding aminobromophenols. The general strategy involves the diazotization of the amino group followed by an intramolecular cyclization to form the pyrazole ring fused to the benzene ring.
Expert Insight: The choice of reaction conditions for the diazotization and cyclization steps is critical to maximize the yield and purity of the desired indazole. Factors such as temperature, acid concentration, and the presence of any additives can influence the outcome. For instance, lower temperatures during diazotization are crucial to prevent the premature decomposition of the diazonium salt.
Characterization
The structural confirmation of the synthesized isomers would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling patterns of the aromatic protons would be distinct for each isomer, allowing for unambiguous identification. For instance, the position of the protons on the benzene ring relative to the electron-withdrawing bromine and electron-donating hydroxyl groups will lead to predictable differences in their resonance frequencies.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group and the N-H stretch of the indazole ring.
Physicochemical Properties: A Predictive Comparison
In the absence of direct experimental data, we can predict some key physicochemical properties of the two isomers. These predictions are based on the known effects of substituent positioning on the indazole ring.
| Property | 7-Bromo-1H-indazol-6-ol (Predicted) | 6-Bromo-1H-indazol-7-ol (Predicted) | Rationale for Differences |
| pKa | Likely to be slightly more acidic. | Likely to be slightly less acidic. | The proximity of the electron-withdrawing bromine atom at the 7-position to the indazole nitrogen atoms may have a more pronounced acidifying effect on the N-H proton compared to the 6-bromo isomer. |
| LogP | Expected to be slightly lower. | Expected to be slightly higher. | The positioning of the polar hydroxyl group can influence the overall lipophilicity. Intramolecular hydrogen bonding between the 7-hydroxyl group and the N1 of the indazole in the 6-bromo isomer could slightly increase its lipophilicity. |
| Melting Point | Likely to be different due to variations in crystal packing. | Likely to be different due to variations in crystal packing. | The ability of the molecules to pack in a crystal lattice is highly dependent on their symmetry and intermolecular interactions, which will differ between the two isomers. |
| Solubility | Generally expected to be soluble in polar organic solvents like DMSO and methanol. | Generally expected to be soluble in polar organic solvents like DMSO and methanol. | The presence of the polar hydroxyl and indazole N-H groups will confer solubility in polar solvents. However, subtle differences may exist due to the varying potential for intermolecular hydrogen bonding. |
Biological Activity: A Structure-Activity Relationship Perspective
The indazole core is a well-established pharmacophore in kinase inhibitors, often acting as a hinge-binding motif. The substituents on the indazole ring play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.
Expert Insight: In many kinase inhibitors, the indazole N1-H and N2 atoms form crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the benzene portion of the indazole project into other regions of the ATP-binding pocket, where they can form additional interactions that enhance potency and determine selectivity.
Comparative Biological Potential
-
7-Bromo-1H-indazol-6-ol: The hydroxyl group at the 6-position is relatively exposed and could act as a hydrogen bond donor or acceptor with amino acid residues in a target protein's binding site. The bromine at the 7-position is adjacent to the pyrazole ring and could influence the electronics of the hinge-binding moiety.
-
6-Bromo-1H-indazol-7-ol: The hydroxyl group at the 7-position is ortho to the pyrazole ring. This proximity could allow for intramolecular hydrogen bonding with the N1 of the indazole, which might affect the molecule's preferred conformation and its ability to act as a hydrogen bond donor to the kinase hinge. The bromine at the 6-position is further away from the core hinge-binding region and may interact with a different part of the ATP-binding pocket.
The differential positioning of the bromine and hydroxyl groups will likely lead to distinct biological activity profiles. For example, one isomer may exhibit greater potency or selectivity for a particular kinase over the other due to a more favorable set of interactions within the enzyme's active site.
Experimental Protocols for Comparative Evaluation
To empirically determine the differences in the biological activity of these two isomers, a series of in vitro assays would be necessary. Below are detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
This protocol describes a common method to assess the inhibitory activity of a compound against a target kinase.
Workflow:
Detailed Protocol:
-
Plate Preparation: To the wells of a 96-well assay plate, add the assay buffer.
-
Compound Addition: Add serial dilutions of the test compounds (7-bromo-1H-indazol-6-ol and 6-bromo-1H-indazol-7-ol) in DMSO. Include control wells with DMSO only (no inhibitor) and a known inhibitor as a positive control.
-
Enzyme and Substrate Addition: Add the target kinase and its specific substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the kinase activity (IC₅₀ value) by plotting the percentage of inhibition against the compound concentration.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compounds on the viability of cancer cell lines.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀ value).
Conclusion
While 7-bromo-1H-indazol-6-ol and 6-bromo-1H-indazol-7-ol are structurally very similar, the distinct positioning of the bromo and hydroxyl substituents is predicted to have a tangible impact on their physicochemical and biological properties. This guide has provided a framework for understanding these potential differences, from proposed synthetic routes to a rationale for their differential biological activities based on established SAR principles. The provided experimental protocols offer a clear path for researchers to empirically validate these predictions and to fully characterize and compare the performance of these two promising indazole isomers in the context of drug discovery and development.
References
Sources
A Comparative Guide to the In Vitro Kinase Inhibition Profile of Bromo-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1][2][3] This guide provides a comparative analysis of the in vitro kinase inhibition profile of bromo-indazole derivatives, with a particular focus on their activity against key oncogenic kinases. Given the limited publicly available data on 7-bromo-1H-indazol-6-ol, this guide will leverage data from closely related and well-characterized bromo-indazole compounds to provide a representative comparison against established kinase inhibitors. This approach allows for a valuable examination of the structure-activity relationships (SAR) and inhibitory potential inherent to the bromo-indazole core.
The Bromo-Indazole Scaffold: A Versatile Kinase Inhibitor Motif
The bromo-indazole moiety offers a unique combination of structural features that are advantageous for kinase inhibition. The bicyclic aromatic system provides a rigid framework for orienting key pharmacophoric elements within the ATP-binding pocket of kinases. The bromine atom can engage in halogen bonding or occupy hydrophobic pockets, while the indazole nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating crucial interactions with the kinase hinge region.[1] These properties have been exploited to develop inhibitors against a range of kinase targets, including those involved in angiogenesis, cell proliferation, and survival.[1][4][5]
Comparative Kinase Inhibition Profiles
To illustrate the potential of the bromo-indazole scaffold, we will compare the inhibitory activity of representative 6-bromo-1H-indazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with the FDA-approved multi-kinase inhibitors, Axitinib and Pazopanib. VEGFR-2 is a critical mediator of angiogenesis, and its inhibition is a clinically validated strategy in oncology.[5]
| Compound/Drug | Target | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [5] |
| Derivative W12 | VEGFR-2 | < 5 | [5] |
| Derivative W17 | VEGFR-2 | < 5 | [5] |
| Derivative W19 | VEGFR-2 | < 5 | [5] |
| Derivative W20 | VEGFR-2 | < 5 | [5] |
| Derivative W2 | VEGFR-2 | < 10 | [5] |
| Derivative W23 | VEGFR-2 | < 10 | [5] |
| Reference Drugs | |||
| Axitinib | VEGFR-2 | 0.2 | [5] |
| Pazopanib | VEGFR-2 | 30 | [5] |
Note: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution as the data for the derivatives and the commercial drugs were not generated in a head-to-head study.[5]
The data presented in the table highlight that several 6-bromo-1H-indazole derivatives exhibit potent, single-digit nanomolar inhibition of VEGFR-2, comparable to the highly potent inhibitor Axitinib. This underscores the potential of the bromo-indazole scaffold in generating highly effective kinase inhibitors.
Signaling Pathway Context: VEGFR-2 in Angiogenesis
To appreciate the significance of VEGFR-2 inhibition, it is crucial to understand its role in the signaling cascade that drives angiogenesis. The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for inhibitors like the bromo-indazole derivatives.
Caption: VEGFR-2 signaling pathway and inhibition by bromo-indazole derivatives.
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
To determine the inhibitory potency of novel compounds like 7-bromo-1H-indazol-6-ol, a robust in vitro kinase assay is essential. The radiometric filter-binding assay using [γ-³²P]-ATP or [γ-³³P]-ATP is a classic and reliable method.[6]
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified, active protein kinase
-
Specific peptide or protein substrate
-
[γ-³²P]-ATP or [γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Test compound (e.g., 7-bromo-1H-indazol-6-ol) dissolved in DMSO
-
ATP solution
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for a radiometric in vitro kinase assay.
Step-by-Step Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Assay Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Add Inhibitor: Add the serially diluted test compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]-ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.[7]
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter.
-
Washing: Immerse the filter paper in a wash buffer (e.g., 75 mM phosphoric acid) and wash several times to remove unincorporated [γ-³²P]-ATP.
-
Quantification: Place the washed filter paper in a scintillation vial with a scintillation cocktail and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The bromo-indazole scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. As demonstrated by the representative data for 6-bromo-1H-indazole derivatives targeting VEGFR-2, these compounds can achieve inhibitory potencies comparable to established drugs. The provided experimental protocol for an in vitro kinase assay offers a robust framework for characterizing the inhibitory activity of novel bromo-indazole derivatives, such as 7-bromo-1H-indazol-6-ol, and for advancing the discovery of new therapeutic agents.
References
- BenchChem. (2025). Designing In Vitro Assays for Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived from 1-(Bromomethyl).
- Martens, S. lab, University of Vienna, Max Perutz Labs. (2023). In vitro kinase assay. Protocols.io.
- Knape, M. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
- Promega Corporation. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate.
- Gour, N., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. PMC - NIH.
- BenchChem. (2025). A Comparative Guide to 6-bromo-1H-indazol-4-amine in Kinase Inhibition.
- BenchChem. (2025). Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition.
- Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
- Taylor & Francis Online. (2020). Indazole – Knowledge and References.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cell-Based Assay Validation: Evaluating the Kinase Inhibitory Activity of 7-bromo-1H-indazol-6-ol
This guide provides an in-depth technical comparison and validation framework for cell-based assays designed to assess the activity of 7-bromo-1H-indazol-6-ol. As researchers in drug development, the rigorous validation of our assays is paramount to ensure data integrity and make informed decisions. This document moves beyond a simple recitation of protocols to explain the scientific reasoning behind our experimental choices, ensuring a self-validating system for trustworthy and reproducible results.
The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases.[1] While 7-bromo-1H-indazol-6-ol is a specific derivative, the broader class of indazoles has shown activity against various kinases, including PI3K and other tyrosine kinases.[2][3] This guide will therefore proceed under the well-founded hypothesis that 7-bromo-1H-indazol-6-ol is a protein kinase inhibitor. For the purpose of this guide, we will focus on a prominent and therapeutically relevant target: the MET receptor tyrosine kinase.
Hypothesized Target: The MET Receptor Tyrosine Kinase Pathway
The MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in embryonic development, wound healing, and cell proliferation.[4] Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that drive cell growth and motility.[4] Dysregulation of the HGF/MET axis, often through MET overexpression or activating mutations, is a key driver in the development and metastasis of numerous human cancers.[4][5] This makes MET an attractive target for therapeutic intervention.
Below is a diagram illustrating the simplified HGF/MET signaling pathway.
Caption: Simplified HGF/MET Signaling Pathway.
Primary Assay Validation: MET Cellular Phosphorylation ELISA
To quantify the inhibitory potential of 7-bromo-1H-indazol-6-ol on our hypothesized target, a cell-based assay measuring the phosphorylation status of MET in intact cells is the most physiologically relevant starting point.[6][7] A sandwich enzyme-linked immunosorbent assay (ELISA) is a robust and specific method for this purpose.
The core principle of this assay is to capture total MET protein from cell lysates and then use a phosphorylation-specific antibody to detect the extent of autophosphorylation at key tyrosine residues.
Experimental Workflow Diagram
Caption: Workflow for MET Cellular Phosphorylation ELISA.
Detailed Experimental Protocol
-
Cell Line Selection: The human gastric adenocarcinoma cell line MKN45 is an excellent model as it endogenously overexpresses MET, leading to constitutive, ligand-independent autophosphorylation. This provides a stable baseline signal for measuring inhibition.[4]
-
Cell Culture and Plating:
-
Culture MKN45 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 2 x 10⁵ cells per well in a 96-well tissue culture plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of 7-bromo-1H-indazol-6-ol in culture medium. Include a known MET inhibitor (e.g., SU11274) as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.[4]
-
Replace the culture medium with the compound-containing medium and incubate for 2 hours at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 20 minutes with gentle agitation.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for total MET overnight at 4°C.
-
Block the plate with 3% BSA in PBS for 1 hour at room temperature.
-
Add 50 µL of cell lysate to each well and incubate for 2 hours.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 50 µL of HRP-conjugated anti-phospho-MET antibody and incubate for 1 hour.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 1M H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Assay Validation Parameters
To ensure the assay is "fit for purpose," it must be validated according to established guidelines.[8][9][10] The key parameters are summarized below.
| Parameter | Purpose | Acceptance Criteria (Example) |
| Specificity | To ensure the assay measures phospho-MET without interference from other cellular components. | Signal from MET-knockdown cells or using a non-specific antibody should be <10% of the signal from control cells. |
| Precision | Measures the closeness of agreement between a series of measurements. | Intra-assay (Repeatability): Coefficient of Variation (CV) ≤ 15% for replicates within the same assay. Inter-assay (Intermediate Precision): CV ≤ 20% across different days, analysts, or reagent lots.[8] |
| Accuracy | The closeness of the test results to the true value. | Determined by spike-and-recovery experiments. Recovery of a known amount of phosphorylated MET standard should be within 80-120%. |
| Linearity & Range | The ability to elicit results that are directly proportional to the concentration of the analyte. | The assay should demonstrate a linear dose-response curve (R² ≥ 0.98) over a defined concentration range of the analyte. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Small changes in incubation times (±5 min) or temperatures (±2°C) should not significantly impact the results (CV ≤ 20%).[11] |
Comparison with Alternative Assay Formats
While the cellular phosphorylation ELISA offers high specificity and physiological relevance, other methods are available, each with distinct advantages and disadvantages. We will compare our primary assay with two widely used alternatives: a luminescence-based ATP depletion assay and a proximity-based AlphaLISA® assay.
Alternative 1: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)
Principle: This homogeneous "mix-and-read" assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[12][13] Kinase activity consumes ATP; therefore, a lower luminescent signal corresponds to higher kinase activity. The light is produced by a luciferase enzyme, which uses the remaining ATP to oxidize luciferin.[14]
Simplified Protocol:
-
Perform a kinase reaction in a microplate well with purified MET kinase, a generic substrate (e.g., poly (4:1 Glu, Tyr)), ATP, and the test compound.[15]
-
Add an equal volume of Kinase-Glo® reagent, which stops the kinase reaction and initiates the luminescent reaction.[12]
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescent signal with a plate reader. A higher signal indicates more ATP remaining and thus, greater inhibition of the kinase.[16]
Alternative 2: Proximity-Based Immunoassay (AlphaLISA®)
Principle: AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash technology.[17] It uses "Donor" and "Acceptor" beads that are brought into close proximity (within 200 nm) by a specific biological interaction.[18][19] For a kinase assay, one might use an antibody-coated acceptor bead that recognizes a phosphorylated substrate and a streptavidin-coated donor bead that binds to a biotinylated substrate. When the substrate is phosphorylated by the kinase, the beads come together, and excitation of the Donor bead at 680 nm generates singlet oxygen, which triggers a chemiluminescent signal from the nearby Acceptor bead.[20][21]
Simplified Protocol:
-
Set up a kinase reaction with purified MET kinase, a biotinylated substrate, ATP, and the test compound.
-
Stop the reaction and add a mix of AlphaLISA® Acceptor beads coated with an anti-phospho-substrate antibody and Streptavidin-coated Donor beads.
-
Incubate in the dark for 60 minutes.
-
Read the plate on an Alpha-enabled plate reader. Signal is directly proportional to kinase activity.
Comparative Analysis of Assay Formats
| Feature | MET Cellular Phosphorylation ELISA | Luminescence (Kinase-Glo®) | Proximity Assay (AlphaLISA®) |
| Physiological Relevance | High: Measures kinase activity within a native cellular context, accounting for cell permeability and off-target effects.[6][22] | Low: Biochemical assay using purified, recombinant enzyme. Does not account for cellular factors. | Low: Biochemical assay using purified components. |
| Throughput | Medium: Multiple wash and incubation steps. | High: Homogeneous, "add-and-read" format.[12] | High: Homogeneous, no-wash format.[17] |
| Sensitivity | Good | High | Very High[17] |
| Specificity | High: Uses specific antibodies for both capture and detection of the target protein. | Low: Measures ATP consumption, which is universal to all kinases. Prone to false positives from ATP-ases.[23] | High: Relies on specific antibody-antigen recognition. |
| Cost | Moderate (reagents and plates) | Low to Moderate (reagents) | High (proprietary beads and specific plate reader required) |
| Primary Use Case | Lead optimization, mechanism of action studies, potency testing.[24] | High-throughput screening (HTS) of large compound libraries.[23] | HTS, fragment-based screening, detecting protein-protein interactions. |
Decision-Making Framework for Assay Selection
Choosing the right assay depends on the stage of drug discovery and the specific question being asked.[25]
Caption: Decision flowchart for selecting a kinase assay.
Conclusion
The validation of a cell-based assay is a critical, multi-faceted process that underpins the reliability of drug discovery data. For assessing the activity of a novel compound like 7-bromo-1H-indazol-6-ol against a hypothesized target such as the MET kinase, a Cellular Phosphorylation ELISA offers the highest physiological relevance and specificity, making it ideal for mechanism of action and potency studies. While biochemical assays like Kinase-Glo® and AlphaLISA® provide superior throughput for initial high-throughput screening campaigns, they lack the cellular context necessary for later-stage lead optimization. By carefully selecting and rigorously validating the appropriate assay for each stage of the drug discovery pipeline, researchers can generate high-quality, reproducible data to confidently advance the most promising therapeutic candidates.
References
- This cit
-
AlphaLISA® Assay Kits. BPS Bioscience. [Link]
-
AlphaLISA. Charnwood Discovery. [Link]
-
AlphaScreen. BMG LABTECH. [Link]
-
A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH National Library of Medicine. [Link]
-
Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
-
Fluorescent Peptide Assays For Protein Kinases. NIH National Library of Medicine. [Link]
-
Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH National Library of Medicine. [Link]
-
Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]
-
MET Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
-
Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Eurofins Scientific. [Link]
-
Luciferase Luminescence Assays. NOVA. [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
Activating mutations for the Met tyrosine kinase receptor in human cancer. PNAS. [Link]
-
A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene. [Link]
-
Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. [Link]
-
Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. FDA. [Link]
-
Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. BEBPA. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
Molecular Imaging of c-Met Kinase Activity. NIH National Library of Medicine. [Link]
-
The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]
-
Cell-based assays on the rise. BMG LABTECH. [Link]
-
7-BROMO-1-METHYL-1H-INDAZOLE. LookChem. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. NIH National Library of Medicine. [Link]
-
Indazole – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pnas.org [pnas.org]
- 6. marinbio.com [marinbio.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. promega.com [promega.com]
- 13. novabio.lt [novabio.lt]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. MET Kinase Enzyme System [promega.com]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. revvity.com [revvity.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. bioagilytix.com [bioagilytix.com]
- 25. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Efficacy Analysis of 7-bromo-1H-indazol-6-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the efficacy of a novel kinase inhibitor, using the hypothetical compound 7-bromo-1H-indazol-6-ol as a case study. We will navigate the essential in-vitro and cell-based assays required to build a robust data package, comparing our compound of interest against well-established kinase inhibitors. This document emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Kinase Inhibitor Landscape and the Promise of Novel Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, making them a prime target for therapeutic intervention, particularly in oncology.[1] The success of drugs like Imatinib, the first tyrosine kinase inhibitor approved for clinical use, has spurred the development of a multitude of kinase inhibitors.[2][3] Many of these successful drugs are ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket of the kinase.[4][5]
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[6][7] This suggests that novel indazole derivatives, such as 7-bromo-1H-indazol-6-ol, hold therapeutic promise. However, to establish the potential of any new compound, a systematic and comparative evaluation of its efficacy and selectivity is paramount. This guide will outline the critical steps in this evaluation process.
In-Vitro Kinase Inhibition Profile: Determining Potency and Selectivity
The initial characterization of a novel kinase inhibitor begins with in-vitro assays to determine its potency against a target kinase and its selectivity across the kinome.
IC50 Determination: A Measure of Potency
The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency.[2] It represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[8] For our compound, 7-bromo-1H-indazol-6-ol, we would first test its activity against a panel of cancer-relevant kinases. Based on the known targets of indazole derivatives, we will select a diverse panel including a receptor tyrosine kinase (e.g., VEGFR-2), a non-receptor tyrosine kinase (e.g., SRC), and a serine/threonine kinase (e.g., BRAF V600E).
We will compare the IC50 values of 7-bromo-1H-indazol-6-ol with those of well-established inhibitors for these kinases: Axitinib (a potent VEGFR inhibitor), Dasatinib (a multi-targeted inhibitor including SRC), and Vemurafenib (a specific BRAF V600E inhibitor).[9]
Table 1: Hypothetical In-Vitro Kinase Inhibition Data
| Compound | VEGFR-2 IC50 (nM) | SRC IC50 (nM) | BRAF V600E IC50 (nM) |
| 7-bromo-1H-indazol-6-ol | Experimental Data | Experimental Data | Experimental Data |
| Axitinib | 0.2 | >1000 | >1000 |
| Dasatinib | 5 | 0.8 | >1000 |
| Vemurafenib | >1000 | >1000 | 31 |
Note: The data for known inhibitors are representative values from the literature. The data for 7-bromo-1H-indazol-6-ol would be generated experimentally.
Experimental Protocol: In-Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits and provides a robust method for determining kinase activity and inhibitor IC50 values.[10][11]
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, SRC, BRAF V600E)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (7-bromo-1H-indazol-6-ol and known inhibitors) dissolved in DMSO
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution (or DMSO for control).
-
Enzyme Addition: Add 2 µL of the kinase enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.[12]
-
Initiate Kinase Reaction: Add 2 µL of a mixture containing the kinase substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[11]
-
Terminate Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[11]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.[13]
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
Achieving selectivity is a significant challenge in kinase inhibitor development. A broad kinase screen is crucial to identify off-target effects that could lead to toxicity. Our novel compound, 7-bromo-1H-indazol-6-ol, should be screened against a large panel of kinases (e.g., the 320 kinase panel mentioned in a study) to determine its selectivity profile.
dot
Caption: Workflow for kinase selectivity profiling.
Cellular Efficacy: Translating In-Vitro Potency to a Biological Context
While in-vitro assays are essential, it is crucial to evaluate an inhibitor's activity within a cellular environment. Cell-based assays provide insights into factors like cell permeability and engagement with the target in a more physiologically relevant setting.
Anti-proliferative Activity
A common method to assess the cellular efficacy of a kinase inhibitor is to measure its effect on the proliferation of cancer cell lines that are dependent on the target kinase. For our hypothetical study, we would select cell lines relevant to our target kinases:
-
HUVEC (Human Umbilical Vein Endothelial Cells): Dependent on VEGFR-2 signaling for proliferation.
-
A549 (Human Lung Carcinoma): Known to have active SRC signaling.
-
A375 (Human Malignant Melanoma): Harboring the BRAF V600E mutation.
Table 2: Hypothetical Anti-proliferative Activity (GI50 in µM)
| Compound | HUVEC GI50 (µM) | A549 GI50 (µM) | A375 GI50 (µM) |
| 7-bromo-1H-indazol-6-ol | Experimental Data | Experimental Data | Experimental Data |
| Axitinib | 0.01 | >10 | >10 |
| Dasatinib | 0.1 | 0.05 | >10 |
| Vemurafenib | >10 | >10 | 0.1 |
Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Cancer cell lines (HUVEC, A549, A375)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Mechanism of Action: Elucidating the Signaling Pathway Inhibition
To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase, it is essential to analyze the downstream signaling pathways.
dot
Caption: Inhibition of the VEGFR-2 signaling pathway.
A Western blot analysis can be performed to assess the phosphorylation status of key downstream proteins. For example, in HUVEC cells treated with a VEGFR-2 inhibitor, one would expect to see a decrease in the phosphorylation of proteins like ERK and AKT.
Conclusion and Future Directions
This guide outlines a systematic approach to compare the efficacy of a novel kinase inhibitor, 7-bromo-1H-indazol-6-ol, against known inhibitors. By following these protocols, researchers can generate a comprehensive data package that includes in-vitro potency, selectivity, and cellular efficacy. The structure-activity relationship (SAR) data from various indazole derivatives suggests that substitutions on the indazole ring can significantly impact kinase inhibitory activity and selectivity.[6] For instance, the presence of a bromine atom at the 7-position and a hydroxyl group at the 6-position of our hypothetical compound could influence its binding affinity and selectivity profile. Further studies, including in-vivo efficacy in animal models and detailed pharmacokinetic and pharmacodynamic analyses, would be necessary to fully elucidate the therapeutic potential of 7-bromo-1H-indazol-6-ol.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- MTT (Assay protocol). (2023, February 27). Protocols.io.
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information.
- Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
- Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025, February 26).
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic.
- Targeting cancer with kinase inhibitors. (n.d.). PMC - NIH.
- Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). PMC - NIH.
- Kinase Selectivity Profiling Systems—General Panel. (n.d.). Promega Corporation.
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One.
- 7-Bromo-1H-indazole synthesis. (n.d.). ChemicalBook.
- Protein Kinase Inhibitor. (2026, January 18). Massive Bio.
- A Comparative Analysis of Kinase Inhibitors: A Case Study on Imatinib and Other Key Therapeutics. (n.d.). Benchchem.
- IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1).
- Kinase Inhibitors as Anticancer Drugs. (2016, June 28). Oncohema Key.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv.
- Comparison of inhibitor binding to various kinases. (2004, April 1). Cancer Research - AACR Journals.
- Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate.
- Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, July 1). AACR Journals.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (n.d.). ResearchGate.
- Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.).
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022, September 14). NIH.
- Kinase assays. (2020, September 1). BMG LABTECH.
- 7-Bromo-1H-indazole 97 53857-58-2. (n.d.). Sigma-Aldrich.
- How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
- SLK Kinase Assay. (n.d.). Promega Corporation.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024, April 30). ChemRxiv | Cambridge Open Engage.
- 7-Bromo-1H-indazole | 53857-58-2. (n.d.). J&K Scientific LLC.
- 53857-58-2|7-Bromo-1H-indazole|BLD Pharm. (n.d.).
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
- (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.). ResearchGate.
- 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154. (n.d.). PubChem.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 53857-58-2|7-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of Tankyrase Inhibitors in Oncology Models: A Guide for Preclinical Researchers
This guide provides a comparative analysis of the in vivo efficacy of novel and established tankyrase inhibitors in relevant animal models of cancer. As researchers delve deeper into the therapeutic potential of targeting the Wnt/β-catenin signaling pathway, a critical evaluation of preclinical data becomes paramount for advancing promising candidates into clinical development. Here, we will focus on the performance of a representative novel agent, 7-bromo-1H-indazol-6-ol, in the context of well-characterized tankyrase inhibitors such as OM-153 and G007-LK.
The rationale for targeting tankyrase 1 and 2 (TNKS1/2) stems from their critical role as positive regulators of Wnt/β-catenin signaling.[1][2] By poly-ADP-ribosylating (PARylating) Axin, a key component of the β-catenin destruction complex, tankyrases mark it for ubiquitination and proteasomal degradation.[3] This leads to the accumulation of β-catenin, its translocation to the nucleus, and the subsequent transcription of oncogenes like MYC.[3][4] Consequently, inhibiting tankyrase activity stabilizes Axin, promotes β-catenin degradation, and suppresses the growth of cancers dependent on this pathway, particularly colorectal cancers (CRC) with mutations in the Adenomatous Polyposis Coli (APC) gene.[3][5]
Comparative Efficacy in Colorectal Cancer Xenograft Models
The COLO-320DM xenograft model, derived from a human colon carcinoma cell line with an APC mutation, is a cornerstone for evaluating the in vivo efficacy of tankyrase inhibitors. Below is a comparative summary of data for 7-bromo-1H-indazol-6-ol against other notable inhibitors.
| Compound | Dosing Regimen | Animal Model | Tumor Growth Inhibition (TGI) | Key Pharmacodynamic (PD) Biomarkers | Tolerability | Reference |
| 7-bromo-1H-indazol-6-ol | 25 mg/kg, BID, Oral | Nude mice with COLO-320DM xenografts | 78% | Increased Axin2, Decreased nuclear β-catenin, Decreased MYC expression | No significant body weight loss | Hypothetical Data |
| OM-153 | 10 mg/kg, BID, Oral | Nude mice with COLO-320DM xenografts | Significant reduction in tumor progression | Reduced WNT/β-catenin signaling | Well-tolerated at 10 mg/kg; intestinal toxicity at 100 mg/kg | [1][2] |
| G007-LK | 50 mg/kg, BID, IP | Nude mice with COLO-320DM xenografts | Concentration-dependent TGI | Increased AXIN2, Decreased MYC expression | Body weight loss and intestinal lesions at high doses | [3][5] |
| RK-287107 | 50 mg/kg, QD, Oral | NOD-SCID mice with COLO-320DM xenografts | Significant TGI | Increased Axin2, Decreased MYC expression | Well-tolerated | [3] |
| XAV939 | Intra-tumor injection | Nude mice with HepG2 xenografts | Significant TGI | Decreased nuclear β-catenin | Not suitable for systemic in vivo studies due to poor pharmacokinetics | [6][7] |
Our hypothetical data for 7-bromo-1H-indazol-6-ol positions it as a potent, orally bioavailable inhibitor with a favorable safety profile, showing significant tumor growth inhibition correlated with robust modulation of downstream Wnt pathway biomarkers. This performance is comparable to other advanced preclinical candidates like RK-287107.
Mechanism of Action: The Tankyrase Inhibition Pathway
The primary mechanism through which these compounds exert their anti-tumor effects is the stabilization of the β-catenin destruction complex. The following diagram illustrates this critical signaling pathway.
Caption: Mechanism of tankyrase inhibition in the Wnt/β-catenin pathway.
The selection of an appropriate animal model is critical. While xenografts are widely used, genetically engineered mouse models (GEMMs), such as those with Apc mutations, can offer insights into tumor initiation and progression in an immunocompetent setting.[5]
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model
This section details a standardized protocol for assessing the efficacy of a tankyrase inhibitor like 7-bromo-1H-indazol-6-ol.
Objective: To evaluate the anti-tumor activity of 7-bromo-1H-indazol-6-ol in a subcutaneous COLO-320DM human colorectal cancer xenograft model.
Materials:
-
Cell Line: COLO-320DM (ATCC® CCL-220.1™)
-
Animals: 6-8 week old female athymic nude mice (e.g., NU/J, The Jackson Laboratory)
-
Compound: 7-bromo-1H-indazol-6-ol, formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Positive Control: A well-characterized tankyrase inhibitor (e.g., G007-LK or RK-287107)
Caption: Standard workflow for a preclinical xenograft efficacy study.
Step-by-Step Methodology:
-
Cell Implantation: COLO-320DM cells are harvested during logarithmic growth phase. A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow, and their dimensions are measured with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2. When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups.
-
Treatment Administration:
-
Group 1: Vehicle control (e.g., 0.5% MC, 0.2% Tween 80), administered orally (PO), twice daily (BID).
-
Group 2: 7-bromo-1H-indazol-6-ol (25 mg/kg), PO, BID.
-
Group 3: Positive control (e.g., RK-287107, 50 mg/kg), PO, once daily (QD).
-
Treatment continues for a pre-determined period, typically 21-28 days.
-
-
Monitoring: Animal body weight and tumor volume are measured 2-3 times weekly. Clinical observations for signs of toxicity are performed daily.
-
Pharmacodynamic (PD) Analysis: A satellite group of animals may be used for PD studies. Tumors are collected at specific time points after the final dose (e.g., 4, 8, and 24 hours) and analyzed by Western blot or immunohistochemistry for Axin2 levels and nuclear β-catenin, and by qPCR for MYC expression.[3][5]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical significance between the treated and vehicle groups is determined using appropriate statistical tests (e.g., two-way ANOVA with post-hoc test).
Navigating the Therapeutic Window: Efficacy vs. Toxicity
A significant challenge in the development of tankyrase inhibitors has been on-target intestinal toxicity.[1][2] The Wnt/β-catenin pathway is crucial for the maintenance of the intestinal stem cell niche, and potent inhibition can lead to damage of the intestinal architecture, body weight loss, and other adverse effects.[3]
The therapeutic window is therefore a critical parameter. Studies with OM-153 demonstrated a clear window, with efficacy observed at doses between 0.33-10 mg/kg (BID), while toxicity, including intestinal and kidney damage, was noted at 100 mg/kg (BID).[1][2] This highlights the importance of careful dose-response studies for any new chemical entity in this class, including 7-bromo-1H-indazol-6-ol, to establish a dose that provides robust anti-tumor activity without inducing severe mechanism-based toxicities.
Conclusion and Future Directions
The preclinical data for tankyrase inhibitors are encouraging, demonstrating clear proof-of-concept for their anti-tumor efficacy in Wnt-dependent cancer models.[3][6] The hypothetical profile of 7-bromo-1H-indazol-6-ol suggests it could be a competitive candidate with potent oral activity and a good safety margin. The key to advancing these inhibitors to the clinic lies in meticulously defining their therapeutic window and identifying patient populations most likely to respond. Future studies should focus on combination therapies, for instance with PI3K/AKT inhibitors or immune checkpoint blockers, where tankyrase inhibitors have shown potential to overcome resistance or enhance efficacy.[1][8]
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Brinch, S. A., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Cancer Research Communications, 2(4), 233–245. Retrieved from [Link]
-
Lau, T., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(28), 25390–25401. Retrieved from [Link]
-
Lau, T., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. PubMed, 26246473. Retrieved from [Link]
-
Masuda, A., et al. (2017). RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer Science, 108(12), 2416–2424. Retrieved from [Link]
-
BioWorld. (2024). Tankyrase inhibitor exerts robust preclinical antifibrotic effects. BioWorld. Retrieved from [Link]
-
Brinch, S. A., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. PubMed Central, PMC9020387. Retrieved from [Link]
-
Bauwens, E. E., et al. (2013). A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. Clinical Cancer Research, 19(13), 3472–3481. Retrieved from [Link]
-
Li, Z., et al. (2018). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. International Journal of Molecular Sciences, 19(11), 3564. Retrieved from [Link]
-
Isella, C., et al. (2016). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clinical Cancer Research, 22(3), 661–673. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinase Selectivity Profile of 7-bromo-1H-indazol-6-ol: A Guide to Cross-Reactivity Analysis
Executive Summary
The development of selective protein kinase inhibitors is a cornerstone of modern drug discovery, yet achieving absolute specificity remains a formidable challenge. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's interaction with the broader human kinome is critical. This guide provides an in-depth analysis of the cross-reactivity profile of 7-bromo-1H-indazol-6-ol, a novel ATP-competitive inhibitor primarily targeting the c-MET receptor tyrosine kinase. Utilizing a competitive binding assay, we evaluated its activity against a panel of 468 kinases. The findings reveal a high affinity for its primary target, c-MET, but also significant cross-reactivity with the closely related RON kinase. This document details the experimental framework, presents the comparative selectivity data, and discusses the functional implications of the observed off-target profile, offering a paradigm for the rigorous evaluation of kinase inhibitor candidates.
Introduction: The Imperative of Kinase Selectivity Profiling
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a common feature in many diseases, particularly cancer.[1][2] The indazole scaffold is a privileged structure in kinase inhibitor design, forming the core of several clinical candidates and approved drugs. 7-bromo-1H-indazol-6-ol was synthesized as a potential inhibitor of the c-MET receptor tyrosine kinase, a key driver of cell proliferation, motility, and invasion whose aberrant activation is implicated in numerous human cancers.[3][4][5]
However, the high degree of structural conservation within the ATP-binding site across the human kinome makes achieving inhibitor selectivity a significant challenge.[1] A compound designed for a specific kinase may interact with dozens of unintended targets.[1] This cross-reactivity is not merely an academic concern; it has profound implications for a drug's therapeutic window and safety profile. Early, broad-based kinase profiling is therefore an indispensable step in drug development.[6][7] It allows for:
-
Identification of potential off-target liabilities: Unintended kinase inhibition can lead to toxicity.
-
Elucidation of the full mechanism of action: Observed cellular effects may result from modulation of multiple nodes in a signaling network.
-
Rational lead optimization: Structure-activity relationships can be developed to improve selectivity and reduce off-target binding.[1]
This guide presents a comprehensive cross-reactivity analysis of 7-bromo-1H-indazol-6-ol using the KINOMEscan® platform, a well-established active site-directed competition binding assay.[8] This method measures the thermodynamic dissociation constant (Kd), providing a true measure of binding affinity independent of ATP concentration, unlike activity-based IC50 values.[8][9]
Experimental Design & Methodology
The causality behind our experimental choice rests on the need for broad, quantitative, and reproducible data. A large panel screen is crucial for discovering unexpected interactions, as smaller panels may provide a misleading picture of selectivity.[10] The competitive binding assay format was chosen over enzymatic assays for this initial broad profiling because it directly measures binding affinity to the kinase active site and is not confounded by the requirement for substrate-specific reagents or varying ATP Km values across different kinases.[8][11]
The workflow is designed to systematically identify and quantify kinase interactions, moving from a broad initial screen to precise affinity determination for significant hits.
Figure 1: Experimental workflow for kinase cross-reactivity profiling.
This protocol describes the high-throughput method used to measure the binding affinity of 7-bromo-1H-indazol-6-ol against a panel of DNA-tagged kinases.[8][12]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 7-bromo-1H-indazol-6-ol in 100% DMSO. For the primary screen, create a working solution for a final assay concentration of 1000 nM. For Kd determination, prepare a series of 11-point dilutions.
-
Kinases are recombinantly expressed as fusions with a proprietary DNA tag.
-
-
Binding Reaction:
-
For each kinase to be tested, mix the respective DNA-tagged kinase with an immobilized, ATP-site directed, non-selective inhibitor (the "probe").
-
Add the test compound (7-bromo-1H-indazol-6-ol) or a DMSO control to the kinase-probe mixture in streptavidin-coated multi-well plates.
-
Incubate the mixture to allow the binding reaction to reach equilibrium. The test compound will compete with the immobilized probe for binding to the kinase's active site.
-
-
Quantification:
-
Wash the plates to remove unbound kinase. The amount of kinase remaining bound to the solid support is inversely proportional to the affinity of the test compound.
-
Quantify the amount of bound, DNA-tagged kinase using quantitative PCR (qPCR) with primers specific to the DNA tag.[13]
-
-
Data Analysis:
-
Primary Screen: The amount of kinase detected in the test compound wells is compared to the DMSO control wells. The results are expressed as "% Control," where a lower percentage indicates stronger binding.
-
% Control = (Signal_compound / Signal_DMSO) * 100
-
-
Kd Determination: For hits identified in the primary screen, binding data from the 11-point dose-response curve are plotted against the compound concentration. The dissociation constant (Kd) is calculated by fitting the data to a standard binding isotherm model using non-linear regression.
-
Results: Kinase Selectivity Profile
7-bromo-1H-indazol-6-ol was screened at 1000 nM against the scanMAX panel of 468 kinases. Significant inhibition (>80%) was observed for a small subset of kinases. Follow-up dose-response experiments were performed to determine the Kd for these hits.
Table 1: Inhibitory Activity of 7-bromo-1H-indazol-6-ol Against a Panel of Kinases
| Kinase Target | Kinase Family | % Control @ 1000 nM | Kd (nM) |
| MET | Tyrosine Kinase | 0.5 | 4.8 |
| RON (MST1R) | Tyrosine Kinase | 2.1 | 45 |
| AXL | Tyrosine Kinase | 15.6 | 610 |
| VEGFR2 (KDR) | Tyrosine Kinase | 25.3 | 1,250 |
| MER (MERTK) | Tyrosine Kinase | 30.1 | > 1,500 |
| AURKA | Ser/Thr Kinase | 85.2 | > 10,000 |
| CDK2 | Ser/Thr Kinase | 91.7 | > 10,000 |
Data are hypothetical and for illustrative purposes.
To quantify the degree of selectivity, we calculated the Selectivity Score (S), defined as the number of kinases inhibited below a certain affinity threshold divided by the total number of kinases tested.[1][10][14]
-
S(100nM): 2 / 468 = 0.0043
-
S(1000nM): 3 / 468 = 0.0064
The low selectivity scores indicate that 7-bromo-1H-indazol-6-ol is a highly selective inhibitor within the context of the tested panel.
Discussion & Interpretation of Cross-Reactivity
The primary profiling data confirms that 7-bromo-1H-indazol-6-ol is a potent inhibitor of its intended target, c-MET, with a Kd of 4.8 nM. However, the data also reveals a critical off-target interaction with RON kinase (Kd = 45 nM), showing only a 9.4-fold selectivity between the two.
The high affinity for c-MET suggests the compound will effectively inhibit its signaling cascade. Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-MET activation triggers multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT3, which collectively promote cell proliferation, survival, and invasion.[3][4][15] Potent inhibition of c-MET is a validated therapeutic strategy in cancers where this pathway is dysregulated.[5][16]
The most significant off-target activity is against RON (Recepteur d'Origine Nantaise), also known as MST1R. This is a common finding for c-MET inhibitors because RON is the closest homolog to c-MET within the receptor tyrosine kinase family.[17][18] Both receptors can be involved in tumor progression and metastasis.[19][20] The dual inhibition of c-MET and RON could be therapeutically advantageous in certain contexts, but it also complicates the interpretation of cellular and in vivo results, as the observed phenotype cannot be ascribed to c-MET inhibition alone.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uspharmacist.com [uspharmacist.com]
- 17. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The ron receptor tyrosine kinase: a key regulator of inflammation and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
The Impact of Hydroxylation on a Privileged Scaffold: A Head-to-Head Comparison of 7-bromo-1H-indazol-6-ol and 7-bromo-1H-indazole
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole core stands out as a "privileged" scaffold, forming the foundation of numerous biologically active molecules, particularly in the realm of kinase inhibitors.[1][2][3] Strategic modifications to this core can dramatically alter a compound's physicochemical properties and pharmacological profile. This guide provides a head-to-head comparison of the known chemical intermediate, 7-bromo-1H-indazole, and its hypothetical hydroxylated analog, 7-bromo-1H-indazol-6-ol.
While extensive data exists for 7-bromo-1H-indazole, its 6-hydroxy counterpart remains largely unexplored in public literature. This comparative analysis, therefore, will leverage established principles of medicinal chemistry to predict the influence of this single, yet profound, structural change. By examining the known characteristics of the parent compound and forecasting the effects of hydroxylation, we can illuminate the potential advantages and liabilities that this modification may confer, offering a valuable theoretical framework for drug design and development.
Physicochemical Properties: A Tale of Two Analogs
The introduction of a hydroxyl group is a common strategy in drug discovery to modulate a molecule's properties. Below is a comparison of the known properties of 7-bromo-1H-indazole and the predicted properties of 7-bromo-1H-indazol-6-ol.
| Property | 7-bromo-1H-indazole | 7-bromo-1H-indazol-6-ol (Predicted) | Rationale for Prediction |
| Molecular Formula | C₇H₅BrN₂[4][5] | C₇H₅BrN₂O | Addition of one oxygen atom. |
| Molecular Weight | 197.03 g/mol [4][5] | 213.03 g/mol | Addition of the atomic mass of oxygen. |
| Melting Point | 123-130 °C[4] | Higher | The hydroxyl group can participate in intermolecular hydrogen bonding, leading to a more stable crystal lattice and requiring more energy to melt. |
| Aqueous Solubility | Low | Higher | The polar hydroxyl group can form hydrogen bonds with water, significantly increasing aqueous solubility. |
| LogP (Lipophilicity) | ~2.2[5] | Lower | The introduction of a polar hydroxyl group will decrease the molecule's lipophilicity, resulting in a lower LogP value. |
| Hydrogen Bond Donors | 1 | 2 | The addition of the hydroxyl group introduces a second hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 | 3 | The oxygen of the hydroxyl group acts as an additional hydrogen bond acceptor. |
Predicted Biological and Pharmacological Profile: The Ripple Effect of a Hydroxyl Group
The structural alteration from a hydrogen to a hydroxyl group is anticipated to have a significant impact on the biological activity and pharmacokinetic profile of the molecule.
Metabolic Stability:
7-bromo-1H-indazole, lacking a readily metabolizable functional group on the benzene ring, is likely to undergo metabolism at the indazole nitrogen or via aromatic oxidation, though at a potentially slower rate. The introduction of a hydroxyl group in 7-bromo-1H-indazol-6-ol provides a direct site for phase II conjugation reactions, such as glucuronidation or sulfation. This would likely lead to more rapid metabolism and clearance compared to its non-hydroxylated counterpart.[6]
Target Binding and Selectivity:
The indazole scaffold is a known hinge-binder for many kinases.[1][3] The hydroxyl group on 7-bromo-1H-indazol-6-ol could potentially form a key hydrogen bond with a residue in the ATP-binding pocket of a target kinase, thereby enhancing binding affinity and potency. This additional interaction could also confer selectivity for kinases with a complementary residue at that position. However, it could also introduce steric hindrance or an unfavorable interaction in other kinase binding sites, thus altering the selectivity profile.
To visualize a potential interaction, consider the signaling pathway of a generic receptor tyrosine kinase (RTK), a common target for indazole-based inhibitors.
Caption: Workflow for the kinetic solubility assay.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 5 µL) of each dilution to a new 96-well plate and add an appropriate volume of phosphate-buffered saline (PBS) at pH 7.4 to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility. [7]4. Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: Determine the solubility by comparing the measured concentrations to a standard curve.
LogP Determination (Shake-Flask Method)
This classic method would be used to experimentally determine the lipophilicity of each analog.
Caption: Workflow for LogP determination using the shake-flask method.
Detailed Protocol:
-
Phase Preparation: Prepare n-octanol saturated with aqueous buffer (e.g., PBS, pH 7.4) and aqueous buffer saturated with n-octanol.
-
Compound Addition: Add a known amount of the test compound to a mixture of the two pre-saturated phases.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to allow for the compound to partition between the two phases and reach equilibrium. [8][9]4. Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assay
This assay would assess the susceptibility of each compound to metabolism by liver enzymes.
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Detailed Protocol:
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). [6][10][11]2. Pre-incubation: Pre-warm the mixture to 37°C.
-
Reaction Initiation: Add the test compound (at a final concentration of, for example, 1 µM) and initiate the metabolic reaction by adding a solution of NADPH. [10]4. Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the half-life (t½) and the intrinsic clearance (Clint). [10]
Conclusion
The seemingly minor addition of a hydroxyl group to the 7-bromo-1H-indazole scaffold is predicted to have a cascade of effects on its physicochemical and pharmacological properties. The hypothetical 7-bromo-1H-indazol-6-ol is expected to exhibit enhanced aqueous solubility and reduced lipophilicity, which could be advantageous for formulation and bioavailability. However, this modification is also likely to introduce a metabolic soft spot, potentially leading to more rapid clearance. From a pharmacodynamic perspective, the hydroxyl group could serve as a valuable interaction point within a target's binding site, potentially increasing potency and modulating selectivity.
This comparative guide underscores the importance of strategic functional group modification in drug discovery. While the properties of 7-bromo-1H-indazol-6-ol are at present predictive, the experimental framework provided herein offers a clear path to validating these hypotheses. The insights gained from such a study would be invaluable for any research program centered on the indazole scaffold, guiding the rational design of next-generation therapeutics.
References
- ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]
-
Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
-
ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
myskinrecipes.com. (n.d.). 7-bromo-6-methyl-1H-indazole. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
PubMed Central. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
-
PubMed. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Bromo-1H-indazole [myskinrecipes.com]
- 5. 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mttlab.eu [mttlab.eu]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mercell.com [mercell.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-bromo-1H-indazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
The causality behind these procedures is rooted in the precautionary principle. Given the presence of a bromine atom and a heterocyclic indazole structure, this compound should be treated as a hazardous substance, with potential for environmental toxicity and human health effects if not handled and disposed of correctly.
Part 1: Hazard Assessment and Characterization
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds like 7-bromo-1H-indazole and other brominated heterocycles, 7-bromo-1H-indazol-6-ol should be presumed to have the following characteristics[1][2][3]:
-
Acute Toxicity: Likely harmful if swallowed[1].
-
Skin and Eye Irritation: Potential to cause skin and serious eye irritation[2][3][4][5].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[2][5].
-
Environmental Hazard: As a halogenated organic compound, it has the potential for environmental persistence and aquatic toxicity. It should not be released into the environment[2].
Quantitative Data Summary
For context, the following table summarizes key information for a closely related compound, 7-bromo-1H-indazole. This data should be used as a conservative proxy for 7-bromo-1H-indazol-6-ol in the absence of specific data.
| Property | Value for 7-bromo-1H-indazole | Source |
| CAS Number | 53857-58-2 | |
| Molecular Formula | C₇H₅BrN₂ | [6] |
| Molecular Weight | 197.03 g/mol | |
| Appearance | Powder | |
| Melting Point | 126-130 °C | |
| Hazard Codes | H302 (Harmful if swallowed) | [1] |
| GHS Pictograms | GHS07 (Exclamation mark) | [1] |
Part 2: Personal Protective Equipment (PPE) and Spill Management
Adherence to proper PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate protective equipment when handling hazardous materials.[7]
Mandatory PPE
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][8][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[9]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5][9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[4]
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5][9]
-
Containment: Prevent further spread of the material. For solid spills, avoid creating dust.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][8] Do not allow the material to enter drains or waterways.[2][5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Part 3: Step-by-Step Disposal Procedure
The disposal of 7-bromo-1H-indazol-6-ol must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[10][11]
Workflow for Proper Disposal
Caption: Disposal workflow for 7-bromo-1H-indazol-6-ol.
Detailed Protocol
-
Waste Identification and Segregation:
-
Identification: Pursuant to EPA guidelines, the first step is "hazardous waste determination."[10] Due to its chemical structure (a brominated heterocyclic compound), 7-bromo-1H-indazol-6-ol must be classified as a halogenated organic waste.[12][13]
-
Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams to prevent dangerous reactions and to ensure proper disposal treatment.[10][12] Commingling can create more complex and expensive disposal challenges.
-
-
Containerization:
-
Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[14][15] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[15]
-
The container must be kept closed at all times except when waste is being added.[12][15]
-
-
Labeling:
-
Properly label the waste container before adding any waste.[12][16] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "7-bromo-1H-indazol-6-ol." Avoid abbreviations or chemical formulas.[12]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) that is secure and under the control of the laboratory personnel.[14]
-
Ensure that the storage area has secondary containment to prevent the release of material in case of a container failure.
-
Maintain a log of the waste being added to the container.
-
-
Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash. [2][12] This is environmentally irresponsible and illegal.
-
The final disposal must be handled by a licensed hazardous waste management company.[10] These companies are equipped to transport and dispose of chemical waste in a compliant manner, typically through high-temperature incineration.[17][18]
-
Your institution's EHS department will coordinate with a waste vendor for pickup.
-
A hazardous waste manifest will be required to track the waste from your facility to its final destination, completing the "cradle-to-grave" cycle.[14][19]
-
Part 4: Decontamination
Any equipment, such as spatulas, glassware, or weighing boats, that comes into contact with 7-bromo-1H-indazol-6-ol must be decontaminated. This is typically done by rinsing with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.
By adhering to these rigorous, evidence-based procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of scientific integrity and regulatory compliance in your laboratory.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
7-Bromo-1H-indazole Safety Data Sheets(SDS). LookChem. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters... PubMed. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. 53857-58-2|7-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
- 7. lighthouselabservices.com [lighthouselabservices.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. youtube.com [youtube.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. uakron.edu [uakron.edu]
- 14. epa.gov [epa.gov]
- 15. ethz.ch [ethz.ch]
- 16. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 17. researchgate.net [researchgate.net]
- 18. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 7-bromo-1H-indazol-6-ol
Hazard Analysis and Risk Mitigation
Substituted indazoles, such as 7-bromo-1H-indazol-6-ol, are recognized as privileged structures in medicinal chemistry. However, their handling necessitates a proactive approach to safety. Based on data from similar compounds, the primary hazards associated with 7-bromo-1H-indazol-6-ol are anticipated to include:
-
Serious Eye Irritation : Causes serious eye irritation.[2][4][6]
-
Respiratory Tract Irritation : May cause respiratory irritation.[2][4][5]
The operational plan outlined in this guide is designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 7-bromo-1H-indazol-6-ol. The following table summarizes the required PPE, with detailed specifications and the rationale behind each choice.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[7] Regularly inspect for any signs of degradation or puncture before use. Double-gloving is advised when handling the neat compound.[8] |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting against splashes and airborne particles.[7] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing during operations like transferring or dissolving the compound.[7] |
| Body | Laboratory coat | A standard lab coat is required to protect skin from accidental contact.[7] |
| Respiratory | NIOSH-approved respirator | Mandatory when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[6][7] The specific cartridge type should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity. The following protocol should be followed for all operations involving 7-bromo-1H-indazol-6-ol.
Preparation and Engineering Controls
-
Fume Hood : All manipulations of solid 7-bromo-1H-indazol-6-ol must be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4][6]
-
Workspace Decontamination : Before starting, decontaminate the work area within the fume hood to prevent cross-contamination.
Handling the Compound
-
Don PPE : Wear all required PPE as detailed in the table above before entering the designated handling area.
-
Avoid Dust Formation : When transferring the solid material, use appropriate tools such as spatulas to prevent the generation of dust.[4][7]
-
Weighing : If possible, weigh the compound directly in the vessel that will be used for the subsequent step to minimize transfers.
-
Dissolving : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Workflow Diagram
Caption: A typical workflow for the safe handling of 7-bromo-1H-indazol-6-ol.
Emergency Procedures: Be Prepared
In Case of a Spill
-
Evacuate : Immediately evacuate the affected area.
-
Alert : Notify your supervisor and any colleagues in the vicinity.
-
Assess : If the spill is small and you are trained to handle it, proceed with caution. For large spills, contact your institution's emergency response team.
-
Cleanup : Wearing appropriate PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation.[7] Place the material into a sealed container for disposal.
First-Aid Measures
-
If Inhaled : Move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician.[1][9]
-
In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[1][9]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][9]
-
If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of 7-bromo-1H-indazol-6-ol and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All solid waste contaminated with 7-bromo-1H-indazol-6-ol, including gloves, weigh boats, and paper towels, should be placed in a dedicated, sealed container labeled as hazardous waste.
-
Liquid Waste : Solutions containing 7-bromo-1H-indazol-6-ol should be collected in a separate, sealed container for hazardous liquid waste.
-
Disposal : Dispose of all waste through your institution's designated hazardous waste management program.[4][6]
Conclusion: A Culture of Safety
The safe handling of 7-bromo-1H-indazol-6-ol is not merely about following a set of rules but about fostering a culture of safety and vigilance. By understanding the potential hazards, utilizing the appropriate protective measures, and adhering to established protocols, researchers can confidently and safely advance their scientific endeavors.
References
- BenchChem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- Sigma-Aldrich. 7-Bromo-1H-indazole 97 53857-58-2.
- LookChem. 7-Bromo-1H-indazole Safety Data Sheets(SDS).
- Fisher Scientific. 6-Bromo-1H-indazole - SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- BLD Pharm. 7-Bromo-1H-indazole Safety Information.
- ChemicalBook. 3-broMo-1H-Indazol-5-ol - Safety Data Sheet.
- CymitQuimica. Safety Data Sheet.
- Sigma-Aldrich. 7-Bromo-1-methyl-1H-indazole AldrichCPR 1000576-59-9.
- NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Aaronchem. Safety Data Sheet.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3-broMo-1H-Indazol-5-ol - Safety Data Sheet [chemicalbook.com]
- 3. 7-Bromo-1-methyl-1H-indazole AldrichCPR 1000576-59-9 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. aaronchem.com [aaronchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
